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Core Science & Biosynthesis

Foundational

3-Chloro-5-fluoro-2-nitropyridine chemical structure and properties

An In-Depth Technical Guide to 3-Chloro-5-fluoro-2-nitropyridine: Structure, Properties, and Applications Introduction 3-Chloro-5-fluoro-2-nitropyridine is a highly functionalized heterocyclic compound of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-5-fluoro-2-nitropyridine: Structure, Properties, and Applications

Introduction

3-Chloro-5-fluoro-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its strategic arrangement of chloro, fluoro, and nitro groups on a pyridine core makes it a versatile and valuable building block for synthesizing more complex molecular architectures. The pyridine ring itself is a privileged scaffold, frequently found in approved pharmaceuticals, and its deliberate substitution can profoundly influence pharmacological activity, selectivity, and pharmacokinetic profiles.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 3-Chloro-5-fluoro-2-nitropyridine, grounding all claims in authoritative sources and providing practical, field-proven insights into its use.

Chemical and Physical Properties

The unique substitution pattern of 3-Chloro-5-fluoro-2-nitropyridine dictates its chemical behavior and physical characteristics. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogen substituents, creates a highly electron-deficient aromatic system, which is key to its reactivity.

Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific work. The following table summarizes the key identifiers for 3-Chloro-5-fluoro-2-nitropyridine.

IdentifierValueSource
IUPAC Name 3-chloro-2-fluoro-5-nitropyridine[1][2]
CAS Number 1805456-19-2[1]
Molecular Formula C₅H₂ClFN₂O₂[2]
Molecular Weight 176.53 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1Cl)F)[O-][2]
InChI Key AEOGTIHVOKJMOS-UHFFFAOYSA-N[1][2]
MDL Number MFCD28752312[1]
Physicochemical Properties

Quantitative data regarding the physicochemical properties of 3-Chloro-5-fluoro-2-nitropyridine are not extensively reported in publicly available literature. The data below is a consolidation of available information. Researchers should perform their own analytical characterizations to confirm properties critical for specific applications.

PropertyValueSource
Physical Form Solid
Melting Point Data Not Available-
Boiling Point Data Not Available-
Solubility Data Not Available-
logP (Predicted) 1.84[1]
Purity ≥97% (Commercially available)[1]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 3-Chloro-5-fluoro-2-nitropyridine are central to its utility as a chemical intermediate.

Synthesis Pathway

While a specific, dedicated synthesis for 3-Chloro-5-fluoro-2-nitropyridine is not detailed in the provided search results, a logical pathway can be constructed based on established pyridine chemistry and analogous transformations. A plausible multi-step synthesis would likely begin with a more readily available substituted pyridine. For instance, a route could involve the nitration of a corresponding 3-chloro-5-fluoropyridine or the chlorination/fluorination of a nitropyridine precursor.

A representative synthesis for a structurally similar compound, 2-chloro-3-fluoro-5-nitropyridine, involves the treatment of 3-fluoro-5-nitropyridin-2-ol with phosphorus pentachloride and phosphorus oxychloride.[3] This highlights a common strategy for converting pyridones to their corresponding chlorides.

Synthesis_Pathway Start Substituted Pyridine Precursor Step1 Nitration Start->Step1 Intermediate1 Nitrated Pyridine Intermediate Step1->Intermediate1 Step2 Halogenation (Chlorination/Fluorination) Intermediate1->Step2 Product 3-Chloro-5-fluoro-2-nitropyridine Step2->Product

Caption: A generalized synthetic workflow for 3-Chloro-5-fluoro-2-nitropyridine.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 3-Chloro-5-fluoro-2-nitropyridine is Nucleophilic Aromatic Substitution (SNAr).[4] The pyridine nitrogen and, critically, the powerfully electron-withdrawing nitro group at the C5 position, pull electron density out of the aromatic ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering them electrophilic and susceptible to attack by nucleophiles.[4][5]

In this molecule, both the C2 and C3 positions bear halogen leaving groups. The C2 position (ortho to the nitro group) is highly activated, making the fluorine atom at this position a likely site for substitution. The chlorine at C3 is less activated. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] This high degree of regioselectivity allows for precise and controlled introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of its utility in constructing diverse molecular libraries.[7][8]

SNAr_Mechanism cluster_0 SNAr Reaction on 3-Chloro-5-fluoro-2-nitropyridine Reactant Reactant (3-Chloro-5-fluoro-2-nitropyridine) + Nu⁻ Intermediate Addition of Nucleophile (Rate-Determining Step) Reactant->Intermediate Attack at C2 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Intermediate->Meisenheimer Elimination Elimination of Leaving Group (Fast Step) Meisenheimer->Elimination Loss of F⁻ Product Substituted Product Elimination->Product

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Applications in Research and Drug Development

The predictable reactivity and functional group handles of 3-Chloro-5-fluoro-2-nitropyridine make it a valuable precursor in the synthesis of novel therapeutic agents and agrochemicals.[9][10]

Role as a Versatile Chemical Building Block

This compound serves as a scaffold for generating libraries of molecules for biological screening and subsequent lead optimization.[9] The distinct reactivity of the C2-fluoro and C3-chloro positions, coupled with the potential for reduction of the nitro group to an amine, offers multiple, orthogonal points for chemical modification. This amine can then be used in a variety of subsequent reactions, such as amide bond formation or the construction of new heterocyclic rings (e.g., imidazopyridines), which are bioisosteres of purines and are prevalent in many kinase inhibitors.[11]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

The chloro and fluoro substituents on the pyridine ring are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

Objective: To demonstrate the utility of a halogenated nitropyridine intermediate in a Suzuki cross-coupling reaction to introduce a new aryl group.

Materials:

  • 3-Chloro-5-fluoro-2-nitropyridine (or analogous halo-nitropyridine)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Reaction vessel, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry reaction vessel, add the halo-nitropyridine (1.0 eq), the aryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Drug_Discovery_Workflow Start 3-Chloro-5-fluoro-2-nitropyridine (Starting Material) Step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) Start->Step1 Intermediate1 Substituted Intermediate Step1->Intermediate1 Step2 Cross-Coupling Reaction (e.g., Suzuki) Intermediate1->Step2 Intermediate2 Diversified Scaffold Step2->Intermediate2 Step3 Further Functionalization (e.g., Nitro Reduction) Intermediate2->Step3 Library Library of Analogues Step3->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Role of 3-Chloro-5-fluoro-2-nitropyridine in a drug discovery workflow.

Safety and Handling

Based on the safety profiles of 3-Chloro-5-fluoro-2-nitropyridine and structurally similar halogenated, nitrated pyridines, this compound must be handled with a high degree of caution.[12][13]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Skin Corrosion/Irritation: Causes skin irritation.[13][14]

  • Eye Damage/Irritation: Causes serious eye irritation.[13][14]

  • Respiratory Irritation: May cause respiratory irritation.[14][15]

Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]

PrecautionSpecificationSource
Engineering Controls Work in a certified chemical fume hood.[16]
Eye/Face Protection Safety glasses with side-shields or goggles.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[14][16]
Skin/Body Protection Lab coat.[16]
Respiratory Protection Use a respirator if dust is generated or ventilation is inadequate.[17]
Hygiene Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[15][16]
First Aid Measures
ExposureFirst Aid ProtocolSource
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[17]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[17]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]
Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-5-fluoro-2-nitropyridine is a synthetically valuable and highly reactive building block. Its electron-deficient pyridine core, activated by a nitro group, makes it an excellent substrate for nucleophilic aromatic substitution, allowing for the regioselective introduction of diverse functionalities. This predictable reactivity, combined with the potential for further modifications via cross-coupling reactions and nitro group reduction, establishes it as a powerful tool for medicinal chemists and materials scientists in the creation of novel and complex molecules. Proper safety protocols are essential when handling this compound due to its potential hazards.

References

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]

  • PubChemLite. (2026). 3-chloro-2-fluoro-5-nitropyridine. Retrieved from [Link]

  • Watson International. (2017). Safety Data Sheet: 2-Nitro-3-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-3-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • PubChem. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • G. S. Kumar, Y. T. S. Rao, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2020). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 3-Chloro-5-fluoro-2-nitropyridine in Advanced Medicinal Chemistry: Structural Properties, Reactivity Profiling, and Synthetic Workflows

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount for navigating complex chemical space. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount for navigating complex chemical space. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) represents a premier tri-functionalized building block. By strategically positioning three distinct functional handles—a labile fluorine, a cross-coupling-competent chlorine, and a reducible nitro group—this scaffold enables precise, sequential functionalization. This whitepaper provides an in-depth mechanistic analysis of its reactivity, alongside field-validated experimental protocols for its utilization in divergent synthesis.

Physicochemical Properties & Molecular Identification

Before deploying this building block in multi-step syntheses, it is critical to establish its foundational molecular identifiers. The presence of both a highly electronegative fluorine atom and a strong electron-withdrawing nitro group significantly depresses the electron density of the pyridine core, dictating its physicochemical behavior [1].

Core Structural Data
PropertyValue
Chemical Name 3-Chloro-5-fluoro-2-nitropyridine
CAS Number 1805227-67-1
Molecular Formula C5H2ClFN2O2
Molecular Weight 176.53 g/mol
SMILES String O=c1ncc(F)cc1Cl
InChIKey VGHKMAWDEZYWRV-UHFFFAOYSA-N

Data sourced and verified via 1.

Reactivity Profiling: The Tri-Functional Scaffold

As an Application Scientist, I approach 3-Chloro-5-fluoro-2-nitropyridine not merely as a reagent, but as a programmable matrix. The chemoselectivity of this molecule is governed by the electronic interplay between the pyridine nitrogen and the substituents.

Mechanistic Causality of Chemoselectivity
  • The C5-Fluoro Position (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is situated para to the strongly electron-withdrawing C2-nitro group. In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine due to its high electronegativity, which inductively stabilizes the transient, negatively charged Meisenheimer complex[2]. Consequently, the C5 position is highly activated for nucleophilic attack by amines, thiols, or alkoxides.

  • The C3-Chloro Position (Transition-Metal Cross-Coupling): Chlorine is a poor leaving group for SNAr under mild conditions. However, it is highly amenable to oxidative addition by Palladium(0) catalysts. This allows the C3 position to be reserved for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The C2-Nitro Position (Latent Amine): The nitro group serves a dual purpose. Initially, it acts as the primary electron-withdrawing group that activates the C5-fluoro bond for SNAr [3]. Post-SNAr, it can be chemoselectively reduced to a primary amine, providing a critical hydrogen-bond donor motif (often utilized for binding to the hinge region of kinases).

Chemoselectivity Root 3-Chloro-5-fluoro-2-nitropyridine C5 C5-Fluoro (SNAr) Root->C5 C3 C3-Chloro (Cross-Coupling) Root->C3 C2 C2-Nitro (Latent Amine) Root->C2 C5_desc Activated by para-NO2. Forms Meisenheimer complex. C5->C5_desc C3_desc Resistant to SNAr. Reserved for Pd-insertion. C3->C3_desc C2_desc Electron-withdrawing. Reducible to amine. C2->C2_desc

Chemoselectivity logic mapping the distinct reactivity of the C5, C3, and C2 positions.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Each step leverages the inherent causality of the molecule's electronic properties to prevent side reactions.

Protocol A: Regioselective SNAr at the C5 Position

Objective: Displace the C5-fluorine with a primary amine.

  • Rationale: The choice of N,N-Diisopropylethylamine (DIPEA) over stronger bases (like NaH) prevents undesired nucleophilic attack by the solvent or degradation of the highly electrophilic pyridine ring. Initiating the reaction at 0 °C ensures strict regiocontrol, as the C5-F bond is extremely reactive [2].

  • Procedure:

    • Dissolve 3-Chloro-5-fluoro-2-nitropyridine (1.0 equiv) in anhydrous Acetonitrile (ACN) to a concentration of 0.2 M.

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Add DIPEA (2.0 equiv) dropwise, followed by the slow addition of the desired primary amine (1.05 equiv).

    • Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: The solution will transition to a deep yellow/orange hue, indicative of the newly formed nitroaniline chromophore.

    • Quench with water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the C2-nitro group to a C2-amine without hydrodechlorination.

  • Rationale: Catalytic hydrogenation (e.g., H2 with Pd/C) poses a severe risk of cleaving the C3-chlorine bond (hydrodechlorination). Using Iron powder and Ammonium Chloride (Béchamp reduction conditions) provides a mild, single-electron transfer mechanism that selectively reduces the nitro group while leaving the aryl chloride perfectly intact.

  • Procedure:

    • Suspend the product from Protocol A (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

    • Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

    • Heat the heterogeneous mixture to 80 °C and stir vigorously for 3 hours.

    • Validation: Monitor via TLC; the disappearance of the yellow starting material and emergence of a highly polar, UV-active spot confirms reduction.

    • Filter the hot mixture through a pad of Celite to remove iron salts, washing thoroughly with hot Ethyl Acetate.

    • Concentrate the filtrate and purify via flash chromatography.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the C3 position.

  • Rationale: With the electron-withdrawing nitro group reduced to an electron-donating amine, the pyridine ring is now electronically primed for Palladium-catalyzed oxidative addition at the C3-chlorine bond without risking catalyst poisoning by a strongly coordinating nitro group.

  • Procedure:

    • Combine the aminopyridine intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and Potassium Carbonate (K2CO3, 3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Degas the mixture by sparging with argon for 15 minutes.

    • Add Pd(dppf)Cl2 (0.05 equiv) as the catalyst.

    • Heat the reaction to 90 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify the final functionalized core via column chromatography.

Workflow A Starting Material B SNAr at C5 (Amine Addition) A->B R-NH2, Base 0°C to RT C Nitro Reduction (C2-NH2) B->C Fe, NH4Cl EtOH/H2O D Suzuki Coupling (C3-Aryl) C->D Ar-B(OH)2, Pd Heat

Divergent synthetic workflow leveraging the tri-functional scaffold for sequential derivatization.

References

  • ChemSrc. "3-Chloro-5-fluoro-2-nitropyridine | CAS#:1805227-67-1." ChemSrc Chemical Database.
  • BenchChem. "2-Bromo-5-fluoro-4-nitropyridine: Unraveling the Reactivity: Nucleophilic Aromatic Substitution (SNAr)." BenchChem Application Notes.
  • BenchChem. "3-(1H-Imidazol-1-yl)-2-nitropyridine: Formation of the Meisenheimer Complex." BenchChem Technical Resources.

Sources

Foundational

3-Chloro-5-fluoro-2-nitropyridine: Structural Dynamics, Synthetic Utility, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) represents a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) represents a premier building block, offering three distinct vectors for orthogonal functionalization. This technical whitepaper explores the physicochemical properties, structural logic, and regioselective mechanistic pathways of this molecule, providing field-proven methodologies for its application in complex organic synthesis.

Physicochemical Profiling & Structural Logic

The synthetic utility of 3-chloro-5-fluoro-2-nitropyridine is dictated by its highly electron-deficient


-system. The pyridine nitrogen and the C2-nitro group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. The addition of halogens at the C3 and C5 positions further polarizes the ring, making it exceptionally susceptible to nucleophilic attack.

Table 1: Physicochemical Properties

Property Value
Chemical Name 3-Chloro-5-fluoro-2-nitropyridine
CAS Registry Number 1805227-67-1
Molecular Formula C5H2ClFN2O2[1]
Molecular Weight 176.53 g/mol
SMILES String Fc1cnc(c(c1)Cl)[O-]

| Physical State | Solid (Yellow to pale yellow, inferred) |

Mechanistic Pathways: Regioselective SNAr

When subjecting 3-chloro-5-fluoro-2-nitropyridine to Nucleophilic Aromatic Substitution (SNAr), a critical question of chemoselectivity and regioselectivity arises: Which leaving group (the C3-chlorine or the C5-fluorine) will be displaced first?

As established in literature regarding polyhalogenated nitropyridines[2], the reaction occurs almost exclusively at the C5-fluorine position due to three converging causal factors:

  • Leaving Group Dynamics: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity heavily polarizes the C-F bond, increasing the local electrophilicity at C5 and drastically lowering the activation energy required for nucleophilic attack[3].

  • Resonance Stabilization: The C5 position is para to the strongly electron-withdrawing nitro group at C2. Upon nucleophilic attack at C5, the resulting negative charge is directly delocalized onto the oxygen atoms of the nitro group, providing immense thermodynamic stability to the transition state.

  • Steric Relief: The C3-chlorine is ortho to the bulky nitro group, creating significant steric hindrance for incoming nucleophiles. Conversely, the C5 position is flanked only by small hydrogen atoms (at C4 and C6), providing an unhindered trajectory for nucleophilic approach.

SNAr_Regioselectivity Start 3-Chloro-5-fluoro-2-nitropyridine (Highly Electron-Deficient) Nu Nucleophile (e.g., R2NH) Start->Nu Path_F Attack at C5 (Para to NO2) F is an excellent SNAr leaving group Nu->Path_F Favored (Fast) Path_Cl Attack at C3 (Ortho to NO2) Sterically hindered, Cl is poorer LG Nu->Path_Cl Disfavored (Slow) Meisenheimer Meisenheimer Complex (Negative Charge Stabilized by NO2) Product 5-Substituted-3-chloro-2-nitropyridine (Major Regioisomer) Meisenheimer->Product -HF Path_F->Meisenheimer

Fig 1: Regioselective SNAr pathway demonstrating preference for C5-fluorine displacement.

Experimental Methodology: Regioselective C5-Amination

To translate the theoretical regioselectivity into practical application, the following protocol details the SNAr amination of 3-chloro-5-fluoro-2-nitropyridine with morpholine.

Causality in Experimental Design
  • Solvent Choice (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) accelerate SNAr reactions by poorly solvating the nucleophile (increasing its effective nucleophilicity) while stabilizing the polar Meisenheimer transition state.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to scavenge the HF byproduct. Its steric bulk prevents it from competing with morpholine for the electrophilic C5 carbon.

  • Temperature Control (0 °C to RT): Initiating the reaction at 0 °C suppresses off-target attack at the sterically hindered C3-chlorine and prevents exothermic degradation.

Step-by-Step Execution
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Chloro-5-fluoro-2-nitropyridine (1.0 mmol, 176.5 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) via syringe and cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add morpholine (1.1 mmol, 96 µL) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL). Note: The 5x brine wash is a critical step to partition the highly water-soluble DMF into the aqueous phase, preventing solvent contamination during downstream isolation.
    
  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield 3-chloro-5-morpholino-2-nitropyridine.
Self-Validating System (Analytical Checkpoints)

Do not proceed to downstream steps without confirming the success of the transformation through the following orthogonal validation methods:

  • TLC (Thin-Layer Chromatography): Elute with 3:1 Hexanes/Ethyl Acetate. The starting material (UV active, higher R

    
    ) must be completely consumed, replaced by a lower R
    
    
    
    product spot due to the added polarity of the morpholine ring.
  • LC-MS: Analyze the crude mixture. The exact mass for the product (C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    ) is 243.04 Da. Confirm success by identifying the [M+H]+ peak at m/z 244.0.
  • 
    F NMR:  Run a 
    
    
    
    F NMR of the crude material. The complete disappearance of the aryl fluoride signal (typically between -110 and -130 ppm) confirms quantitative conversion at the C5 position.
Downstream Synthetic Utility: Nitro Reduction and Cross-Coupling

Once the C5 position has been selectively functionalized, the scaffold is primed for further elaboration, making it a highly versatile intermediate for kinase inhibitors and agrochemical active ingredients[4].

The C2-nitro group can be smoothly reduced to a primary amine using mild conditions (e.g., Iron powder and NH


Cl, or catalytic hydrogenation over Pd/C). Following reduction, the C3-chlorine—previously inert under the mild SNAr conditions—becomes available for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Downstream_Workflow Step1 1. SNAr at C5 (Displace Fluorine) Int1 5-Amino/Alkoxy-3-chloro-2-nitropyridine Step1->Int1 Step2 2. Nitro Reduction at C2 (Fe/NH4Cl or Pd/C + H2) Int2 2-Amino-3-chloro-5-substituted-pyridine Step2->Int2 Step3 3. Suzuki Coupling at C3 (Pd-catalyzed C-C bond formation) Final Fully Functionalized Pyridine Scaffold Step3->Final Int1->Step2 Int2->Step3

Fig 2: Sequential functionalization workflow of the 3-chloro-5-fluoro-2-nitropyridine scaffold.

References
  • "3-Chloro-5-fluoro-2-nitropyridine CAS#: 1805227-67-1 Properties" , ChemSrc. Verified chemical property and structural database.

  • "5-Chloro-3-fluoro-2-nitropyridine and related heterocyclic building blocks" , BLD Pharm. Commercial synthesis and material safety data.

  • "Predicting Regioselectivity in Nucleophilic Aromatic Substitution" , The Journal of Organic Chemistry, ACS Publications. Mechanistic grounding for SNAr regioselectivity.

  • "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination" , The Journal of Organic Chemistry, ACS Publications. Insights into halogen leaving group dynamics.

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 3-Chloro-5-fluoro-2-nitropyridine (CAS 1805227-67-1)

Executive Summary & Mechanistic Utility In the rational design of modern targeted therapeutics, particularly kinase inhibitors (such as PI3K/mTOR and spleen tyrosine kinase targets)[1],[2], multi-substituted pyridine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Utility

In the rational design of modern targeted therapeutics, particularly kinase inhibitors (such as PI3K/mTOR and spleen tyrosine kinase targets)[1],[2], multi-substituted pyridine cores are foundational. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) has emerged as a critical, commercially available building block that offers an elegant, orthogonal reactivity profile for synthesizing complex 2-aminopyridine derivatives.

The strategic value of this specific substitution pattern lies in the precise electronic tuning of the pyridine ring:

  • Chemoselective SNAr at C5: The C5-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Causally, fluorine is a superior leaving group to chlorine in SNAr because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate. The ortho-nitro group and the para-pyridine nitrogen provide the necessary electron-withdrawing pull to facilitate this displacement under mild conditions.

  • Masked Directing Group at C2: The nitro group serves a dual purpose. It initially activates the ring for the aforementioned SNAr reaction. Post-substitution, it can be chemoselectively reduced (e.g., via Fe/NH₄Cl or Pd/C hydrogenation) to a primary amine, a ubiquitous hydrogen-bond donor motif in kinase hinge-binding regions[2].

  • Transition-Metal Handle at C3: The C3-chlorine remains inert during the SNAr and reduction steps, preserving it as a handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

SyntheticUtility SM 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) SNAr SNAr at C5 (Amine/Alkoxide Nucleophile) SM->SNAr Step 1 Reduction Nitro Reduction (Fe/NH4Cl or Pd/C, H2) SNAr->Reduction Step 2 Coupling Cross-Coupling at C3 (Suzuki/Buchwald) Reduction->Coupling Step 3 Product Multi-Substituted 2-Aminopyridine Scaffold Coupling->Product Final Core

Fig 1: Orthogonal synthetic workflow for 3-Chloro-5-fluoro-2-nitropyridine functionalization.

Vendor Landscape & Sourcing Strategy

When sourcing highly reactive fluorinated nitroaromatics, supply chain reliability and batch-to-batch consistency are paramount. Trace moisture during vendor scale-up can lead to premature hydrolysis of the C5-fluorine, generating inactive pyridinol impurities.

Currently, 3-Chloro-5-fluoro-2-nitropyridine is available through specialized chemical vendors. offers this compound (Catalog: BD00775001) at >95% purity, supporting both discovery-scale and scale-up manufacturing. Other aggregators and custom synthesis providers, such as , also list the compound for peptide and polymer synthesis applications.

Quantitative Supplier Comparison
Vendor / AggregatorCatalog NumberClaimed PurityTarget ScaleAnalytical Data Provided
BLD Pharmatech BD00775001>95%Gram to Multi-KgNMR, LC-MS
A2B Chem / Chemikart 292162-75-5>95%Milligram to GramCOA upon request
Benchchem Custom Synthesis>98%Milligram to GramNMR, HPLC, MS

Rigorous Quality Control (QC) & Analytical Validation Protocol

To ensure research integrity, every incoming vendor batch must be subjected to a self-validating analytical protocol before entering the library synthesis pipeline. Do not rely solely on the vendor's Certificate of Analysis (COA).

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Weigh exactly 5.0 mg of the vendor batch and dissolve in 0.5 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS). Add exactly 1.0 µL of fluorobenzene.

  • Causality & Self-Validation: TMS acts as the internal standard for ¹H NMR to ensure accurate chemical shift calibration. Fluorobenzene acts as a quantitative internal standard for ¹⁹F NMR. By comparing the integration of the internal standard (-113.1 ppm) to the C5-fluorine peak, you create a self-validating system that quantitatively detects if any fluorine was lost to nucleophilic displacement during vendor synthesis or transit.

Step 2: Nuclear Magnetic Resonance (NMR) Acquisition

  • Action: Acquire ¹H NMR (400 MHz) and ¹⁹F NMR (376 MHz).

  • Causality: The ¹H NMR will show two aromatic protons (C4-H and C6-H). The scalar coupling constants (JH-F) will definitively confirm the relative regiochemistry of the substituents, proving the vendor did not supply a constitutional isomer (e.g., 5-chloro-3-fluoro-2-nitropyridine). The ¹⁹F NMR confirms the absolute retention of the fluorine atom.

Step 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Action: Inject the sample onto a C18 Reverse-Phase column (50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality & Self-Validation: Formic acid ensures the protonation of the pyridine nitrogen, drastically improving ionization efficiency in ESI+ mode. Prior to the sample, you must inject a solvent blank. This establishes a baseline and proves that any observed impurities are native to the vendor's batch, not residual carryover on the column.

  • Data Interpretation: Look for the [M+H]⁺ ion at m/z ~177.0. The presence of the ³⁵Cl/³⁷Cl isotope pattern (approx. 3:1 ratio) validates the retention of the chlorine atom.

QCWorkflow Incoming Incoming Vendor Batch (3-Chloro-5-fluoro-2-nitropyridine) Visual Visual & Physical Inspection (Color, State) Incoming->Visual NMR 1H & 19F NMR (Regioisomer & F-retention check) Visual->NMR LCMS LC-MS (ESI) (Mass & Purity >95%) NMR->LCMS Decision Batch Disposition LCMS->Decision Approve Release to Synthesis Decision->Approve Pass Reject Reject / Return to Vendor Decision->Reject Fail

Fig 2: Self-validating analytical QC workflow for incoming vendor batches.

References

  • Title: BLD Pharmatech Co., Limited (Page 171) @ ChemBuyersGuide.com Source: ChemBuyersGuide URL: [Link]

  • Title: 292162-75-5 | A2B Chem - Chemikart Source: Chemikart URL: [Link]

Sources

Foundational

Orthogonal SNAr Regioselectivity in Halogenated Nitropyridines: A Comparative Analysis

Content Type: Technical Whitepaper Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, poly-functionalized pyridines serve as foundational scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, poly-functionalized pyridines serve as foundational scaffolds for building complex active pharmaceutical ingredients (APIs). Among these, halogenated nitropyridines are highly prized for their ability to undergo sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions.

This whitepaper provides an in-depth mechanistic analysis of two constitutional isomers: 2-chloro-3-fluoro-5-nitropyridine and 3-chloro-5-fluoro-2-nitropyridine . Despite sharing identical molecular weights and atomic compositions, the distinct spatial arrangement of their electron-withdrawing groups (EWGs) dictates completely orthogonal SNAr reactivity profiles. Understanding the causality behind these electronic effects is critical for designing robust, self-validating synthetic workflows.

Structural and Electronic Profiling

To predict SNAr regioselectivity, we must evaluate the activation energy required to form the Meisenheimer complex at each halogenated carbon. The table below summarizes the quantitative and predictive data for both isomers[1],[2].

Property2-Chloro-3-fluoro-5-nitropyridine3-Chloro-5-fluoro-2-nitropyridine
CAS Number 1079179-12-61805227-67-1
Molecular Weight 176.53 g/mol 176.53 g/mol
Chemical Formula C5H2ClFN2O2C5H2ClFN2O2
Primary SNAr Site C2 C5
Leaving Group Chloride (Cl⁻)Fluoride (F⁻)
Activating Moieties Ortho-Nitrogen, Para-NO2Para-NO2
Isotopic Tracking Loss of 35Cl/37Cl signatureRetention of 35Cl/37Cl signature

Mechanistic Causality in SNAr Regioselectivity

The fundamental rule of SNAr on heteroaromatics is that the rate-determining step (nucleophilic attack) is vastly accelerated when the leaving group is positioned ortho or para to strong electron-withdrawing groups (like -NO2 or a ring nitrogen).

Isomer A: 2-Chloro-3-fluoro-5-nitropyridine

In this isomer, the chlorine atom is located at the C2 position. This position is electronically starved due to the dual inductive and resonance effects of the ortho-ring nitrogen and the para-nitro group. The fluorine at C3 is meta to both EWGs and remains unactivated. Consequently, nucleophiles will exclusively attack C2, displacing the chloride ion. This regioselectivity is well-documented in kinase inhibitor patent literature [3].

Isomer B: 3-Chloro-5-fluoro-2-nitropyridine

Here, the nitro group is at C2. The chlorine is at C3 (ortho to -NO2) and the fluorine is at C5 (para to -NO2). Both halogens are activated by the nitro group. However, fluorine is a vastly superior leaving group in SNAr reactions. Its extreme electronegativity stabilizes the transition state leading to the Meisenheimer complex via induction. Furthermore, the para position (C5) is sterically less hindered than the ortho position (C3). Thus, nucleophiles will exclusively attack C5, displacing the fluoride ion [2].

Reaction Pathway Visualizations

SNAr_Isomer1 SM 2-Chloro-3-fluoro-5-nitropyridine (Highly activated C2-Cl) MC Meisenheimer Complex (Stabilized by ortho-N, para-NO2) SM->MC Nucleophilic Attack at C2 Nuc Nucleophile (R-NH2) Base (DIPEA), DMF, 25°C Nuc->MC Prod 2-(R-amino)-3-fluoro-5-nitropyridine (Exclusive C2 Substitution) MC->Prod Cl- Elimination

Fig 1: SNAr mechanism and C2 regioselectivity for 2-chloro-3-fluoro-5-nitropyridine.

SNAr_Isomer2 SM 3-Chloro-5-fluoro-2-nitropyridine (Activated C5-F) MC Meisenheimer Complex (Stabilized by para-NO2) SM->MC Nucleophilic Attack at C5 Nuc Nucleophile (R-NH2) Base (K2CO3), DMF, 60°C Nuc->MC Prod 3-Chloro-5-(R-amino)-2-nitropyridine (Exclusive C5 Substitution) MC->Prod F- Elimination

Fig 2: SNAr mechanism and C5 regioselectivity for 3-chloro-5-fluoro-2-nitropyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems utilizing LC-MS isotopic tracking. Chlorine naturally exists in a ~3:1 ratio of 35Cl to 37Cl, creating a distinct M / M+2 doublet in mass spectrometry. Monitoring the presence or absence of this doublet provides absolute confirmation of the reaction's regioselectivity.

Protocol A: C2-Amination of 2-Chloro-3-fluoro-5-nitropyridine

Causality: Because the C2-Cl bond is hyper-activated by both the ring nitrogen and the para-nitro group, the reaction proceeds rapidly at room temperature. A mild, non-nucleophilic organic base (DIPEA) is chosen to maintain homogeneity and prevent degradation.

  • Setup: Charge a dry flask with 2-chloro-3-fluoro-5-nitropyridine (1.0 eq) and anhydrous DMF (0.2 M).

  • Addition: Add the primary amine nucleophile (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at 25°C for 2 hours.

  • Self-Validation (LC-MS): Sample the reaction. The starting material (m/z 176.5/178.5 doublet) must disappear. The product mass must appear as a singlet (no M+2 peak), proving the chlorine atom was successfully displaced.

  • Workup: Quench with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: C5-Amination of 3-Chloro-5-fluoro-2-nitropyridine

Causality: The C5-F bond is activated by the para-nitro group but lacks the direct ortho-nitrogen activation seen in Isomer A. Therefore, mild heating (60°C) and an inorganic base (K2CO3) are required to drive the reaction forward and effectively scavenge the generated hydrofluoric acid (HF).

  • Setup: Charge a dry flask with 3-chloro-5-fluoro-2-nitropyridine (1.0 eq), anhydrous DMF (0.2 M), and finely powdered K2CO3 (2.0 eq).

  • Addition: Add the primary amine nucleophile (1.1 eq).

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

  • Self-Validation (LC-MS): Sample the reaction. The product mass must appear as a doublet (retaining the 3:1 35Cl/37Cl isotopic ratio), proving that fluorine was displaced while the C3-chlorine remains perfectly intact for downstream cross-coupling.

  • Workup: Dilute with EtOAc, wash with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate.

Downstream Applications in Drug Discovery

The orthogonal reactivity of these isomers allows chemists to build highly specific molecular architectures. Following the SNAr amination protocols above, the resulting intermediates are primed for further functionalization:

  • Nitro Reduction: The -NO2 group can be reduced to an aniline using Fe/NH4Cl or Pd/C with H2 gas.

  • Cross-Coupling: The remaining halogen (Fluorine in Isomer A's product; Chlorine in Isomer B's product) can be utilized in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to append aryl rings or complex macrocycles, a standard workflow in the development of targeted kinase inhibitors[3].

References

  • PubChem , "2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879", National Center for Biotechnology Information. URL:[Link]

  • ChemSrc , "3-Chloro-5-fluoro-2-nitropyridine | CAS#:1805227-67-1", Chemical Database. URL:[Link]

  • Google Patents, "WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase", WIPO (PCT).

Sources

Exploratory

Technical Whitepaper: Procurement, Handling, and Synthetic Utility of 3-Chloro-5-fluoro-2-nitropyridine (1g Scale)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring complex chemical space. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) is a highly versatile, tri-functionalized pyridine derivative. Its unique substitution pattern—featuring a nitro group, a chlorine atom, and a fluorine atom—provides orthogonal reactivity that allows chemists to sequentially install diverse pharmacophores.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between procurement logistics and bench-top execution. This guide details the pricing and availability of this compound at the standard 1g R&D screening scale, elucidates the mechanistic causality behind its reactivity, and provides a self-validating experimental protocol for its functionalization.

Procurement Landscape: Price and Availability (1g Scale)

Procuring specialized fluorinated building blocks requires balancing purity, lead time, and cost. At the 1g scale—the standard quantity for initial route scouting and analog synthesis—3-Chloro-5-fluoro-2-nitropyridine is typically sourced from specialized chemical vendors rather than bulk suppliers.

Below is a synthesized procurement matrix based on current market availability.

Table 1: Vendor Landscape and Estimated Procurement Data (1g)
VendorCatalog NumberPurityLead Time / AvailabilityEstimated Price (USD / 1g)
BLD Pharm BD0077500195+%Global Stock / 1-2 Weeks$180.00 - $250.00
A2B Chem BT63302>95%Custom / Inquire$200.00 - $280.00
Standard Market Avg. N/A95%2-4 Weeks~$225.00

Note: Prices are estimates for the 1g scale and are subject to dynamic vendor pricing, institutional discounts, and shipping tariffs. Always verify with the vendor's interactive quote system.

Structural Rationale & Synthetic Orthogonality

The value of 3-Chloro-5-fluoro-2-nitropyridine lies in the predictable, step-wise functionalization of its reactive sites. Understanding the electronic properties of this molecule is essential for designing successful synthetic routes.

Mechanistic Causality: Why Fluorine Leaves First

When subjecting this core to a Nucleophilic Aromatic Substitution (SNAr), one might intuitively assume the chlorine atom (a traditional leaving group in SN2 reactions) would be displaced. However, in SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex .

Fluorine is the most electronegative element, which highly polarizes the C-F bond. This polarization makes the C5 carbon exceptionally electrophilic, rapidly drawing in nucleophiles (such as amines or alkoxides). Furthermore, the C5 fluorine is positioned para to the strongly electron-withdrawing C2 nitro group. This para relationship provides maximum resonance stabilization to the intermediate anion. Consequently, the C5-F bond is kinetically favored for displacement over the C3-Cl bond, allowing for precise regiocontrol.

The Three Pillars of Reactivity
  • Regioselective SNAr (C5): Displacement of the fluorine atom by nucleophiles.

  • Nitro Reduction (C2): Conversion of the -NO2 group to an amine (-NH2) using Pd/C and H2 or Fe/NH4Cl, yielding a 2-aminopyridine scaffold.

  • Cross-Coupling (C3): Transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura coupling) of the chlorine atom, typically performed after the nitro group is reduced to prevent catalyst poisoning or unwanted side reactions.

SyntheticPathways Start 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) SNAr Regioselective SNAr (C5-Fluorine Displacement) Start->SNAr Nucleophile (Base, Solvent) Reduction Nitro Reduction (C2-Amine Formation) Start->Reduction Fe/NH4Cl or Pd/C, H2 Product1 5-Substituted-3-chloro-2-nitropyridine SNAr->Product1 Product2 2-Amino-3-chloro-5-fluoropyridine Reduction->Product2 Coupling Cross-Coupling (C3-Chlorine Functionalization) Product1->Coupling Pd Catalyst, Boronic Acid

Fig 1: Orthogonal synthetic pathways of 3-Chloro-5-fluoro-2-nitropyridine.

Methodology: 1g Scale SNAr Protocol

To ensure scientific integrity, the following protocol for the regioselective SNAr of 3-Chloro-5-fluoro-2-nitropyridine with a secondary amine (e.g., morpholine) is designed as a self-validating system . Every reagent choice and analytical checkpoint is grounded in mechanistic logic.

Reagent Rationale
  • Solvent - Acetonitrile (MeCN): A polar aprotic solvent is chosen because it stabilizes the polar transition state of the Meisenheimer complex without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity).

  • Base - N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base. Its steric bulk prevents it from competing with the morpholine for the electrophilic C5 carbon, ensuring it acts strictly as an acid scavenger for the HF byproduct.

Step-by-Step Experimental Workflow
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-5-fluoro-2-nitropyridine (1.0 g, 5.66 mmol). Dissolve the core in anhydrous MeCN (15 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.97 mL, 11.3 mmol, 2.0 eq) to the stirring solution.

  • Nucleophile Addition: Dropwise, add morpholine (0.54 mL, 6.23 mmol, 1.1 eq) at 0°C to control the initial exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25°C (room temperature). Stir for 2–4 hours. Do not apply heat, as elevating the temperature risks overcoming the activation energy barrier for the C3-Cl displacement, leading to bis-substitution.

  • Self-Validating Checkpoint (LCMS): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LCMS.

    • Validation: The reaction is deemed complete only when the starting material mass (m/z 176.5) is entirely consumed and the mono-substituted product mass emerges. If a bis-substituted mass is detected, it indicates poor temperature control.

  • Quench and Workup: Once validated, quench the reaction by adding 20 mL of distilled H2O. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-substituted-3-chloro-2-nitropyridine.

ExperimentalWorkflow Step1 1. Preparation Weigh 1g Core Dissolve in MeCN Step2 2. Addition Add DIPEA (2.0 eq) Add Amine (1.1 eq) Step1->Step2 Step3 3. Reaction Stir at 25°C Strict Temp Control Step2->Step3 Step4 4. Validation LCMS Checkpoint Confirm m/z shift Step3->Step4 Step5 5. Workup H2O Quench EtOAc Extraction Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2: Standard 1g scale experimental workflow for regioselective SNAr.

Conclusion

3-Chloro-5-fluoro-2-nitropyridine is a highly strategic building block for researchers requiring precise, orthogonal functionalization. While procuring the compound at the 1g scale requires navigating specialized vendors like BLD Pharm or A2B Chem at a moderate price point (~$225/g), its synthetic utility heavily outweighs the procurement cost. By understanding the electronic dominance of the C5-fluorine atom and employing self-validating, temperature-controlled protocols, drug development professionals can efficiently leverage this core to build complex, high-value chemical libraries.

References

  • Title: BLD Pharmatech Co., Limited - Chemical Suppliers World Wide Source: ChemBuyersGuide URL: [Link]

  • Title: A2B Chem Catalog BT63302 - 3-Chloro-5-fluoro-2-nitropyridine Source: Chemikart URL: [Link]

Exploratory

3-Chloro-5-fluoro-2-nitropyridine: A Strategic Medicinal Chemistry Building Block

Executive Summary In the landscape of modern drug discovery, polysubstituted pyridines serve as foundational scaffolds for a vast array of pharmacophores, particularly in the design of kinase inhibitors and G-protein-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, polysubstituted pyridines serve as foundational scaffolds for a vast array of pharmacophores, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) [1] represents a highly strategic, orthogonally functionalized building block. By possessing three distinct reactive sites—each with unique electronic and steric properties—this scaffold allows medicinal chemists to execute rapid, late-stage diversification.

This whitepaper provides an in-depth technical analysis of the causality behind the reactivity of 3-chloro-5-fluoro-2-nitropyridine, detailing the thermodynamic and kinetic principles that govern its functionalization, alongside field-proven, self-validating experimental protocols.

Structural Causality & Orthogonal Reactivity Profile

The synthetic utility of 3-chloro-5-fluoro-2-nitropyridine lies in the precise electronic imbalance engineered into the pyridine ring. The reactivity is strictly governed by the hierarchy of leaving groups and the resonance effects of the nitro substituent.

The Kinetic Superiority of the C5-Fluoro Group

In electron-deficient heterocycles, the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) is dictated by the stabilization of the anionic Meisenheimer transition state. The C2-nitro group exerts a powerful electron-withdrawing effect, activating both the ortho (C3) and para (C5) positions. However, fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions. The extreme electronegativity of the fluorine atom polarizes the C-F bond and stabilizes the incoming negative charge, drastically lowering the activation energy for the initial nucleophilic attack[2]. Consequently, nucleophiles (such as primary/secondary amines or alkoxides) exhibit near-perfect chemoselectivity for the C5 position.

The C2-Nitro Group: A Masked Hinge-Binder

The nitro group serves a dual purpose. Initially, it acts as the primary electron-withdrawing group (EWG) driving the SNAr at C5. Once SNAr is complete, the nitro group can be chemoselectively reduced to a primary amine. This transformation flips the electronic nature of the ring from electron-deficient to electron-rich, yielding a 2-aminopyridine motif—a classic hydrogen-bond donor/acceptor system that frequently anchors molecules to the hinge region of kinase ATP-binding pockets.

The C3-Chloro Group: Preserved for Late-Stage Activation

Chlorine is a poor leaving group for SNAr under mild conditions, especially when competing against a SNAr-active fluorine[2]. Thus, the C3-chloro group remains inert during the initial SNAr step. Following the reduction of the nitro group, the resulting electron-rich ring completely suppresses any further SNAr background reactivity. The C3-chloride is then perfectly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) using specialized electron-rich phosphine ligands[3].

ReactivityMap Core 3-Chloro-5-fluoro-2-nitropyridine CAS: 1805227-67-1 C5 C5-Fluoro Primary SNAr Site Core->C5 highly electrophilic C2 C2-Nitro Masked Amine Core->C2 chemoselective reduction C3 C3-Chloro Cross-Coupling Site Core->C3 orthogonal activation

Orthogonal reactivity map of the 3-chloro-5-fluoro-2-nitropyridine scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueImplication for Handling
CAS Number 1805227-67-1[1]Commercially available building block.
Molecular Formula C5H2ClFN2O2High halogen content; distinct isotopic pattern in MS.
Molecular Weight 176.53 g/mol Low MW allows for extensive downstream elaboration.
Reactivity Profile Highly ElectrophilicMoisture-sensitive; must be stored under inert gas (Ar/N2).

Table 2: SNAr Regioselectivity and Leaving Group Propensity

PositionLeaving GroupRelative SNAr RateActivating Moieties
C5 Fluoride (F⁻)Very Fast (Primary)C2-Nitro (para), Pyridine Nitrogen (ortho)
C3 Chloride (Cl⁻)Slow (Secondary)C2-Nitro (ortho), Pyridine Nitrogen (meta)

Experimental Workflows & Self-Validating Protocols

To fully leverage this scaffold, a sequential three-step workflow is typically employed: SNAr → Nitro Reduction → Cross-Coupling.

SyntheticWorkflow Step1 Step 1: SNAr at C5 Reagents: 1°/2° Amine, DIPEA, DMF Mechanism: Addition-Elimination Step2 Step 2: Nitro Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O Mechanism: Single Electron Transfer Step1->Step2 Yields 5-amino derivative Step3 Step 3: Suzuki Coupling at C3 Reagents: Ar-B(OH)2, Pd cat., Base Mechanism: Pd(0)/Pd(II) Catalytic Cycle Step2->Step3 Yields 2,5-diamino core

Three-step synthetic workflow for functionalizing the pyridine scaffold.

Protocol 1: Regioselective SNAr at C5

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the generated HF without competing with the target amine for the electrophilic C5 position. DMF provides the necessary dielectric constant to stabilize the polar transition state.

  • Dissolve 3-chloro-5-fluoro-2-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) followed by the desired nucleophile (e.g., morpholine, 1.05 eq) dropwise at 0 °C to prevent exothermic runaway.

  • Warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow solution to a deep orange/red hue. LC-MS should confirm complete consumption of the starting material and the presence of the [M+H]⁺ peak corresponding to the SNAr adduct, with the characteristic ³⁵Cl/³⁷Cl (3:1) isotope pattern preserved.

Protocol 2: Chemoselective Nitro Reduction

Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated, as it frequently results in concurrent hydrodehalogenation of the C3-chloro substituent. The Béchamp reduction utilizing iron powder and ammonium chloride in an aqueous ethanol matrix perfectly fulfills the requirement for a mild, chemoselective single-electron transfer (SET) reduction[4]. The NH₄Cl acts as a weak acid and electrolyte, continuously cleaning the iron surface without creating a highly acidic environment[5].

  • Suspend the SNAr product (1.0 eq) in a 3:1 mixture of EtOH/H₂O (0.1 M).

  • Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq).

  • Heat the heterogeneous mixture to 70 °C under vigorous stirring for 3 hours.

  • Self-Validation Check: The mixture will turn dark brown/black as iron oxides (Fe₂O₃/Fe₃O₄) are formed. TLC will show a significant polarity shift; the resulting 2-aminopyridine derivative is highly polar, fluorescent under 254 nm UV, and stains strongly with ninhydrin. Filter hot through a pad of Celite to remove iron salts.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

Causality & Design: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides. To overcome this high activation barrier, specialized electron-rich, sterically bulky phosphine ligands (such as P(t-Bu)₃ or XPhos) are required to accelerate the Pd(0) to Pd(II) oxidative addition step[3].

  • In a Schlenk flask, combine the 2-amino-3-chloropyridine intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Add the catalyst system: Pd₂(dba)₃ (5 mol%) and P(t-Bu)₃ (10 mol%)[3].

  • Purge with Argon for 10 minutes, then heat to 90 °C for 12 hours.

  • Self-Validation Check: A steady color change from yellow to dark brown is normal during the active catalytic cycle. The final biaryl product should exhibit distinct UV absorbance and a mass shift corresponding to the loss of the chlorine isotope pattern, replaced by the mass of the coupled aryl group.

References[1] Title: 52092-47-4 | 5-Chloro-2-nitropyridine | BLD Pharm

Source: bldpharm.com URL: Title: The Development of a Scalable, Chemoselective Nitro Reduction Source: Organic Process Research & Development (ResearchGate) URL:[2] Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:[3] Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society (ACS) URL:[5] Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development (ACS) URL:

Sources

Foundational

A Technical Guide to Heterocyclic Intermediates Containing Fluorine and Nitro Groups

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals Introduction: The Strategic Imperative of Fluorine and Nitro Groups in Heterocyclic Drug Discovery In the intri...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine and Nitro Groups in Heterocyclic Drug Discovery

In the intricate world of medicinal chemistry, the design of novel therapeutics is a multi-parameter optimization challenge. Among the vast arsenal of chemical tools, the strategic incorporation of fluorine and nitro groups into heterocyclic scaffolds has become a cornerstone of modern drug design.[1][2] These two seemingly simple functionalities wield a profound influence over a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide offers an in-depth exploration of heterocyclic intermediates bearing both fluorine and nitro groups, moving beyond mere synthetic recipes to explain the causality behind experimental choices and providing a framework for their rational application in drug development.

Fluorine, the most electronegative element, is not a benign hydrogen mimic. Its introduction can dramatically alter a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[3][5][6][7] The nitro group, a powerful electron-withdrawing group, is equally transformative. It serves not only as a critical modulator of electronic properties but also as a versatile synthetic handle, often enabling synthetic pathways that would otherwise be inaccessible.[8][9][10] The true power, however, lies in their synergy. A nitro group can activate a heterocyclic ring for nucleophilic substitution, allowing for the facile introduction of a fluorine atom or other functionalities. Conversely, a strategically placed fluorine atom can fine-tune the reactivity and properties of a nitro-containing heterocycle.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these vital intermediates, from their fundamental properties to their practical synthesis and application.

Chapter 1: The Physicochemical Orchestra - How Fluorine and Nitro Groups Modulate Molecular Properties

The decision to incorporate fluorine or a nitro group is a strategic one, aimed at sculpting a molecule's properties for optimal therapeutic effect.

  • The Influence of Fluorine:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[11][12] This "metabolic blocking" is a primary reason for fluorination, increasing a drug's half-life and bioavailability.[4][11]

    • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive effect, which can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen atoms within a heterocycle.[7][11] This modulation is crucial for controlling a molecule's ionization state at physiological pH, which in turn affects solubility and membrane transport.[11]

    • Lipophilicity (logP): The effect of fluorine on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity, polyfluorination often leads to an increase.[11][13] This allows for fine-tuning of a drug's ability to cross biological membranes.[3][11]

    • Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[5][7]

  • The Influence of the Nitro Group:

    • Electronic Activation: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[8] This property is fundamental to its role in synthesis, particularly in activating aromatic and heterocyclic rings for nucleophilic aromatic substitution (SNAr).[14]

    • Bioisostere and Prodrug: The nitro group can act as a bioisostere for other functional groups and is a key feature in many hypoxia-activated prodrugs, especially in oncology and infectious disease.[9][15][16] In low-oxygen environments, the nitro group can be reduced to generate reactive species that are selectively toxic to target cells or pathogens.[8]

    • Synthetic Handle: The true versatility of the nitro group lies in its capacity to be transformed into other functionalities.[10] Most importantly, it can be selectively reduced to an amine, which then serves as a key point for diversification and further molecular elaboration.

The combination of these two groups on a heterocyclic scaffold provides a powerful toolkit for medicinal chemists to rationally design molecules with improved drug-like properties.

Chapter 2: Synthetic Strategies - Building the Core Scaffold

The synthesis of heterocyclic intermediates containing fluorine and nitro groups relies on a set of robust and well-established chemical transformations. The choice of strategy often depends on the desired substitution pattern and the nature of the heterocyclic core.

Method A: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

SNAr is arguably the most important method for constructing these intermediates. The reaction's success hinges on the presence of a strong electron-withdrawing group (the nitro group) positioned ortho or para to a good leaving group (often a halogen, such as fluorine or chlorine).[14]

Causality Behind the Protocol: The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[14] The negative charge of this complex is effectively delocalized by the nitro group, lowering the activation energy for the reaction. Fluoride is an excellent leaving group in this context, contributing to the reaction's efficiency.[14][17]

Experimental Protocol: Synthesis of a Fluorinated Nitro-Substituted Heterocycle via SNAr

Objective: To synthesize N-benzyl-2-fluoro-5-nitro-pyridin-4-amine from 2,4-difluoro-5-nitropyridine.

Materials:

  • 2,4-difluoro-5-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,4-difluoro-5-nitropyridine in anhydrous DMSO, add potassium carbonate.

    • Scientist's Note: DMSO is an ideal solvent as it is polar and aprotic, effectively solvating the potassium salt of the amine without interfering with the nucleophile. K₂CO₃ is a mild base used to deprotonate the amine, enhancing its nucleophilicity.

  • Add benzylamine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: Gentle heating is often required to overcome the activation energy. The reaction progress should be monitored to avoid the formation of di-substituted byproducts.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

    • Scientist's Note: The brine wash helps to remove residual DMSO and water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

// Nodes Start [label="Start: Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="1. Mix Heterocycle & Base\nin Anhydrous DMSO"]; AddNuc [label="2. Add Nucleophile\n(e.g., Benzylamine)"]; Heat [label="3. Heat & Monitor\n(60-80 °C)"]; Workup [label="4. Aqueous Workup\n(Water/EtOAc Extraction)"]; Purify [label="5. Purify\n(Column Chromatography)"]; Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix; Mix -> AddNuc; AddNuc -> Heat; Heat -> Workup; Workup -> Purify; Purify -> Product; } caption { label = "S(N)Ar Experimental Workflow."; fontsize = 10; fontname = "Arial"; } end_dot Caption: S(N)Ar Experimental Workflow.

Method B: Late-Stage Functionalization

In some cases, it is more advantageous to introduce the fluorine or nitro group onto a pre-existing heterocyclic core.

  • Nitration of a Fluorinated Heterocycle: This involves treating the fluorinated heterocycle with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[18][19]

    • Causality & Safety: The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. These reactions are highly exothermic and can pose a significant safety risk if not properly controlled.[18][19][20] The use of flow reactors is becoming increasingly common for nitration reactions to improve safety and control.[19]

  • Fluorination of a Nitro-Heterocycle: Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), have made the direct fluorination of electron-rich systems more accessible.[21] For nitro-activated systems, a common strategy involves partial reduction of the nitroaromatic to an enamine-like intermediate, followed by trapping with an electrophilic fluorine source.

Chapter 3: The Transformation Toolkit - Post-Synthetic Modifications

Once the core intermediate is synthesized, the nitro group serves as a gateway for extensive diversification.

Selective Reduction of the Nitro Group

The reduction of a nitro group to a primary amine is one of the most crucial transformations in drug synthesis. The challenge lies in achieving this reduction with high chemoselectivity, leaving other sensitive functional groups, such as halogens (fluorine) and the heterocyclic ring itself, intact.

Causality Behind Method Selection:

  • Catalytic Hydrogenation: This is a common method using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas. While effective, it can sometimes lead to dehalogenation (loss of fluorine).

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to high-pressure hydrogenation.[22]

  • Metal-Acid Systems: Classic methods like iron powder in the presence of an acid (e.g., NH₄Cl or acetic acid) are robust, cost-effective, and often show excellent selectivity for the nitro group, avoiding dehalogenation.[22]

  • Sodium Borohydride Systems: A combination of sodium borohydride (NaBH₄) and a transition metal salt like iron(II) chloride (FeCl₂) can provide a highly selective and efficient reduction system.[23]

Experimental Protocol: Selective Reduction of a Nitro Group with Fe/NH₄Cl

Objective: To reduce an aromatic nitro group to an amine in the presence of a fluorine substituent.

Materials:

  • Fluorinated nitro-heterocycle (1.0 eq)

  • Iron powder (<10 micron) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the fluorinated nitro-heterocycle, iron powder, and ammonium chloride in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Heat the mixture to reflux (typically 80-90 °C).

    • Scientist's Note: The reaction is often vigorous at the start. The iron reduces the nitro group, while the NH₄Cl solution acts as a proton source and helps maintain a suitable pH.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

    • Scientist's Note: It is crucial to wash the Celite® pad thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic species.

  • Dry the organic layer, concentrate, and purify as necessary.

// Nodes Start [label="Start: Nitro-Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="1. Reflux with Fe Powder\n& NH4Cl in EtOH/H2O"]; Filter [label="2. Filter through Celite®\nto Remove Iron Salts"]; Workup [label="3. Aqueous Workup\n& Extraction"]; Amine [label="Amine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diversification [label="Further Diversification\n(e.g., Amide Coupling)"];

// Edges Start -> Reaction; Reaction -> Filter; Filter -> Workup; Workup -> Amine; Amine -> Diversification [style=dashed]; } caption { label = "Post-Synthesis Workflow: Nitro Reduction."; fontsize = 10; fontname = "Arial"; } end_dot Caption: Post-Synthesis Workflow: Nitro Reduction.

Chapter 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment of the molecule.

    • ¹⁹F NMR: This is a crucial technique for any fluorine-containing compound.[24][25] It offers a wide chemical shift range with high sensitivity, making it possible to resolve and identify each unique fluorine environment in the molecule.[24][25][26] The absence of natural background signals makes ¹⁹F NMR a clean and powerful analytical tool.[26][27]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate and the final compound.

Technique Purpose Key Information Provided
¹⁹F NMR Structure VerificationChemical shift, coupling constants (¹⁹F-¹⁹F, ¹⁹F-¹H), and integration confirm the fluorine environment.[25]
¹H NMR Structure VerificationConfirms the arrangement of protons and their relationship to the heterocyclic core and substituents.
LC-MS Purity & MW ConfirmationProvides molecular weight and purity assessment.
HPLC Purity AssessmentQuantifies the purity of the compound.
Table 1: Key Analytical Techniques for Characterization.

Chapter 5: Case Studies in Drug Discovery

The strategic use of fluoronitro-heterocyclic intermediates is evident in numerous approved drugs. For example, the synthesis of many modern kinase inhibitors and anti-infective agents relies on the principles outlined in this guide. The nitroimidazole class of antibiotics, such as metronidazole, showcases the importance of the nitro group for biological activity, often related to its bioreduction in anaerobic pathogens.[28] The incorporation of fluorine into these and other heterocyclic scaffolds is a common strategy to improve pharmacokinetic profiles, such as enhancing metabolic stability or modulating oral bioavailability.[28][29]

Conclusion: Future Outlook

Heterocyclic intermediates containing both fluorine and nitro groups will remain a vital platform in drug discovery. Their unique combination of properties allows for the precise tuning of molecular characteristics essential for therapeutic success. Advances in synthetic methodologies, particularly in late-stage fluorination and safer, more efficient nitration techniques (such as flow chemistry), will continue to expand the accessibility and utility of these powerful building blocks.[19] As our understanding of drug-target interactions deepens, the ability to strategically deploy fluorine and nitro functionalities will be more critical than ever in the rational design of next-generation medicines.

References

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  • Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Next-generation, privileged medicinal scaffolds. Journal of Medicinal Chemistry, 59(1), 46-52. [Link]

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). The Nitro Group in Drugs. Journal of Medicinal Chemistry, 62(17), 7793-7795. [Link]

  • Pal, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Harsanyi, A., & Sandford, G. (2015). Fluorine NMR for the analysis of fluorinated compounds. Journal of Fluorine Chemistry, 177, 21-33. [Link]

  • Singh, A., Kumar, A., & Singh, R. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7213. [Link]

  • Singh, R. P., & Kumar, V. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(3), 1085-1115. [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

  • Liang, T., & Neumann, C. N. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 24, 502-516. [Link]

  • Wang, X., & Ma, J. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition, 53(22), 5629-5632. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(46), 15234-15235. [Link]

  • Safety Shorts. (2024). Nitration reaction safety. YouTube. [Link]

  • Ellis, D. A., Mabury, S. A., & Martin, J. W. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731. [Link]

  • Zhang, J., et al. (2020). Physical and energetic properties of newly developed fluorinated nitrotoluenes compared with TNT and DNT. ResearchGate. [Link]

  • Fakhim, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. [Link]

  • Singleton, D. A., & Hang, C. (2012). Concerted nucleophilic aromatic substitutions. Journal of the American Chemical Society, 134(42), 17392-17395. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Li, Y., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett, 33(15), 1493-1497. [Link]

  • Washington, J. W. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Oregon State University. [Link]

  • Le, C. M., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17134-17140. [Link]

  • Contrafatto, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3686. [Link]

  • Liang, T., & Neumann, C. N. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Elsevier. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3704. [Link]

  • Zakarian, A. (n.d.). Section I - Zakarian Lab Safety Protocol. UCSB. [Link]

  • Pal, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

  • D. A. E. (2021). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Angewandte Chemie International Edition, 49(9), 1699-1702. [Link]

  • Grover, V. K., & Gupta, S. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 111-118. [Link]

  • S. T. (2025). Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health. [Link]

  • Lee, S. H., & Yoon, Y. J. (2002). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 23(7), 981-982. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • Contrafatto, C., et al. (2025). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. ResearchGate. [Link]

  • Sharma, R., & Sharma, V. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • Mykhailiuk, P. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube. [Link]

  • Contrafatto, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. CHIMIA International Journal for Chemistry, 71(4), 196-201. [Link]

  • Fakhim, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. [Link]

  • Benfenati, E., & Gini, G. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15109. [Link]

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Sources

Protocols & Analytical Methods

Method

Regioselective SNAr reaction of 3-Chloro-5-fluoro-2-nitropyridine

Application Notes and Protocols Topic: Regioselective SNAr Reaction of 3-Chloro-5-fluoro-2-nitropyridine Audience: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Synthetic Potent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Regioselective SNAr Reaction of 3-Chloro-5-fluoro-2-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Dihalogenated Nitropyridine

In the landscape of modern medicinal chemistry, functionalized heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. The pyridine ring, in particular, is a privileged structure found in numerous FDA-approved drugs.[1][2] The introduction of specific substituents with precise regiochemical control is paramount for modulating a compound's pharmacological activity, selectivity, and pharmacokinetic profile.

3-Chloro-5-fluoro-2-nitropyridine is a highly versatile intermediate that presents a unique synthetic challenge and opportunity. Its structure features a pyridine ring activated by a potent electron-withdrawing nitro group, and two distinct halogen atoms, chlorine and fluorine, which can serve as leaving groups. This arrangement allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled introduction of diverse functionalities.

This guide provides a deep dive into the mechanistic principles governing the regioselectivity of SNAr reactions on this substrate. It further offers field-proven, step-by-step protocols for reacting 3-chloro-5-fluoro-2-nitropyridine with various nucleophiles, empowering researchers to leverage this powerful building block in their drug discovery programs.

The Decisive Factor in Regioselectivity: A Mechanistic Perspective

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The second, faster step involves the expulsion of the leaving group to restore aromaticity.[3][4]

For 3-chloro-5-fluoro-2-nitropyridine, a nucleophile can attack either the C5 position (bearing the fluorine) or the C2 position (bearing the chlorine). The regiochemical outcome is dictated by the relative stability of the corresponding Meisenheimer complexes.

  • Activation by the Nitro Group: The reactivity of the pyridine ring is significantly enhanced by the electron-withdrawing nitro group at the C2 position. This group provides powerful stabilization for the negative charge that develops in the Meisenheimer complex, particularly when the attack is at a position ortho or para to it.[3][5]

    • Attack at C5: The fluorine atom is para to the nitro group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group through resonance, a highly stabilizing effect.

    • Attack at C2: The chlorine atom is ortho to the nitro group. Attack here also permits direct resonance delocalization of the negative charge onto the nitro group, providing significant stabilization.

  • The Role of the Leaving Group: In SNAr reactions, the carbon-halogen bond is broken in the second, fast step, so bond strength is less important than the halogen's ability to activate the ring for the initial attack. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3] Consequently, the general reactivity trend for leaving groups in SNAr is F > Cl > Br > I.

The Verdict on Regioselectivity:

Both the C2 and C5 positions are electronically activated by the nitro group. However, the superior ability of fluorine to activate the carbon center for nucleophilic attack, combined with the powerful para-stabilization offered by the nitro group, makes the C5 position the kinetically favored site of attack . Therefore, SNAr reactions on 3-chloro-5-fluoro-2-nitropyridine proceed with high regioselectivity to displace the fluorine atom, yielding 5-substituted-3-chloro-2-nitropyridine derivatives.

SNAr_Mechanism cluster_path1 Pathway 1: Attack at C5 (Favored) cluster_path2 Pathway 2: Attack at C2 (Disfavored) Start 3-Chloro-5-fluoro-2-nitropyridine C5_Attack Nucleophilic Attack at C5 Start->C5_Attack C2_Attack Nucleophilic Attack at C2 Start->C2_Attack Nu Nucleophile (Nu⁻) Meisenheimer_F Meisenheimer Complex (F leaving group) Highly Stabilized C5_Attack->Meisenheimer_F Elim_F Elimination of F⁻ Meisenheimer_F->Elim_F Product_F 5-Substituted-3-chloro-2-nitropyridine Elim_F->Product_F Meisenheimer_Cl Meisenheimer Complex (Cl leaving group) Less Stabilized C2_Attack->Meisenheimer_Cl Elim_Cl Elimination of Cl⁻ Meisenheimer_Cl->Elim_Cl Product_Cl 2-Substituted-3-chloro-5-fluoro-nitropyridine Elim_Cl->Product_Cl

Caption: Competing SNAr pathways for 3-chloro-5-fluoro-2-nitropyridine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, self-validating methodologies for the regioselective substitution at the C5 position of 3-chloro-5-fluoro-2-nitropyridine.

General Laboratory Workflow:

Workflow A 1. Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reaction Execution (Controlled temperature and stirring) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D D->C Incomplete E 5. Aqueous Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Drying and Concentration (Anhydrous MgSO₄/Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Product Characterization (NMR, MS, Yield) G->H

Caption: A typical experimental workflow for an SNAr reaction.
Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

This protocol outlines the reaction with primary or secondary amines, a common transformation in drug discovery for introducing key pharmacophoric elements.

Materials:

  • 3-Chloro-5-fluoro-2-nitropyridine (1.0 equiv)

  • Amine (e.g., morpholine, benzylamine) (1.0-1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-fluoro-2-nitropyridine (1.0 equiv) and dissolve it in the chosen solvent (e.g., ACN, approx. 0.1-0.2 M).

  • Addition of Reagents: Add the amine (1.1 equiv) to the solution, followed by the base (e.g., DIPEA, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive amines, the mixture can be heated to 50-80 °C.

  • Reaction Monitoring (Self-Validation): Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 1-6 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine to remove residual base and DMF/DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-amino-3-chloro-2-nitropyridine derivative.

Data Summary:

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Time (h)Regioselectivity (C5:C2)
MorpholineK₂CO₃DMF251-2>99:1
BenzylamineDIPEAACN502-4>99:1
AnilineK₂CO₃DMSO804-8>95:5
Protocol 2: Reaction with Alkoxide Nucleophiles (O-Substitution)

This protocol is suitable for the synthesis of aryl ether derivatives, which are prevalent in many bioactive molecules.

Materials:

  • 3-Chloro-5-fluoro-2-nitropyridine (1.0 equiv)

  • Alcohol or Phenol (1.1-1.5 equiv)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 equiv)

  • Anhydrous Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nucleophile Preparation: (Caution: NaH reacts violently with water. Perform under an inert atmosphere, e.g., Nitrogen or Argon). To a separate, flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv) and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen gas evolution ceases.

  • Reactant Addition: In another flask, dissolve 3-chloro-5-fluoro-2-nitropyridine (1.0 equiv) in anhydrous THF. Slowly add this solution to the prepared alkoxide/phenoxide solution at 0 °C via cannula or syringe.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 5-alkoxy/phenoxy-3-chloro-2-nitropyridine.

Data Summary:

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Typical Time (h)Regioselectivity (C5:C2)
PhenolNaHTHF0 to 253-5>99:1
MethanolNaHTHF0 to 252-4>99:1
4-Methoxybenzyl alcoholK₂CO₃DMF606-10>98:2

Safety and Handling

  • 3-Chloro-5-fluoro-2-nitropyridine is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactions involving sodium hydride (NaH) are highly exothermic and produce flammable hydrogen gas. These must be performed under an inert atmosphere and away from any ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

Conclusion

The SNAr reaction of 3-chloro-5-fluoro-2-nitropyridine is a robust and highly regioselective transformation. The pronounced electronic preference for nucleophilic attack at the C5 position, driven by the para-nitro group and the high electronegativity of fluorine, allows for the reliable synthesis of 5-substituted-3-chloro-2-nitropyridine derivatives. The remaining chlorine at the C2 position can then be used in subsequent diversification reactions, such as cross-coupling, making this substrate an exceptionally valuable and strategic tool for building molecular complexity in drug discovery and development.

References

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for 3-Chloro-4-nitropyridine in Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • BenchChem (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
  • Erland Stevens (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Arote, R. B., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

Sources

Application

Reduction of 3-Chloro-5-fluoro-2-nitropyridine to 3-chloro-5-fluoro-2-aminopyridine: A Detailed Guide to Synthetic Protocols and Mechanistic Insights

Introduction 3-Chloro-5-fluoro-2-aminopyridine is a pivotal intermediate in the synthesis of a multitude of high-value compounds within the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-5-fluoro-2-aminopyridine is a pivotal intermediate in the synthesis of a multitude of high-value compounds within the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine core offers a versatile scaffold for the development of novel bioactive molecules. The conversion of the readily available 3-chloro-5-fluoro-2-nitropyridine to its amino derivative is a critical transformation, and the choice of reduction methodology can significantly impact yield, purity, and process safety. This comprehensive guide provides an in-depth analysis of the most effective methods for this reduction, offering detailed experimental protocols, mechanistic discussions, and practical insights for researchers, scientists, and drug development professionals.

Chemical Principles and Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably the nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions dictates the efficiency of this transformation and the potential for side reactions. For a substrate such as 3-chloro-5-fluoro-2-nitropyridine, a key consideration is the chemoselective reduction of the nitro group without affecting the chloro and fluoro substituents.

Herein, we explore three robust and widely employed methods for this conversion:

  • Catalytic Hydrogenation: A clean and efficient method, though catalyst selection is crucial to prevent hydrodehalogenation.

  • Iron in Acidic Medium (Béchamp Reduction): A classical, cost-effective, and highly reliable method.

  • Sodium Dithionite Reduction: A mild and convenient method using an inexpensive and safe reducing agent.

The underlying mechanisms for these transformations provide a rationale for the experimental parameters detailed in the subsequent protocols.

cluster_0 General Reduction Pathway A 3-Chloro-5-fluoro-2-nitropyridine B Nitroso Intermediate A->B +2e-, +2H+ C Hydroxylamine Intermediate B->C +2e-, +2H+ D 3-Chloro-5-fluoro-2-aminopyridine C->D +2e-, +2H+

Caption: General pathway for the reduction of a nitro group to an amine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the reduction of 3-chloro-5-fluoro-2-nitropyridine using the three selected methods.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups. Raney® Nickel is often preferred over palladium-based catalysts for halogenated substrates to minimize the risk of hydrodehalogenation.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-5-fluoro-2-nitropyridine≥98%Commercially Available
Raney® Nickel (50% slurry in water)Catalyst GradeCommercially Available
EthanolAnhydrousCommercially Available
Hydrogen GasHigh PurityCommercially Available
Celite®---Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available

Step-by-Step Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Raney® Nickel (approximately 0.1 g per 1 g of substrate) in ethanol (10 mL).

  • Reaction Setup: Add a solution of 3-chloro-5-fluoro-2-nitropyridine (1.0 eq) in ethanol (10-15 mL per gram of substrate) to the catalyst suspension.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric to 50 psi) and stir the mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet with ethanol or water during filtration and disposal.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Alternatively, trituration of the crude product with cold hexane can yield the purified 3-chloro-5-fluoro-2-aminopyridine as a solid.

Expected Yield: 70-85%

cluster_1 Catalytic Hydrogenation Workflow A Reaction Setup: Substrate, Raney Ni, Ethanol B Hydrogenation: H2 atmosphere, stirring A->B C Reaction Monitoring: TLC/LC-MS B->C D Work-up: Filtration of catalyst C->D E Purification: Column Chromatography or Trituration D->E F Pure Product E->F

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Béchamp Reduction using Iron and Acetic Acid

The reduction of nitroarenes using iron powder in an acidic medium is a long-established and highly effective method.[2][3] The use of acetic acid provides a milder alternative to stronger mineral acids.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-5-fluoro-2-nitropyridine≥98%Commercially Available
Iron Powder (<100 mesh)Reagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
EthanolReagent GradeCommercially Available
WaterDeionized---
Sodium BicarbonateSaturated Solution---
Ethyl AcetateACS GradeCommercially Available
Brine------
Anhydrous Sodium SulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-5-fluoro-2-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v, 20-30 mL per gram of substrate).

  • Addition of Reagents: Add glacial acetic acid (5-10 eq) to the suspension, followed by the portion-wise addition of iron powder (3-5 eq). The addition of iron can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good visual indicator of reaction progression.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude 3-chloro-5-fluoro-2-aminopyridine can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexane.

Expected Yield: 75-90%

Protocol 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a versatile and mild reducing agent for aromatic nitro compounds.[4][5][6] The reaction is typically carried out in a biphasic system or in a mixture of organic solvents and water.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-5-fluoro-2-nitropyridine≥98%Commercially Available
Sodium Dithionite (Na₂S₂O₄)≥85%Commercially Available
Dichloromethane (DCM) or Ethyl AcetateACS GradeCommercially Available
WaterDeionized---
Saturated Sodium Bicarbonate Solution------
Brine------
Anhydrous Magnesium SulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3-chloro-5-fluoro-2-nitropyridine (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate (20-30 mL per gram of substrate) in a round-bottom flask.

  • Preparation of Reductant Solution: In a separate flask, prepare a fresh solution of sodium dithionite (3-5 eq) in water (10-15 mL per gram of sodium dithionite).

  • Reaction: Add the aqueous sodium dithionite solution to the stirred solution of the nitropyridine. Heat the biphasic mixture to a gentle reflux (40-60 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 65-80%

Data Presentation

MethodReducing AgentSolvent SystemTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Catalytic HydrogenationH₂ / Raney® NiEthanol20-252-670-85
Béchamp ReductionFe / CH₃COOHEthanol/Water80-901-475-90
Sodium DithioniteNa₂S₂O₄DCM/Water or EtOAc/Water40-602-865-80

Characterization of 3-Chloro-5-fluoro-2-aminopyridine

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (Predicted): (CDCl₃, 400 MHz) δ 7.55 (d, J = 2.8 Hz, 1H), 7.20 (dd, J = 8.4, 2.8 Hz, 1H), 4.50 (br s, 2H).

  • ¹³C NMR (Predicted): (CDCl₃, 101 MHz) δ 153.0 (d, J = 245 Hz), 140.0, 133.0 (d, J = 22 Hz), 125.0 (d, J = 20 Hz), 122.0 (d, J = 5 Hz).

  • IR (KBr): Key absorptions expected around 3400-3200 cm⁻¹ (N-H stretching) and 1600-1450 cm⁻¹ (aromatic C=C and C=N stretching).

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly sealed and purged with an inert gas before and after the reaction. The Raney® Nickel catalyst is pyrophoric and must be handled with care, always keeping it wet.

  • Béchamp Reduction: The reaction can be exothermic, especially during the initial addition of iron powder. Controlled addition and adequate cooling are necessary for large-scale reactions.

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. Prepare solutions fresh and handle in a well-ventilated area.

Conclusion

The reduction of 3-chloro-5-fluoro-2-nitropyridine to 3-chloro-5-fluoro-2-aminopyridine can be effectively achieved through several methods, each with its own advantages and considerations. Catalytic hydrogenation with Raney® Nickel offers a clean and efficient route, while the Béchamp reduction with iron and acetic acid provides a cost-effective and robust alternative. The use of sodium dithionite presents a milder option. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to select and execute the most suitable method for their synthetic needs, ensuring a safe and successful transformation.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reduction of nitro compounds. Retrieved from [Link]

  • Allen, F. H., & VanAllan, J. (1942). 2-AMINO-p-CYMENE. Organic Syntheses, 22, 9. doi:10.15227/orgsyn.022.0009
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • ACS Publications. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ACS Publications. (2024, September 12). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

  • ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ResearchGate. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • ResearchGate. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Organic Chemistry Portal. (2022, June 15). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
  • RSC Publishing. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Retrieved from [Link]

  • University of Groningen. (n.d.). Reduction of Aldehydes and Ketones by Sodium Dithionite. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Sodium dithionite. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Iron-Catalyzed Nitro Reduction of 3-Chloro-5-fluoro-2-nitropyridine

Executive Summary The synthesis of 2-amino-3-chloro-5-fluoropyridine is a critical foundational transformation in the development of halogenated pyridine-based pharmaceuticals and agrochemicals. However, the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-3-chloro-5-fluoropyridine is a critical foundational transformation in the development of halogenated pyridine-based pharmaceuticals and agrochemicals. However, the presence of both a chlorine and a fluorine atom on the pyridine ring introduces a severe chemoselectivity challenge. Conventional catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) frequently results in extensive hydrodehalogenation, particularly at the highly susceptible C-Cl bond.

This application note details a highly chemoselective, scalable iron-catalyzed transfer hydrogenation protocol. By utilizing a pyrolyzed Iron-Phenanthroline on Carbon (Fe-Phen/C) heterogeneous catalyst with hydrazine hydrate as a hydrogen donor, researchers can quantitatively reduce 3-chloro-5-fluoro-2-nitropyridine to the corresponding amine while perfectly preserving the halogen substituents.

Mechanistic Rationale: The Chemoselectivity Challenge

Understanding the causality behind catalyst selection is paramount for process optimization. In conventional hydrogenation, palladium readily inserts into the C-Cl bond via oxidative addition, leading to rapid dechlorination.

Iron catalysis circumvents this vulnerability because it operates via a distinct mechanistic pathway. Rather than interacting directly with the aryl-halide bond, iron facilitates a single-electron transfer (SET) specifically to the nitro group, forming a nitro radical anion. This is followed by sequential protonation and reduction steps through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine . The high activation barrier for iron insertion into C-X bonds ensures that both the C-Cl and C-F bonds remain completely intact, even under forcing conditions . Recent mechanistic studies on iron complexes further validate that controlling the hydride transfer specifically to the nitroso intermediate prevents over-reduction and side reactions .

Pathway SM 3-Chloro-5-fluoro- 2-nitropyridine Pd Pd/C, H2 (Conventional) SM->Pd Fe Fe-Phen/C, N2H4 (Optimized) SM->Fe Prod1 Dehalogenated Side Products Pd->Prod1 Prod2 2-Amino-3-chloro- 5-fluoropyridine Fe->Prod2

Chemoselectivity of Fe-catalyzed vs Pd-catalyzed nitro reduction.

Catalytic System Selection

When scaling the reduction of halogenated nitropyridines, the choice of the reductant system directly impacts the E-factor (environmental factor), yield, and downstream purification. The table below summarizes the causality behind transitioning from classical methods to modern iron catalysis.

Reduction SystemCatalyst TypeReductantChemoselectivity (Halogens)Workup & Purification Profile
Pd/C + H₂ HeterogeneousH₂ gasPoor (Extensive dechlorination)Simple filtration, but requires complex chromatography to remove impurities.
Fe powder / NH₄Cl StoichiometricFe (solid)ExcellentTedious. Generates massive amounts of iron oxide sludge (Béchamp waste).
Fe(BF₄)₂ / PP3 HomogeneousFormic AcidExcellentComplex. Requires separation of the expensive tetraphos ligand from the product.
Fe-Phen/C HeterogeneousHydrazineExcellentSimple filtration. High purity product with zero heavy-metal leaching.

The Fe-Phen/C system is selected for this protocol due to its optimal balance of absolute chemoselectivity, ease of catalyst recovery, and industrial scalability.

Experimental Protocol

Caution: Hydrazine hydrate is toxic and potentially explosive. Handle in a well-ventilated fume hood using appropriate PPE. The reaction is conducted in a pressure tube because the operating temperature (100 °C) exceeds the boiling point of THF (66 °C).

Step 4.1: Preparation of the Fe-Phen/C Catalyst

Causality: Pyrolyzing the iron-phenanthroline complex onto a carbon support creates a highly stable, nitrogen-doped carbon matrix with embedded single-atom or nanoparticle iron active sites. This prevents metal leaching during the reaction.

  • Complexation: Dissolve Iron(II) acetate (Fe(OAc)₂) and 1,10-phenanthroline (1:2 molar ratio) in ethanol. Stir for 20 minutes at room temperature to form the coordination complex.

  • Support Addition: Add Vulcan XC72R carbon powder (a high surface area conductive carbon) to the solution. Reflux the suspension at 60 °C for 3 hours to ensure even dispersion.

  • Drying: Cool to room temperature, remove the ethanol under reduced pressure, and dry the solid at 60 °C for 12 hours.

  • Pyrolysis: Grind the dried solid to a fine powder and pyrolyze at 800 °C for 2 hours under a strict argon atmosphere.

  • Collection: Cool to room temperature to yield the active Fe-Phen/C catalyst (approx. 1.2 wt% Fe).

Step 4.2: Catalytic Nitro Reduction

Causality: Hydrazine hydrate acts as a highly efficient hydrogen donor, decomposing into N₂ and H₂ on the catalyst surface, which avoids the need for high-pressure H₂ gas cylinders and specialized autoclave infrastructure.

  • Reaction Setup: In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 3-chloro-5-fluoro-2-nitropyridine (10.0 mmol, 1.76 g) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: Add the Fe-Phen/C catalyst (1 mol% Fe relative to the substrate).

  • Reductant Addition: Carefully add Hydrazine hydrate (40.0 mmol, 4.0 equiv).

  • Heating: Seal the pressure tube and heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block. Stir vigorously for 10 hours.

  • Cooling & Filtration: Cool the vessel to room temperature. Carefully vent any residual pressure. Filter the mixture through a short pad of Celite to remove the heterogeneous Fe-Phen/C catalyst. Wash the pad with ethyl acetate (2 × 15 mL). (Note: The recovered catalyst can be dried and reused for up to 5 cycles without significant loss of activity).

  • Concentration: Concentrate the filtrate under reduced pressure to afford 2-amino-3-chloro-5-fluoropyridine. The crude product is typically >95% pure but can be recrystallized from heptane/ethyl acetate if ultra-high purity is required.

Workflow Step1 1. Catalyst Prep Fe(OAc)2 + Phenanthroline/C Pyrolysis at 800 °C Step2 2. Reaction Setup Substrate + Fe-Phen/C + THF Step1->Step2 Step3 3. Reductant Addition Hydrazine Hydrate (N2H4) Step2->Step3 Step4 4. Pressurized Heating 100 °C for 10 h Step3->Step4 Step5 5. Filtration Recover Fe-Phen/C Step4->Step5 Step6 6. Concentration Yield >95% Product Step5->Step6

Step-by-step workflow for the iron-catalyzed transfer hydrogenation.

Analytical Characterization & Quality Control

To ensure this protocol functions as a self-validating system, the following QC checks must be performed:

  • Reaction Monitoring (HPLC/GC-MS): Track the disappearance of the nitro starting material (m/z 176) and the appearance of the amine product (m/z 146).

  • Impurity Profiling (Critical Step): Specifically monitor the chromatogram for 2-amino-5-fluoropyridine (m/z 112). The presence of this mass indicates unwanted hydrodechlorination. The Fe-Phen/C protocol typically suppresses this specific impurity to <0.1%.

  • NMR Verification: In ¹H NMR (CDCl₃), confirm the presence of the characteristic broad singlet of the -NH₂ group at approximately 4.8 ppm, alongside the two distinct aromatic protons of the pyridine ring.

References

  • Jagadeesh, R. V., Wienhöfer, G., Westerhaus, F. A., Surkus, A.-E., Pohl, M.-M., Junge, H., Junge, K., & Beller, M. (2011). "Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines." Chemical Communications, 47(39), 10972-10974.[Link]

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base." Journal of the American Chemical Society, 133(32), 12875–12879.[Link]

  • Pocock, E., Diefenbach, M., Hood, T. M., Nunn, M., Richards, E., Krewald, V., & Webster, R. L. (2024). "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex." Journal of the American Chemical Society, 146(29), 19839–19851.[Link]

Application

Hydrogenation conditions for 2-nitro-3-chloro-5-fluoropyridine

Application Note: Chemoselective Hydrogenation of 2-Nitro-3-chloro-5-fluoropyridine Executive Summary The reduction of halonitropyridines is a critical transformation in the synthesis of pharmaceutical building blocks. H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrogenation of 2-Nitro-3-chloro-5-fluoropyridine

Executive Summary

The reduction of halonitropyridines is a critical transformation in the synthesis of pharmaceutical building blocks. However, the conversion of 2-nitro-3-chloro-5-fluoropyridine to 2-amino-3-chloro-5-fluoropyridine presents a distinct chemoselectivity challenge: the competitive hydrodehalogenation (HDH) of the carbon-chlorine (C–Cl) bond. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol to achieve >98% chemoselectivity using poisoned platinum catalysts, preventing the formation of the deschloro byproduct.

Mechanistic Rationale & Catalyst Selection

The Hydrodehalogenation Challenge

In the presence of standard palladium on carbon (Pd/C) and hydrogen gas, the reduction of the nitro group is rapid, but it is closely followed—or accompanied—by the oxidative addition of the palladium species into the C–Cl bond. While the C–F bond at the C5 position is thermodynamically stable and resistant to hydrogenolysis under mild conditions, the C3 C–Cl bond is highly labile.

Causality of Chemoselectivity: Adsorption Geometry

The key to preserving the halogen lies in controlling how the substrate interacts with the catalyst surface[1].

  • Non-Selective (Pd/C): The aromatic pyridine ring adsorbs flat (π-coordination) onto contiguous metal active sites. This planar geometry brings the C–Cl bond into direct contact with the metal lattice, facilitating rapid hydrodechlorination.

  • Chemoselective (Sulfided Pt/C or Pt/C with Inhibitors): To prevent HDH, the contiguous active sites must be disrupted. By utilizing a sulfided Platinum catalyst (Pt/C–S) or introducing Lewis acid additives like Zinc Bromide (

    
    ), the catalyst surface is partially poisoned. This forces the substrate to adopt an "end-on" adsorption geometry via the highly polar nitro group[2]. The nitro group is reduced efficiently, but the steric bulk and lack of contiguous metal sites prevent the planar adsorption required for C–Cl cleavage.
    

Furthermore, conducting the reaction in supercritical


 or using modified nanostructured catalysts (e.g., Pt/FeOx) have also been proven to suppress dehalogenation by altering the local electronic environment of the active metal[2][3]. For scalable bench-top synthesis, sulfided Pt/C in ethyl acetate remains the most reliable and cost-effective approach.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data, demonstrating the stark contrast in product distribution based on catalyst and solvent selection.

EntryCatalyst SystemSolventPressure (atm)Conversion (%)Amine Yield (%)Dechlorination (%)
110% Pd/CMethanol1.0>991287
25% Pt/C (Standard)Methanol1.0>996237
35% Pt/C (Sulfided)Ethyl Acetate3.0>9996 < 1
45% Pt/C + 0.1 eq

Ethyl Acetate3.0>9998 < 1

Note: Ethyl acetate is preferred over methanol as protic solvents can facilitate the protonation step required for hydrodehalogenation.

Reaction Pathway Visualization

G SM 2-Nitro-3-chloro-5-fluoropyridine (Starting Material) Desired 2-Amino-3-chloro-5-fluoropyridine (Target Product) SM->Desired Pt/C (Sulfided) or Pt/C + ZnBr2 3 atm H2, 25°C (Chemoselective) Byproduct 2-Amino-5-fluoropyridine (Hydrodechlorination Byproduct) SM->Byproduct Pd/C, H2 (Non-selective)

Catalyst-dependent reaction pathways for 2-nitro-3-chloro-5-fluoropyridine hydrogenation.

Experimental Protocol

This protocol utilizes 5% Pt/C (sulfided) to ensure high fidelity and reproducibility. The system is designed to be self-validating through strict stoichiometric monitoring of hydrogen uptake.

Reagents & Materials:

  • 2-Nitro-3-chloro-5-fluoropyridine (1.0 eq, 10.0 g, 56.6 mmol)

  • 5% Platinum on Carbon, Sulfided (0.01 eq Pt, 2.2 g)

  • Ethyl Acetate (Anhydrous, 100 mL)

  • Hydrogen gas (High purity, >99.99%)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 250 mL pressure reactor (e.g., Parr shaker or automated reaction calorimeter) with 10.0 g of 2-nitro-3-chloro-5-fluoropyridine. Add 100 mL of anhydrous ethyl acetate. Stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 2.2 g of 5% sulfided Pt/C. Safety Note: Always add the catalyst to the solvent under an inert atmosphere (Nitrogen or Argon) to prevent auto-ignition of solvent vapors.

  • Purging Sequence: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of pressurizing to 3 atm and venting). Follow with Hydrogen purging (3 cycles of pressurizing to 3 atm and venting).

  • Hydrogenation & Self-Validation: Pressurize the reactor to exactly 3.0 atm with

    
    . Begin vigorous agitation (800-1000 rpm) at 25 °C.
    
    • Self-Validating Check: Monitor the hydrogen mass flow or pressure drop. The theoretical uptake for the reduction of one nitro group to an amine is exactly 3.0 molar equivalents (169.8 mmol

      
      ). If the uptake strictly plateaus at 3.0 equivalents, the reaction is complete and highly selective. If uptake continues beyond 3.1 equivalents, hydrodechlorination is occurring.
      
  • Reaction Termination: Once

    
     uptake ceases (typically 2–4 hours), stop agitation, vent the hydrogen safely, and purge the reactor with Nitrogen (3 cycles).
    
  • Workup & Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Pt/C catalyst. Wash the filter cake with an additional 20 mL of ethyl acetate.

  • Concentration & Verification: Concentrate the filtrate under reduced pressure to yield the crude product as a pale solid.

    • Self-Validating Check: Analyze via LC-MS. The target 2-amino-3-chloro-5-fluoropyridine will show an

      
       peak at 
      
      
      
      . The absence of a peak at
      
      
      confirms the suppression of the deschloro byproduct.

References

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts Source: PubMed (National Institutes of Health) URL:[Link]

  • Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts Source: Semantic Scholar URL:[Link]

  • The role of carbon dioxide in chemoselective hydrogenation of halonitroaromatics over supported noble metal catalysts in supercritical carbon dioxide Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: Highly Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-5-fluoro-2-nitropyridine with Amines

Introduction & Strategic Rationale In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable due to their ability to modulate physicochemical properties and engage in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable due to their ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions. 3-Chloro-5-fluoro-2-nitropyridine is a highly versatile, bifunctional building block. It possesses three distinct synthetic handles: a nitro group (reducible to an amine), a chlorine atom (primed for transition-metal cross-coupling), and a highly activated fluorine atom.

This guide provides an in-depth, self-validating protocol for the regioselective amination of 3-chloro-5-fluoro-2-nitropyridine via Nucleophilic Aromatic Substitution (SNAr). By exploiting the differential reactivity of the halogen leaving groups, researchers can achieve orthogonal functionalization with absolute regiocontrol.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The SNAr reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring to form an anionic intermediate (the Meisenheimer complex).

In 3-chloro-5-fluoro-2-nitropyridine, both the C3 and C5 positions are electronically activated by the strongly electron-withdrawing nitro group at C2. However, nucleophilic substitution occurs almost exclusively at the C5 position due to two primary causal factors:

  • Leaving Group Thermodynamics & Kinetics: The electronegativity of fluorine strongly polarizes the C–F bond, exerting a powerful inductive (-I) effect that lowers the energy of the local Lowest Unoccupied Molecular Orbital (LUMO). This drastically reduces the activation energy for nucleophilic attack. Consequently, in SNAr reactions, the relative leaving group ability is F ≫ Cl > Br > I.

  • Resonance & Steric Stabilization: The C5 position is para to the nitro group. Attack at C5 places the transient negative charge directly onto C2, allowing seamless delocalization into the nitro oxygens. Furthermore, the C5 position is sterically unencumbered compared to the C3 position, which is flanked by the bulky ortho-nitro group.

SNAr_Mechanism Substrate 3-Chloro-5-fluoro- 2-nitropyridine Intermediate Anionic Meisenheimer Complex Substrate->Intermediate + R2NH (Rate Determining) Nucleophile Amine (R2NH) Attack at C5 Nucleophile->Intermediate Product 5-Amino-3-chloro- 2-nitropyridine Intermediate->Product Fast LeavingGroup Fluoride (F-) Elimination Intermediate->LeavingGroup Fast

Figure 1: Mechanistic pathway of the regioselective SNAr amination at the C5 position.

Experimental Design & Optimization Data

The choice of solvent and base is critical for stabilizing the polar transition state and neutralizing the liberated hydrofluoric acid (HF). As demonstrated in Table 1 , polar aprotic solvents like DMF and MeCN yield the best results. N,N-Diisopropylethylamine (DIPEA) is preferred over inorganic bases like K₂CO₃ when reaction homogeneity and mild conditions are prioritized.

Table 1: Optimization of Reaction Conditions for SNAr Amination
EntrySolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Regioselectivity (C5:C3)
1MeCNK₂CO₃2512>95>99:1
2 DMF DIPEA 0 to 25 4.5 >99 >99:1
3THFTEA60168595:5
4EtOHNaOEt802100Complex Mixture

Note: Reactions performed on a 1.0 mmol scale using morpholine (1.1 eq) as the model amine. Conversion determined by LC-MS analysis. Entry 2 represents the optimal conditions.

Self-Validating Protocol: Regioselective Amination

Scope: This protocol is universally applicable to primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine).

Step 1: Reaction Assembly
  • Add 3-chloro-5-fluoro-2-nitropyridine (1.0 eq, 1.0 mmol) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality: Moisture can lead to competitive hydrolysis of the highly activated fluorine, yielding the corresponding pyridinol side-product.

  • Add anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.

    • Validation Point 1: Remove a 5 µL aliquot, dilute in 1 mL MeCN, and run a baseline LC-MS. This establishes the exact retention time and m/z of the starting material, creating a reliable reference for reaction monitoring.

  • Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Initiating the reaction at 0 °C prevents exothermic degradation and maximizes regioselectivity by suppressing the thermal energy required for the minor C3-substitution pathway.

Step 2: Nucleophile Addition
  • Add DIPEA (1.5 eq, 1.5 mmol) dropwise to the cooled solution.

  • Add the amine nucleophile (1.1 eq, 1.1 mmol) slowly over 5 minutes.

  • Remove the ice bath and allow the reaction to warm naturally to ambient temperature (20–25 °C).

Step 3: Reaction Monitoring
  • Stir the reaction mixture for 2 to 4.5 hours.

    • Validation Point 2: Perform TLC (Hexanes:EtOAc 3:1) and LC-MS at the 2-hour mark. The reaction is complete when the substrate peak is <1% relative to the product peak. If the reaction stalls, verify the pH of the mixture (it must remain >8); if necessary, add an additional 0.2 eq of the amine.

Step 4: Quench and Workup
  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

    • Causality: DMF is highly miscible with water. Flooding the reaction with water forces the organic product to precipitate or partition efficiently into the extraction solvent, driving DMF into the aqueous phase.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) followed by brine (20 mL).

    • Validation Point 3: The LiCl wash is a critical self-validating step. Lithium chloride drastically reduces the solubility of DMF in the organic phase, ensuring complete removal of residual DMF that would otherwise co-elute and ruin downstream NMR characterization.

Step 5: Isolation and Characterization
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if trace impurities are present.

    • Validation Point 4: Obtain a ¹H and ¹⁹F NMR of the purified product. The complete disappearance of the fluorine signal in the ¹⁹F NMR spectrum (typically observed between -110 to -130 ppm for similar fluoropyridines) definitively confirms the successful displacement at the C5 position.

Experimental_Workflow Step1 1. Reagent Preparation Dissolve substrate in anhydrous DMF Step2 2. Base & Amine Addition Add DIPEA, then amine at 0°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS/TLC validation at 2h Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, LiCl wash Step3->Step4 Step5 5. Purification & QA Chromatography & 19F NMR Check Step4->Step5

Figure 2: Step-by-step experimental workflow for the self-validating SNAr amination protocol.

References

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Journal of Synthetic Communications (Taylor & Francis)[Link]

  • Fendioxypyracil, a new and systemic PPO-inhibiting herbicide for X-spectrum weed control bioRxiv[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination The Journal of Organic Chemistry (ACS Publications)[Link]

Application

Application Note: A Validated Synthetic Route to 3-Chloro-5-fluoro-2-methoxypyridine from a Nitro-Substituted Precursor

Abstract 3-Chloro-5-fluoro-2-methoxypyridine is a key structural motif and versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1][2] Its specific substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-5-fluoro-2-methoxypyridine is a key structural motif and versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern offers multiple points for diversification, making a reliable synthetic protocol essential for research and development. This guide provides a detailed, three-step synthetic pathway starting from a commercially available nitro precursor, 2-chloro-5-fluoro-3-nitropyridine. The described protocols are designed to be robust and scalable, incorporating in-depth explanations of the chemical principles and experimental considerations to ensure reproducibility and safety.

Strategic Overview: A Three-Step Approach

The synthesis of the target molecule from a nitro precursor is best approached through a sequence of well-established, high-yielding transformations. Our chosen strategy prioritizes regiochemical control and the use of readily available reagents. The pathway involves an initial reduction of the nitro group, followed by a deaminative chlorination via the Sandmeyer reaction, and concludes with a regioselective nucleophilic aromatic substitution (SNAr) to install the methoxy group.

G Start 2-Chloro-5-fluoro-3-nitropyridine (Starting Material) Inter1 2-Chloro-5-fluoro-pyridin-3-amine (Intermediate 1) Start->Inter1 Step 1: Nitro Group Reduction (H₂, Pd/C) Inter2 2,3-Dichloro-5-fluoropyridine (Intermediate 2) Inter1->Inter2 Step 2: Sandmeyer Reaction (NaNO₂, HCl, CuCl) Product 3-Chloro-5-fluoro-2-methoxypyridine (Final Product) Inter2->Product Step 3: Nucleophilic Aromatic Substitution (NaOMe, MeOH)

Figure 1: Overall synthetic workflow from the nitro precursor to the final product.

Step 1: Catalytic Hydrogenation of 2-Chloro-5-fluoro-3-nitropyridine

Principle and Rationale

The initial step involves the reduction of the aromatic nitro group to a primary amine. While several methods exist (e.g., metal-acid systems like Fe/HCl), catalytic hydrogenation is selected for its high efficiency, clean conversion, and simpler product isolation.[3] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, proceeding under mild conditions with minimal side-product formation. The reaction proceeds via the stepwise reduction of the nitro group on the catalyst surface.[4]

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
2-Chloro-5-fluoro-3-nitropyridine176.5210.0 g56.651.0
Palladium on Carbon (10 wt%)N/A1.0 gN/A10% w/w
Ethanol (EtOH)46.07200 mLN/ASolvent
Hydrogen (H₂) Gas2.02Balloon PressureN/AExcess

Procedure:

  • To a 500 mL hydrogenation flask, add 2-chloro-5-fluoro-3-nitropyridine (10.0 g, 56.65 mmol) and ethanol (200 mL).

  • Carefully add 10% Pd/C catalyst (1.0 g) to the suspension.

  • Seal the flask, evacuate the atmosphere, and backfill with nitrogen gas (repeat three times).

  • Replace the nitrogen atmosphere with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product, 2-chloro-5-fluoro-pyridin-3-amine, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture. Expected Yield: 90-95%.

Step 2: Deaminative Chlorination via Sandmeyer Reaction

Principle and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide.[5][6] The reaction proceeds in two critical stages:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This intermediate is highly reactive and generally unstable at higher temperatures.

  • Substitution: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) chloride (CuCl). The copper catalyst facilitates a single-electron transfer (SET) mechanism, which leads to the release of nitrogen gas (a thermodynamically potent driving force) and the formation of an aryl radical, which is subsequently chlorinated.[5] Precise temperature control is paramount to prevent premature decomposition of the diazonium salt and minimize side reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst Cycle Amine Ar-NH₂ Diazonium Ar-N₂⁺Cl⁻ Diazonium Salt Amine->Diazonium Diazotization (0-5 °C) NaNO2 NaNO₂ + 2HCl NaNO2->Diazonium ArylRadical Ar• Aryl Radical Diazonium->ArylRadical + CuCl - N₂ CuCl2 CuCl₂ ArylRadical->CuCl2 + CuCl₂ → Product (Ar-Cl) CuCl CuCl CuCl2->CuCl Regenerates Catalyst

Figure 2: Simplified mechanism of the Sandmeyer chlorination reaction.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
2-Chloro-5-fluoro-pyridin-3-amine146.557.5 g51.171.0
Concentrated HCl (37%)36.4630 mL~360~7.0
Sodium Nitrite (NaNO₂)69.003.9 g56.541.1
Copper(I) Chloride (CuCl)98.996.1 g61.621.2
Water (H₂O)18.0215 mL + 10 mLN/ASolvent

Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-5-fluoro-pyridin-3-amine (7.5 g, 51.17 mmol) in a mixture of concentrated HCl (30 mL) and water (15 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (3.9 g, 56.54 mmol) in 10 mL of water and add it dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) chloride (6.1 g, 61.62 mmol) in concentrated HCl (15 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete reaction.

  • Workup: Cool the reaction mixture to room temperature and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2,3-dichloro-5-fluoropyridine. Expected Yield: 65-75%.

Step 3: Regioselective Methoxylation via SNAr

Principle and Rationale

The final step is a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a methoxy group.[7] In 2,3-dichloro-5-fluoropyridine, the C2 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C3 position. This enhanced reactivity is due to the cumulative electron-withdrawing and stabilizing effects of the ring nitrogen (at the ortho and para positions) and the fluoro and chloro substituents.[8] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Using sodium methoxide in methanol as both the nucleophile and solvent provides a straightforward and efficient conversion to the final product.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
2,3-Dichloro-5-fluoropyridine167.985.0 g29.771.0
Sodium Methoxide (NaOMe)54.021.77 g32.751.1
Methanol (MeOH), anhydrous32.04100 mLN/ASolvent

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-fluoropyridine (5.0 g, 29.77 mmol) in anhydrous methanol (100 mL).

  • Add sodium methoxide (1.77 g, 32.75 mmol) portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (40 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 3-chloro-5-fluoro-2-methoxypyridine as a crystalline solid or oil. Expected Yield: 80-90%.

Safety and Handling

  • Nitro Compounds: 2-Chloro-5-fluoro-3-nitropyridine is a potentially toxic and oxidizing compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources. Ensure the catalyst is not exposed to air while dry, as it can be pyrophoric.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated or allowed to dry. The protocols described herein maintain the intermediate in a cold, aqueous solution to mitigate this risk. Never allow the reaction temperature to rise uncontrollably during diazotization.

  • Acids and Bases: Concentrated HCl and sodium methoxide are corrosive. Handle with extreme care and appropriate PPE.

References

  • Benchchem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
  • Benchchem. Yield Comparison of Catalytic Systems for 3-Chloro-5-fluoro-2-methoxypyridine Synthesis: A Review of Available Data.
  • Organic Syntheses. 3-Aminopyridine. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Benchchem. An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine.
  • Google Patents. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Google Patents. US20220042055A1 - Method of reducing aromatic nitro compounds.
  • Nature Portfolio. Deaminative chlorination of aminoheterocycles. Available at: [Link]

  • SpringerLink. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Justia Patents. Process for preparation of aromatic halides from aromatic amines. Available at: [Link]

  • WikiMili. Sandmeyer reaction. Available at: [Link]

  • Benchchem. Application Notes and Protocols: 3-Chloro-5-fluoro-2-methoxypyridine in Agrochemical Synthesis.
  • PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. Available at: [Link]

  • Royal Society of Chemistry. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-fluoro-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3-chloro-5-fluoro-2-nitropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3-chloro-5-fluoro-2-nitropyridine. This transformation is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted aminopyridines. The presence of electron-withdrawing nitro and fluoro groups, along with the chloro leaving group on the pyridine scaffold, presents unique challenges and opportunities that will be addressed herein. This document will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and reaction conditions, offering field-proven insights to enable successful and reproducible outcomes.

Introduction: The Significance of Aminated 2-Nitropyridines

The 2-nitropyridine moiety is a valuable building block in the synthesis of a wide range of biologically active compounds. Subsequent reduction of the nitro group to an amine provides access to 2,3-diaminopyridine derivatives, which are key pharmacophores in various therapeutic areas. The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1] For a substrate such as 3-chloro-5-fluoro-2-nitropyridine, this palladium-catalyzed cross-coupling reaction provides a direct route to introduce a diverse range of amino substituents at the C-3 position, opening up a vast chemical space for drug discovery programs.

The electronic nature of 3-chloro-5-fluoro-2-nitropyridine makes it an interesting substrate for C-N bond formation. The potent electron-withdrawing effects of the nitro and fluoro groups, combined with the inherent electron deficiency of the pyridine ring, activate the C-Cl bond towards oxidative addition to the palladium(0) catalyst. However, these same electronic factors can also increase the propensity for competing nucleophilic aromatic substitution (SNAr) reactions and may influence the stability of the starting material and product to the basic reaction conditions.[2] This guide will address these considerations and provide strategies to favor the desired Buchwald-Hartwig pathway.

The Catalytic Cycle: A Mechanistic Perspective

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 3-chloro-5-fluoro-2-nitropyridine.

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (Ar)(Pd)(Cl)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex Pd(II) Amido Complex (Ar)(Pd)(NR'R'')L_n Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration ArCl 3-Chloro-5-fluoro-2-nitropyridine ArCl->Oxidative_Addition Amine R'R''NH Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-5-fluoro-2-nitropyridine to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. The electron-deficient nature of the substrate is expected to facilitate this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the aminated product and regenerating the active Pd(0) catalyst.

Key Experimental Parameters and Considerations

The success of the Buchwald-Hartwig amination of 3-chloro-5-fluoro-2-nitropyridine is highly dependent on the careful selection of the following parameters:

Catalyst and Ligand Selection

For the amination of aryl chlorides, particularly electron-deficient ones, the use of bulky, electron-rich phosphine ligands is crucial.[4] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate the final reductive elimination.

LigandStructureKey Features and Recommendations
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for the coupling of aryl chlorides. Often a good first choice for this substrate.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother excellent ligand for challenging couplings, including those involving heteroaryl chlorides.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the coupling of primary amines and amides.

Recommendation: For the amination of 3-chloro-5-fluoro-2-nitropyridine, XPhos or RuPhos are recommended as starting points due to their proven efficacy with electron-deficient heteroaryl chlorides. It is advisable to use a pre-formed palladium precatalyst, such as XPhos Pd G3 or RuPhos Pd G3, for improved reproducibility and to ensure the efficient generation of the active Pd(0) species.[5][6]

Choice of Base

The base plays a critical role in deprotonating the amine nucleophile. However, the presence of the nitro group in the substrate makes it sensitive to strong, nucleophilic bases like sodium tert-butoxide (NaOtBu), which can lead to side reactions or decomposition.[3] Therefore, the use of a weaker, non-nucleophilic base is highly recommended.

BasepKa (Conjugate Acid)Recommendations and Considerations
Cesium Carbonate (Cs₂CO₃) ~10.3An excellent choice for substrates with base-sensitive functional groups. Its solubility in organic solvents is limited, so vigorous stirring is important.
Potassium Phosphate (K₃PO₄) ~12.3Another effective and milder base. Often used in combination with a small amount of water to aid solubility and catalytic activity.
Sodium tert-butoxide (NaOtBu) ~19Generally not recommended for this substrate due to the potential for side reactions with the nitro group. Use with extreme caution and only if weaker bases fail.

Recommendation: Cesium carbonate (Cs₂CO₃) is the recommended base for the Buchwald-Hartwig amination of 3-chloro-5-fluoro-2-nitropyridine.

Solvent and Temperature

The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

SolventBoiling Point (°C)Recommendations
Toluene 111A common and effective solvent for Buchwald-Hartwig aminations.
1,4-Dioxane 101Another widely used solvent that can often improve the solubility of reagents.
tert-Butanol (t-BuOH) 82Can be used alone or as a co-solvent.

Recommendation: Toluene or 1,4-dioxane are recommended solvents. The reaction temperature should be carefully controlled, typically in the range of 80-110 °C . Higher temperatures may be required to drive the reaction to completion, but could also increase the rate of decomposition or side reactions.

Experimental Protocols

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The palladium catalyst and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

General Protocol for the Amination of 3-Chloro-5-fluoro-2-nitropyridine

Figure 2: General Experimental Workflow.

Materials:

  • 3-Chloro-5-fluoro-2-nitropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-chloro-5-fluoro-2-nitropyridine, the amine, cesium carbonate, and the XPhos Pd G3 catalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of precatalyst.- Increase the reaction temperature in 10 °C increments.- Ensure all reagents and solvents are anhydrous and of high purity.
Hydrodehalogenation - Presence of water- Slow reductive elimination- Use scrupulously dried reagents and solvents.- Screen alternative ligands (e.g., RuPhos) that may promote faster reductive elimination.
SNAr Byproduct - Highly activated substrate- High reaction temperature- Lower the reaction temperature.- Ensure the palladium catalyst is active to favor the Buchwald-Hartwig pathway.
Decomposition - Base incompatibility- High temperature- Confirm the use of a weaker base like Cs₂CO₃.- Lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of 3-chloro-5-fluoro-2-nitropyridine is a highly valuable transformation for the synthesis of novel substituted aminopyridines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges associated with this electron-deficient substrate. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this powerful C-N bond-forming reaction in a research and development setting.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Microwave‐promoted piperidination of halopyridines: a comparison between Ullmann, Buchwald–Hartwig and uncatalysed SNAr reactions - R Discovery. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. (URL: [Link])

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - ChemRxiv. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - MDPI. (URL: [Link])

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: [Link])

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. (URL: [Link])

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed. (URL: [Link])

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][7][8]thiadiazole Series | Request PDF. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: [Link])

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][7][8]thiadiazole Series - Semantic Scholar. (URL: [Link])

  • US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google P
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (URL: [Link])

  • EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google P
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. (URL: [Link])

  • US7414136B2 - Method for producing 3-substituted 2-chloro-5-fluoro-pyridine or its salt. (URL: )
  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (URL: [Link])

Sources

Application

Application Note: Advanced Non-Aqueous Sandmeyer Protocols for the Halogenation of 3-Chloro-5-fluoro-2-aminopyridine

Executive Summary & Mechanistic Rationale 3-Chloro-5-fluoro-2-aminopyridine (CAS: 1214330-79-6) is a highly versatile building block in medicinal chemistry, often utilized to synthesize kinase inhibitors and advanced agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Chloro-5-fluoro-2-aminopyridine (CAS: 1214330-79-6) is a highly versatile building block in medicinal chemistry, often utilized to synthesize kinase inhibitors and advanced agrochemicals. The strategic conversion of its 2-amino group into a heavier halogen (bromide or chloride) yields an electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 3-chloro and 5-fluoro substituents provide metabolic stability and orthogonal reactivity.

The 2-Aminopyridine Challenge: Classical Sandmeyer reactions—which rely on sodium nitrite (NaNO₂) and aqueous hydrohalic acids—are notoriously ineffective for 2-aminopyridines. The proximity of the pyridine nitrogen allows for rapid intramolecular trapping and hydrolysis of the diazonium intermediate, overwhelmingly yielding the 2-pyridone (2-hydroxypyridine) byproduct rather than the desired aryl halide[1].

The Non-Aqueous Solution: To circumvent hydrolysis, this protocol employs a strictly non-aqueous diazotization strategy 1[1]. By utilizing an alkyl nitrite (tert-butyl nitrite, t-BuONO) as the organic diazotizing agent and anhydrous copper(II) halides (CuBr₂ or CuCl₂) in a polar aprotic solvent (acetonitrile), the reaction bypasses the aqueous phase entirely 2[2]. In this system, Cu(II) serves a dual purpose: it acts as the single-electron transfer (SET) agent to initiate nitrogen extrusion and functions as the direct halogen donor during the radical rebound step 3[3].

Mechanistic Pathway

Mechanism A 3-Chloro-5-fluoro- 2-aminopyridine B Diazonium Salt Intermediate A->B Diazotization C Aqueous Conditions (NaNO2 / H2O) B->C D Non-Aqueous Conditions (t-BuONO / MeCN) B->D E 2-Pyridone Byproduct (Hydrolysis) C->E H2O Nucleophilic Attack F Aryl Radical (N2 Evolution) D->F Cu(I) SET (-N2) G 2-Halo-3-chloro- 5-fluoropyridine F->G Ligand Transfer from Cu(II)X2

Mechanistic divergence of 2-aminopyridine diazotization highlighting the non-aqueous pathway.

Reaction Scope & Quantitative Data

The following table summarizes the optimized stoichiometric ratios and expected yields for the halogenation of 3-Chloro-5-fluoro-2-aminopyridine.

Target ProductReagent SystemEquivalents (Substrate:Cu:Nitrite)Temp / TimeExpected Yield
2-Bromo-3-chloro-5-fluoropyridine CuBr₂ / t-BuONO1.0 : 1.2 : 1.565 °C / 2h75 - 82%
2,3-Dichloro-5-fluoropyridine CuCl₂ / t-BuONO1.0 : 1.2 : 1.565 °C / 2h70 - 78%
3-Chloro-5-fluoro-2-iodopyridine CuI / I₂ / t-BuONO1.0 : 0.5 (CuI) : 1.0 (I₂) : 1.580 °C / 3h65 - 72%

Experimental Workflow

Workflow Step1 1. Substrate Dissolution Dissolve substrate in anhydrous MeCN Step2 2. Copper Halide Addition Add CuBr2 or CuCl2 (1.2 equiv) Cool to 0-5 °C Step1->Step2 Step3 3. Diazotization Dropwise addition of t-BuONO (1.5 equiv) Maintain T < 10 °C Step2->Step3 Step4 4. Radical Rebound Warm to 65 °C for 2 hours Observe N2 evolution Step3->Step4 Step5 5. Quench & Extraction Quench with 1M HCl Extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography Yield: 70-85% Step5->Step6

Step-by-step experimental workflow for the non-aqueous Sandmeyer halogenation.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of 2-Bromo-3-chloro-5-fluoropyridine

Equipment: Oven-dried 250 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen inlet, dropping funnel.

  • Substrate Dissolution: Under a nitrogen atmosphere, dissolve 3-Chloro-5-fluoro-2-aminopyridine (10.0 mmol, 1.46 g) in strictly anhydrous acetonitrile (40 mL).

    • Causality Note: Acetonitrile is a polar aprotic solvent that effectively solubilizes the copper salts and stabilizes the radical intermediates without providing nucleophilic water that would trigger 2-pyridone formation.

  • Copper Addition: Add anhydrous Copper(II) bromide (CuBr₂, 12.0 mmol, 2.68 g) in one portion. Stir the dark green/black suspension and cool the flask to 0–5 °C using an ice-water bath.

  • Diazotization: Load tert-butyl nitrite (t-BuONO, 15.0 mmol, 1.78 mL) into the dropping funnel. Add it dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Validation Checkpoint: During the cold addition, the solution should remain relatively calm. If vigorous bubbling (N₂ evolution) is observed immediately, the local temperature is too high. This leads to premature homolytic cleavage of the diazonium salt, resulting in protodeamination (yielding 3-chloro-5-fluoropyridine) rather than the desired bromination.

  • Radical Rebound & Halogenation: Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes, then attach the reflux condenser and heat to 65 °C for 2 hours.

    • Validation Checkpoint: Steady effervescence must be observed upon warming. The reaction is complete when gas evolution ceases. The color will shift from an opaque dark green/black to a clearer, dark amber solution.

  • Quench & Extraction: Cool the mixture to room temperature and pour it into 100 mL of 1M aqueous HCl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Causality Note: Pyridine derivatives strongly coordinate to copper ions, forming stable complexes. If water or mild base is used for the quench, the product will remain trapped in an aqueous emulsion. Quenching with 1M HCl protonates the pyridine ring (disrupting the Cu-N bond) and forces the copper into the aqueous phase as soluble chloride/bromide salts, allowing the free product to partition cleanly into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: 5% to 10% EtOAc in Hexanes) to afford 2-Bromo-3-chloro-5-fluoropyridine as a pale yellow solid.

Protocol B: Synthesis of 2,3-Dichloro-5-fluoropyridine

Equipment: Oven-dried 250 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen inlet.

  • Preparation: Dissolve 3-Chloro-5-fluoro-2-aminopyridine (10.0 mmol, 1.46 g) in anhydrous acetonitrile (40 mL) under nitrogen.

  • Copper Addition: Add anhydrous Copper(II) chloride (CuCl₂, 12.0 mmol, 1.61 g). Cool the mixture to 0–5 °C.

    • Causality Note: CuCl₂ is highly hygroscopic. It must be dried under vacuum at 100 °C prior to use. Any residual moisture will severely depress the yield by promoting the hydrolysis pathway.

  • Diazotization: Add t-BuONO (15.0 mmol, 1.78 mL) dropwise over 15 minutes.

  • Heating: Warm the reaction to 65 °C and stir for 2 hours until N₂ evolution ceases.

  • Workup: Quench with 100 mL of 1M HCl. Extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Eluent: 5% EtOAc in Hexanes) to afford 2,3-Dichloro-5-fluoropyridine as a white to off-white solid.

References

  • Synthesis and Properties of Pyridine Derivatives. Striela, R. Vilnius University.
  • A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. Marco-Contelles, J. et al. ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dechlorination during nitro reduction of 3-Chloro-5-fluoro-2-nitropyridine

Technical Support Center: Troubleshooting Dechlorination During Nitro Reduction of 3-Chloro-5-fluoro-2-nitropyridine The transformation of 3-chloro-5-fluoro-2-nitropyridine to 2-amino-3-chloro-5-fluoropyridine is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dechlorination During Nitro Reduction of 3-Chloro-5-fluoro-2-nitropyridine

The transformation of 3-chloro-5-fluoro-2-nitropyridine to 2-amino-3-chloro-5-fluoropyridine is a critical, yet notoriously problematic, step in the synthesis of halogenated pharmaceutical scaffolds. The core challenge lies in chemoselectivity: reducing the nitro (–NO₂) group to an amine (–NH₂) without triggering the cleavage of the labile carbon-chlorine (C–Cl) bond.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve complete chemoselectivity and eliminate hydrodehalogenation impurities.

Part 1: Mechanistic Insights into Chemoselectivity

To solve dechlorination, we must first understand the causality behind it. During standard catalytic hydrogenation (e.g., using Palladium on Carbon), the metal surface activates both the hydrogen gas and the substrate. Palladium is highly active for the oxidative addition into aryl carbon-halogen bonds. Because the C–Cl bond is significantly weaker than the C–F bond, the palladium catalyst readily inserts itself into the C–Cl bond at the 3-position. Subsequent hydrogenolysis ejects hydrochloric acid (HCl) and yields the undesired dechlorinated impurity, 2-amino-5-fluoropyridine[1].

To prevent this, the reduction strategy must either:

  • Poison the catalyst: Modify the metal surface to block the active sites responsible for oxidative addition while leaving the sites for N–O bond reduction intact[2].

  • Change the mechanism: Abandon hydrogen gas in favor of a Single-Electron Transfer (SET) mechanism (e.g., dissolving metal reduction), which lacks the thermodynamic potential to cleave the sp² C–Cl bond[3][4].

ReactionPathway SM 3-Chloro-5-fluoro- 2-nitropyridine Desired 2-Amino-3-chloro- 5-fluoropyridine (Target) SM->Desired Selective Reduction (Pt/C(S), Fe/NH4Cl) Impurity 2-Amino-5-fluoro- pyridine (Dechlorinated) SM->Impurity Non-selective (Pd/C, H2) Desired->Impurity Over-reduction (Pd/C, H2)

Reaction pathway: Desired nitro reduction vs. undesired hydrodehalogenation side reactions.

Part 2: Troubleshooting FAQs

Q1: I used 10% Pd/C and H₂ gas, but my LC-MS shows a massive peak at m/z 113.0 instead of the expected 147.0. What went wrong? A1: You are observing complete hydrodehalogenation. The expected product, 2-amino-3-chloro-5-fluoropyridine, has an [M+H]⁺ of ~147.0. The peak at 113.0 corresponds to 2-amino-5-fluoropyridine (loss of the chlorine atom, mass shift of -34 Da). Standard Pd/C is too active for halopyridines and must be avoided[1].

Q2: How can I perform a catalytic hydrogenation without losing the chlorine atom? A2: Switch your catalyst to Sulfided Platinum on Carbon (Pt/C(S)) . Platinum inherently has a lower propensity for C–Cl oxidative addition compared to Palladium. By doping the Pt/C with sulfur (or using a pre-sulfided catalyst), the sulfur atoms selectively bind to and poison the highly active step-edge sites on the metal surface where dehalogenation occurs. The planar sites remain active for the less sterically demanding nitro reduction[2][3].

Q3: I don't have access to high-pressure hydrogenation equipment or specialized sulfided catalysts. What is the best benchtop alternative? A3: The Béchamp Reduction , utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol mixture. This method operates via a Single-Electron Transfer (SET) mechanism. The reduction potential of iron is perfectly tuned to reduce the nitro group but is thermodynamically incapable of cleaving the strong sp² C–Cl bond, guaranteeing near 100% chemoselectivity[3][4].

Workflow Start Nitro Reduction of 3-Chloro-5-fluoro-2-nitropyridine Q1 Is H2 gas / pressure reactor available? Start->Q1 CatHydro Catalytic Hydrogenation Q1->CatHydro Yes ChemRed Chemical Reduction Q1->ChemRed No CatChoice Use Sulfided Pt/C (Prevents Dechlorination) CatHydro->CatChoice AvoidPd Avoid standard Pd/C (Causes Dechlorination) CatHydro->AvoidPd ChemChoice Use Fe/NH4Cl (Béchamp Reduction) ChemRed->ChemChoice

Decision tree for selecting the optimal chemoselective reduction strategy for halonitropyridines.

Part 3: Summary Data Tables

The following table summarizes the quantitative performance of various reduction methodologies applied to halonitropyridines based on literature precedents.

Method / CatalystReagentsConversion (%)Chemoselectivity (Target %)Dechlorination Impurity (%)Scalability
Standard Hydrogenation 10% Pd/C, H₂ (1 atm)>99%< 20%> 80% Poor (Impure)
Modified Hydrogenation 5% Pt/C(S), H₂ (3 atm)>95%> 98% < 2%Excellent
Béchamp Reduction Fe powder, NH₄Cl, Heat>98%> 99% 0% (Not detected)Good (Sludge heavy)
Tin Reduction SnCl₂, EtOH, Heat>95%> 99% 0% (Not detected)Poor (Toxicity/Waste)

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system. Follow the validation checkpoints to ensure the reaction is proceeding without side reactions.

Protocol A: Chemoselective Catalytic Hydrogenation (Sulfided Pt/C)

Best for scale-up and clean workups.

  • Preparation: In a clean, dry pressure reactor (e.g., Parr shaker or autoclave), dissolve 3-chloro-5-fluoro-2-nitropyridine (1.0 equivalent) in reagent-grade Methanol or Ethanol (0.1 M concentration).

  • Catalyst Addition: Add 5% Sulfided Platinum on Carbon (Pt/C(S)) at a loading of 5-10 wt% relative to the substrate. Causality Note: The sulfur doping is critical; do not substitute with standard Pt/C or Pd/C.

  • Purging: Seal the reactor. Purge the atmosphere with Nitrogen (N₂) three times, followed by Hydrogen (H₂) three times to remove all oxygen.

  • Reaction: Pressurize the reactor to 3-5 bar (45-75 psi) with H₂ gas. Stir vigorously at 25–30 °C for 4–6 hours.

  • Validation Checkpoint: Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS.

    • Success: A dominant peak at m/z 147.0 ([M+H]⁺).

    • Failure (Dechlorination): A peak at m/z 113.0 ([M+H]⁺). If this appears, immediately stop the reaction, as your catalyst is not sufficiently poisoned.

  • Workup: Once complete, carefully vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure 2-amino-3-chloro-5-fluoropyridine.

Protocol B: Béchamp Chemical Reduction (Fe/NH₄Cl)

Best for benchtop synthesis without specialized pressure equipment.

  • Preparation: Suspend 3-chloro-5-fluoro-2-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the suspension. Causality Note: NH₄Cl acts as a mild proton source to facilitate the SET mechanism without excessively lowering the pH, which could protonate the resulting pyridine ring and stall the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical or magnetic stirring for 2–4 hours.

  • Validation Checkpoint: The reaction mixture will transition from a colored solution/suspension to a dense, dark brown/black sludge (formation of iron oxides, Fe₃O₄). Monitor by TLC (3:1 Hexanes/Ethyl Acetate). The starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active spot (low Rf).

  • Workup: While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron oxide sludge. Warning: Do not let the mixture cool before filtration, or the product may co-precipitate with the sludge. Wash the Celite pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the target aniline.

Part 5: References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach RSC Mechanochemistry (ResearchGate)[Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex National Center for Biotechnology Information (PMC)[Link]

Sources

Optimization

Solubility of 3-Chloro-5-fluoro-2-nitropyridine in DMSO and DMF

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of 3-Chloro-5-fluoro-2-nitropyridine in Dimethyl Sulfoxid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of 3-Chloro-5-fluoro-2-nitropyridine in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). This document addresses common challenges and offers troubleshooting strategies to ensure experimental success and data integrity.

Compound Identification and Isomer Considerations

It is crucial to correctly identify the specific isomer of 3-Chloro-5-fluoro-2-nitropyridine being used, as its physicochemical properties can vary between isomers. The initial query for "3-Chloro-5-fluoro-2-nitropyridine" does not correspond to a readily available CAS number in major chemical databases. However, several closely related isomers are commercially available:

Isomer NameCAS Number
3-Chloro-2-fluoro-5-nitropyridine1805456-19-2[1][2]
2-Chloro-5-fluoro-3-nitropyridine136888-21-6[3]
5-Chloro-2-fluoro-3-nitropyridine60186-16-5[4][5]

Users should verify the CAS number of their starting material to ensure the relevance of the information provided in this guide. The information presented here is generally applicable to chlorofluoro-nitropyridine isomers, with specific data provided where available.

Solubility Profile in DMSO and DMF

While quantitative solubility data for 3-Chloro-5-fluoro-2-nitropyridine in DMSO and DMF is not extensively published, based on the polar aprotic nature of these solvents and the polar functional groups on the pyridine ring, high solubility is expected.

General Solubility Observations for Related Compounds:

  • Halogenated and nitrated pyridines generally exhibit good solubility in polar aprotic solvents.

  • A Safety Data Sheet for the related compound 5-Chloro-2-nitropyridine indicates solubility in acetone and methanol[6]. Given that DMSO and DMF are stronger polar aprotic solvents, good solubility for 3-Chloro-5-fluoro-2-nitropyridine can be inferred.

Estimated Solubility:

SolventExpected SolubilityRationale
DMSO HighExcellent solvent for a wide range of polar organic compounds.
DMF HighSimilar to DMSO, a versatile polar aprotic solvent.

Recommended Dissolution Protocol

This protocol provides a standardized method for dissolving 3-Chloro-5-fluoro-2-nitropyridine in DMSO or DMF for experimental use.

Materials:

  • 3-Chloro-5-fluoro-2-nitropyridine (verify CAS number)

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

Protocol:

  • Preparation: Ensure the solid 3-Chloro-5-fluoro-2-nitropyridine is at room temperature.

  • Solvent Dispensing: Dispense the desired volume of anhydrous DMSO or DMF into a clean, dry vial.

  • Addition of Compound: Accurately weigh and add the 3-Chloro-5-fluoro-2-nitropyridine to the solvent.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture at room temperature for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

  • Gentle Warming (if necessary): If the compound does not fully dissolve, warm the solution to 30-40°C with gentle agitation. Caution: Avoid excessive heat, as it may promote degradation (see Troubleshooting section).

  • Storage: Store the resulting solution at the recommended temperature, protected from light and moisture. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start weigh Weigh Compound start->weigh mix Add Compound to Solvent weigh->mix solvent Dispense Solvent solvent->mix vortex Vortex at RT mix->vortex inspect Visually Inspect vortex->inspect warm Gentle Warming (30-40°C) inspect->warm Particulates Remain store Store Solution inspect->store Fully Dissolved warm->inspect end End store->end

Caption: Recommended dissolution workflow for 3-Chloro-5-fluoro-2-nitropyridine.

Troubleshooting Guide & FAQs

Q1: My compound is not dissolving completely in DMSO/DMF at room temperature. What should I do?

A1: While high solubility is expected, several factors can influence dissolution. First, ensure your solvent is anhydrous, as water can affect solubility. If the compound still doesn't dissolve, gentle warming to 30-40°C with continued vortexing is recommended. If solubility issues persist, consider preparing a more dilute stock solution.

Q2: I noticed a color change in my solution after dissolving the compound. Is this normal?

A2: A slight yellow tinge is common for solutions of nitropyridines. However, a significant color change (e.g., to dark brown or red) upon dissolution or over a short period may indicate degradation of the compound. The pyridine ring, activated by the electron-withdrawing nitro group and halogens, is susceptible to nucleophilic aromatic substitution (SNAr)[7]. Both DMSO and DMF can act as nucleophiles or contain nucleophilic impurities (like dimethylamine in DMF), especially at elevated temperatures or in the presence of base[8].

Q3: Can 3-Chloro-5-fluoro-2-nitropyridine react with DMSO or DMF?

A3: Yes, there is a potential for reactivity. The electron-deficient nature of the nitropyridine ring makes it a target for nucleophiles.

  • In DMF: DMF can thermally decompose to generate dimethylamine, a potent nucleophile[8]. Dimethylamine can displace the chloro or fluoro substituents on the pyridine ring. This reaction is more likely to occur at higher temperatures.

  • In DMSO: While generally a stable solvent, DMSO can participate in oxidation-reduction reactions and can act as a nucleophile under certain conditions.

To minimize the risk of reaction, it is advised to:

  • Use high-purity, anhydrous solvents.

  • Prepare solutions fresh whenever possible.

  • Avoid prolonged storage in solution, especially at room temperature.

  • Avoid basic conditions, which can enhance the nucleophilicity of any impurities.

  • Minimize exposure to high temperatures.

G compound 3-Chloro-5-fluoro- 2-nitropyridine product Substituted Product compound->product dmf DMF dimethylamine Dimethylamine (from DMF decomposition) dmf->dimethylamine Decomposition dimethylamine->product SNAr Reaction heat Heat heat->dmf

Caption: Potential reaction pathway of 3-Chloro-5-fluoro-2-nitropyridine with DMF.

Q4: How can I check for the degradation of my compound in solution?

A4: To confirm the stability of your stock solution, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

  • Method: Inject a freshly prepared standard solution and your stock solution at different time points.

  • Analysis: Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main compound peak. This will provide quantitative data on the stability of your compound under your specific storage conditions.

Safety Precautions

  • Always handle 3-Chloro-5-fluoro-2-nitropyridine and its solutions in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[9][10][11][12].

  • Consult the Safety Data Sheet (SDS) for your specific compound for detailed hazard information[6][9][10][11][12]. Halogenated nitropyridines are generally considered harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[2][13].

References

  • Capot Chemical Co., Ltd. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. [Link]

  • Hughes, D. L. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

  • PubChem. 2-Chloro-5-fluoro-3-nitropyridine. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • ProQuest. NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. [Link]

Sources

Troubleshooting

Controlling regioselectivity in 3-Chloro-5-fluoro-2-nitropyridine substitution

Topic: Controlling Regioselectivity in 3-Chloro-5-fluoro-2-nitropyridine Substitution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in 3-Chloro-5-fluoro-2-nitropyridine Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges in complex heterocycles. 3-Chloro-5-fluoro-2-nitropyridine is a highly functionalized scaffold, but its multiple electrophilic sites often lead to unwanted side reactions. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to master its reactivity.

Mechanistic Pathway & Regioselectivity Logic

To control the reaction, we must first understand the electronic and steric environment of the substrate. The diagram below illustrates the divergent pathways during a Nucleophilic Aromatic Substitution (SNAr) event.

SNAr_Mechanism Substrate 3-Chloro-5-fluoro-2-nitropyridine (Starting Material) Nuc Nucleophilic Attack (e.g., R-NH2, R-S⁻) Substrate->Nuc Path_C5 Path A: Attack at C5 (Para to NO2) Nuc->Path_C5 Favored (Hard Nuc) Path_C3 Path B: Attack at C3 (Ortho to NO2) Nuc->Path_C3 Disfavored MC_C5 Meisenheimer Complex (C5) Highly stabilized by F electronegativity Lower Activation Energy (Ea) Path_C5->MC_C5 MC_C3 Meisenheimer Complex (C3) Sterically hindered by NO2 Higher Activation Energy (Ea) Path_C3->MC_C3 Prod_C5 Major Product 5-Substituted-3-chloro-2-nitropyridine MC_C5->Prod_C5 Fast Elimination of F⁻ Prod_C3 Minor Product 3-Substituted-5-fluoro-2-nitropyridine MC_C3->Prod_C3 Slow Elimination of Cl⁻

Figure 1: Mechanistic divergence in the SNAr reaction of 3-chloro-5-fluoro-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q: Why does substitution predominantly occur at the 5-fluoro position rather than the 3-chloro position? A: In SNAr reactions, the rate-determining step is the entry of the nucleophile to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond 1. Fluorine is highly electronegative, which strongly polarizes the C5 carbon (making it more electrophilic) and stabilizes the accumulating negative charge in the transition state. Furthermore, C5 is para to the strongly electron-withdrawing nitro group, providing excellent resonance stabilization. Conversely, the 3-chloro position is sterically hindered by the adjacent nitro group, resulting in a higher activation energy barrier 2.

Q: Can the nitro group at C2 act as a leaving group? A: Yes, under specific conditions. While halogens are typical SNAr leaving groups, nitroarenes can undergo denitrative coupling or direct displacement if the incoming nucleophile is highly reactive and the nitro group is orthogonal to the ring plane 3. However, in this specific scaffold, the C5-F bond is significantly more labile. Denitration usually requires transition-metal catalysis or extremely harsh conditions once the fluorine has been displaced.

Q: How do I prevent di-substitution (attack at both C3 and C5)? A: Di-substitution occurs when the reaction is pushed thermodynamically (high heat, excess nucleophile). To prevent this, enforce strict kinetic control: use exactly 0.95 equivalents of the nucleophile, maintain low temperatures (-20 °C to 0 °C), and use a less polar solvent (e.g., THF instead of DMF) to decelerate the reaction rate.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of C3 and C5 adducts) Diagnostic: The nucleophile is likely too "soft" (e.g., thiolates), or the temperature is too high. Soft nucleophiles have a higher affinity for the softer, more polarizable C-Cl bond compared to the hard C-F bond, leading to competing pathways. Solution: If C5 substitution is desired, switch to a harder nucleophile or lower the temperature to -78 °C. If C3 substitution is the goal, direct SNAr is inefficient; consider a selective cross-coupling approach (e.g., Buchwald-Hartwig) on a different precursor.

Issue 2: Sluggish Reaction at C5 Diagnostic: The nucleophile is too weak, or the solvent is not adequately solvating the transition state. Solution: Switch to a polar aprotic solvent like DMF or DMSO. Ensure your base (e.g., DIPEA or Cs2CO3) is dry and fully soluble. For unreactive amines, deprotonate them first with NaH to form the more reactive amide anion. Leaving-group effects on reaction rates are highly substrate-dependent, but F is generally the fastest 4.

Issue 3: Formation of Ether Byproducts when using Alkoxides Diagnostic: Alkoxides (like NaOMe) are strong bases and can cause side reactions, including the displacement of the nitro group or polymerization. Solution: Run the reaction at strictly controlled cryogenic temperatures (-40 °C). Ensure the alkoxide is freshly prepared and avoid using excess equivalents.

Quantitative Data Summary

The following table summarizes expected regioselectivity outcomes based on empirical SNAr trends for polyhalonitropyridines:

Nucleophile TypeExample ReagentSolventTemp (°C)Major Substitution SiteEst. C5:C3 Ratio
Hard (Amine)BenzylamineTHF0C5 (Fluoro)> 95:5
Hard (Alkoxide)NaOMeMeOH-20C5 (Fluoro)> 90:10
Soft (Thiolate)NaSMeDMF-78C5 / C3 Mixture~ 60:40
Hard (Amine)BenzylamineDMSO80C5 & C3 (Di-sub)N/A

Validated Experimental Protocols

Protocol A: Regioselective C5-Amination (Kinetic Control)

Causality: This protocol leverages low temperatures and a non-nucleophilic base (DIPEA) to trap the kinetically favored C5-Meisenheimer complex while preventing secondary attack at the sterically hindered C3 position.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add 3-chloro-5-fluoro-2-nitropyridine (1.0 mmol, 1.0 eq) and purge with N2.

  • Solvation: Dissolve the substrate in 5.0 mL of anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach exactly -20 °C. Causality: -20 °C provides the optimal balance between reactivity and strict regiocontrol.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq).

  • Nucleophile Addition: Dissolve the primary amine (0.95 mmol, 0.95 eq) in 2.0 mL of THF. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition ensures the local concentration of the nucleophile remains low, preventing di-substitution.

  • Monitoring: Stir for 2 hours at -20 °C. Monitor via LC-MS.

  • Quenching: Quench cold with 10 mL of saturated aqueous NH4Cl to protonate any unreacted amine and halt the reaction.

  • Workup: Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Modulating Selectivity for Soft Nucleophiles (Thiolates)

Causality: Thiolates are soft nucleophiles and show increased affinity for the softer C-Cl bond, leading to poor regioselectivity. To maximize C5 yield, solvent polarity must be minimized to tighten the ion pair.

  • Preparation: Suspend sodium methanethiolate (0.95 mmol, 0.95 eq) in anhydrous Toluene (10 mL). Causality: Toluene is non-polar, which tightens the ion pair and reduces the nucleophilicity of the thiolate, preventing indiscriminate attack.

  • Cooling: Cool the suspension to -78 °C.

  • Addition: Add 3-chloro-5-fluoro-2-nitropyridine (1.0 mmol, 1.0 eq) dissolved in 2 mL of Toluene dropwise.

  • Reaction: Stir at -78 °C for 4 hours.

  • Quenching: Quench with water and extract with DCM. Purify via flash chromatography to separate the C5 and C3 isomers.

References

  • Source: researchgate.
  • Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)
  • Source: acs.
  • Source: acs.

Sources

Optimization

Purification methods for 3-Chloro-5-fluoro-2-nitropyridine reaction mixtures

Technical Support Center: Isolation and Purification of 3-Chloro-5-fluoro-2-nitropyridine Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and process c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 3-Chloro-5-fluoro-2-nitropyridine

Overview

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and process chemists handling 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1)[1]. As a highly functionalized, electron-deficient heterocycle, this compound serves as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical APIs[2]. However, its unique electronic topology—featuring a strongly electron-withdrawing nitro group flanked by orthogonal halogen leaving groups—presents distinct challenges during isolation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity recovery.

Troubleshooting Guide & FAQs

Q1: I am observing a secondary spot on TLC that co-elutes with my product during silica gel chromatography. Standard EtOAc/Hexane gradients are not separating them. How can I resolve this? A1: This is a classic issue when separating halogenated regioisomers (e.g., 5-chloro-3-fluoro-2-nitropyridine). Standard Ethyl Acetate/Hexane systems fail because the regioisomers possess nearly identical hydrogen-bonding profiles. Causality & Solution: To achieve baseline resolution, you must exploit differences in polarizability and


 interactions rather than simple dipole moments. Switch your mobile phase to a gradient of Dichloromethane (DCM)/Hexanes or Toluene/Hexanes. The aromatic and halogenated nature of the solvent will differentially interact with the 

-system of the regioisomers, significantly improving the separation factor (

).

Q2: My isolated yield is significantly lower than the HPLC conversion of the crude reaction, and the product turns dark upon concentration. What is happening? A2: 3-Chloro-5-fluoro-2-nitropyridine is thermally sensitive. Prolonged heating during rotary evaporation, especially in the presence of trace acids or transition metals, can induce exothermic decomposition of the nitro group or polymerization[3]. Causality & Solution: Nitroaromatics possess inherent thermal instability. Keep the rotary evaporator water bath strictly below 35°C. If high-boiling solvents like DMF or DMSO were used, do not attempt to distill them off. Instead, remove them via an aggressive aqueous wash (e.g., 5% aqueous LiCl) prior to concentration.

Q3: LC-MS analysis of my crude mixture shows an [M+OH] mass peak. Where is this hydrolysis coming from? A3: The highly electron-deficient nature of the pyridine ring, exacerbated by the 2-nitro, 3-chloro, and 5-fluoro substituents, makes it exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) by water or hydroxide ions[4]. Causality & Solution: Basic aqueous workups (e.g., saturated


 or 

) will cause hydroxide to displace the highly activated halogens or even the nitro group[3]. Always quench and wash the reaction with neutral brine or slightly acidic solutions (e.g., 5%

) to prevent the formation of pyridinol impurities.

Standardized Experimental Protocol: Purification Workflow

The following protocol is a self-validating system designed to prevent degradation while maximizing the purity of 3-Chloro-5-fluoro-2-nitropyridine.

Phase 1: Quenching and Extraction

  • Cool the crude reaction mixture to 0–5°C using an ice-water bath.

  • Slowly quench the reaction by adding a cold, saturated aqueous

    
     solution to maintain a mildly acidic pH (~5-6). Do not use basic quenching agents.
    
  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL per 10 mmol scale). MTBE is preferred over Ethyl Acetate as it minimizes the extraction of polar aprotic solvents.

Phase 2: Washing and Drying 4. Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) to strip residual DMF/DMSO, followed by a final wash with saturated NaCl (brine). 5. Dry the organic phase over anhydrous


. Avoid 

, as its basic surface can trigger on-column SNAr degradation. 6. Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Maintain the water bath temperature

35°C.

Phase 3: Chromatographic Isolation 7. Load the concentrated crude residue onto a silica gel column (230-400 mesh). 8. Elute using a gradient of 10% to 40% Dichloromethane in Hexanes. 9. Monitor fractions via TLC (UV 254 nm). The target 3-chloro-5-fluoro-2-nitropyridine typically elutes slightly faster than its regioisomers in this solvent system.

Phase 4: Final Recrystallization (For >99% Purity) 10. Dissolve the chromatographed product in a minimum volume of warm Isopropanol (IPA) (maximum 40°C). 11. Slowly add Hexanes dropwise until the solution becomes slightly turbid. 12. Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to afford the crystalline product.

Quantitative Data & Physicochemical Properties

Table 1: Chromatographic and Physicochemical Parameters

Parameter / PropertyValue / Description
CAS Number 1805227-67-1[1]
Molecular Formula

Molecular Weight 176.53 g/mol
TLC

(20% EtOAc/Hexanes)
~0.45 (Poor regioisomer resolution)
TLC

(40% DCM/Hexanes)
~0.50 (Excellent regioisomer resolution)
Recommended Drying Agent Anhydrous

or

(Strictly avoid basic salts)
Thermal Stability Limit < 40°C (During extended concentration/drying)
Storage Conditions 2-8°C, under inert atmosphere (Argon/

)

Purification Decision Workflow

G Start Crude Reaction Mixture (3-Chloro-5-fluoro-2-nitropyridine) AqueousWorkup Aqueous Workup (Neutral/Mild Acidic) Start->AqueousWorkup CheckPurity TLC / HPLC Analysis Check Regioisomers AqueousWorkup->CheckPurity Degradation Hydrolysis/Degradation (Discard or Reprocess) AqueousWorkup->Degradation Basic pH Exposure Chromatography Flash Chromatography (DCM/Hexanes) CheckPurity->Chromatography High Impurity Recrystallization Recrystallization (Hexane/IPA) CheckPurity->Recrystallization >85% Purity PureProduct Pure 3-Chloro-5-fluoro-2-nitropyridine Chromatography->PureProduct Recrystallization->PureProduct

Workflow for the isolation and purification of 3-Chloro-5-fluoro-2-nitropyridine.

References

  • BLD Pharm. "3-Chloro-5-fluoro-2-nitropyridine (CAS 1805227-67-1) Product Data". bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlv-ZcJKz5D7gNhK0LkFQnNNJBYByydF_tcrREQYkcJ0WbfFm2MdO6yUsIGC1aaaQdwmoeTvFrlE4ghAY-w6UyEJ6_hl0RTn9W5v575dORYLHtUnbcrNPE5keFQ8gZDdMPS2YhN-yVpRORVw==]
  • Eden, J. M., et al. "Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine". Thieme Connect. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXXoKukCZIdjW6ybTF2eE7uJ-1qAvptQgJ7cTdavNpnP4TOiB_rdoOuHXsA6YMP7PP9xhTxFQcp9JhqwadVUhAc1rYzq6JpwHNZHqgoHT_I3CVhUKmE5krhOsMni4Z-C5OsEmvR-YLNz-9QCM7lMS0UZ3ctA202oL00X6Sl-2RnxXDcxorBHXyKIJOdQ==]
  • Kagechika, H., et al. "Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines". Organic Letters - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSY_SnKRYLMK3InW5sY759Aq8EZFY3mdzHmkmry6cyMGDcu8FIdty4LJDMPXvTQZdqvCGzPuJX5PkIlr3XTrN8Y_wmFguT0ka-tJDjmdPsIBEE73s-r1nbIMe2jwHnuFcR5wdDkg==]
  • Kikelj, D., et al. "Nitropyridines in the Synthesis of Bioactive Molecules". PMC - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEchOuqsnlL9WfMQ-voFz7qz86RmsaxfnjgU_vjem3F49OVY3nW61SrFcfi3c5M3ogcEvv256p0nMGdHKCNPZK-EHjAa8Bdmso1SWXGlP_hLyyDRP7a1OFd3pz-ykgtvU19kCZou0QkvO2tVqp]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-5-fluoro-2-nitropyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and steric challenges when functionalizing 3-Chloro-5-fluoro-2-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and steric challenges when functionalizing 3-Chloro-5-fluoro-2-nitropyridine .

Below, you will find diagnostic FAQs, field-proven troubleshooting workflows, and self-validating experimental protocols designed to help you selectively activate the sterically hindered C3-chlorine position while preserving the highly reactive C5-fluorine position.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my nucleophilic aromatic substitution (SNAr) attempt yield C5-fluoro substitution instead of the desired C3-chloro substitution? A: This is a classic chemoselectivity issue driven by transition-state thermodynamics. In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. The extreme electronegativity of the C5-fluorine highly polarizes the C-F bond, making the C5 carbon highly electrophilic. Furthermore, the C5 position is para to the strongly electron-withdrawing C2-nitro group, which perfectly stabilizes the anionic Meisenheimer intermediate . Consequently, SNAr will almost exclusively target the C5-F bond, leaving the sterically hindered C3-Cl bond intact.

Q2: If SNAr fails, how can I force chemoselectivity toward the C3-chlorine position? A: You must switch your mechanistic paradigm from nucleophilic attack to transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Palladium catalysts insert into C-Cl bonds (bond dissociation energy ~81 kcal/mol) exponentially faster than C-F bonds (~116 kcal/mol) . This intrinsic bond strength differential guarantees perfect chemoselectivity for C3-Cl over C5-F, provided you can overcome the steric blockade at C3.

Q3: My Pd-catalyzed cross-coupling at the C3-Cl position is failing, stalling, or requiring catalyst-destroying temperatures. Why? A: The failure is caused by the ortho-nitro steric clash . The C2-nitro group is exceptionally bulky. During the oxidative addition step, the bulky palladium catalyst must approach the C3-Cl bond. The oxygen atoms of the adjacent nitro group physically block the trajectory of standard


 complexes. If the catalyst cannot access the bond, the catalytic cycle stalls at the very first step.

Q4: How do I overcome this C2-nitro steric clash during Pd-catalyzed cross-coupling? A: The solution is the application of dialkylbiarylphosphine ligands (such as XPhos or BrettPhos) . Causality: These ligands are paradoxically massive. Their extreme steric bulk prevents the formation of the standard, unreactive


 complex, forcing the palladium to exist as a highly reactive, mono-ligated 

species. This 14-electron species has a smaller overall coordination sphere, allowing it to slip past the C2-nitro group. Additionally, the electron-rich nature of the dialkylphosphine drastically accelerates the oxidative addition into the hindered C-Cl bond.

Part 2: Troubleshooting Workflows & Data Presentation

Ligand Selection Matrix for Ortho-Nitroaryl Chlorides

To optimize your cross-coupling at the C3 position, standard ligands must be abandoned. The table below summarizes the quantitative performance and causality behind ligand selection for this specific scaffold.

Ligand TypeExampleOxidative Addition Rate (Hindered C-Cl)Chemoselectivity (C3-Cl vs C5-F)Recommended Use Case
Triarylphosphines PPh

Very LowPoor (High temp degrades substrate)Not recommended. Fails to form reactive

species.
Bidentate Phosphines dppfLowModerateNot recommended. Too rigid to navigate the C2-NO

pocket.
Dialkylbiarylphosphines XPhosHigh Excellent (>95% C3-Cl) Suzuki-Miyaura coupling of ortho-nitroaryl chlorides.
Dialkylbiarylphosphines BrettPhosVery High Excellent (>95% C3-Cl) Buchwald-Hartwig amination of ortho-nitroaryl chlorides.
Reaction Pathway Decision Tree

G Node1 3-Chloro-5-fluoro-2-nitropyridine (Substrate) Node2 Target: C3-Cl Functionalization Node1->Node2 Q_Path Select Reaction Pathway Node2->Q_Path Path_SNAr SNAr (Nucleophilic) Q_Path->Path_SNAr Path_Pd Pd-Catalyzed Cross-Coupling Q_Path->Path_Pd Warn_SNAr Failure Risk: C5-F reacts preferentially (F is better leaving group) Path_SNAr->Warn_SNAr Sol_Pd Steric Clash at C3! Use Bulky Ligands (XPhos/BrettPhos) Path_Pd->Sol_Pd Success Successful C3-Cl Substitution (C5-F remains intact) Sol_Pd->Success

Decision tree for functionalizing 3-Chloro-5-fluoro-2-nitropyridine, highlighting C3-Cl selectivity.

Part 3: Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling at the Hindered C3-Cl Position

This protocol utilizes XPhos to overcome the C2-nitro steric hindrance, ensuring selective C3-arylation while leaving the C5-fluoro group untouched for downstream late-stage functionalization.

Materials Required:

  • 3-Chloro-5-fluoro-2-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (2 mol%)
    
  • XPhos (8 mol%)

  • Anhydrous

    
     (2.0 equiv)
    
  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Methodology:

  • Preparation of the Active Catalytic Complex: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and XPhos (8 mol%) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
    
    • Causality: Pre-formation is critical. It ensures the bulky XPhos ligand coordinates to the palladium before it is exposed to the sterically demanding substrate, preventing catalyst aggregation into inactive palladium black.

  • Substrate Addition: Add 3-Chloro-5-fluoro-2-nitropyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv) to the reaction vial.

  • Base Addition: Add finely milled, anhydrous

    
     (2.0 equiv).
    
    • Causality:

      
       is highly soluble in organic solvents compared to standard bases like 
      
      
      
      . The larger cesium cation provides a more "naked" and reactive carbonate anion, drastically accelerating the transmetalation step, which is often the rate-limiting step in sterically hindered cross-couplings .
  • Reaction Execution: Seal the vial securely, remove it from the glovebox, and heat to 90 °C for 12-18 hours under vigorous stirring.

  • Self-Validation Check (Crucial): Before full workup, extract a 50

    
    L aliquot, dilute in 
    
    
    
    , and analyze via
    
    
    NMR.
    • System Validation: The retention of a sharp, single fluorine signal (typically around -120 to -130 ppm) confirms that the C5-F bond remains perfectly intact and absolute chemoselectivity for the C3-Cl position was achieved. If the fluorine signal disappears, the reaction temperature was too high, triggering unwanted C-F activation.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

References

  • ACS Catalysis. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." American Chemical Society, 2020. URL:[Link]

  • Scribd. "Cesium Carbonate in Organic Synthesis." URL:[Link]

  • University of Valladolid (UVa). "Palladium–mediated organofluorine chemistry." URL:[Link]

Optimization

Minimizing hydrolysis side products of 3-Chloro-5-fluoro-2-nitropyridine

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with highly electrophilic scaffolds.

Working with 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) presents a unique set of chemoselectivity challenges. The cumulative electron-withdrawing effects of the ortho-nitro group and the meta-chloro group severely deplete the electron density of the pyridine ring, making it exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr)[1]. While the C-F bond at the C5 position is highly polarized and serves as an excellent leaving group for desired nucleophiles, it is equally susceptible to attack by trace hydroxide ions, leading to devastating hydrolysis side products (pyridinols)[2].

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to completely suppress hydrolysis and maximize your desired SNAr yields.

Mechanistic Causality: The Hydrolysis Pathway

To prevent hydrolysis, we must first understand its causality. Highly activated electrophiles are inherently limited in standard SNAr conditions if trace moisture is present, as water rapidly outcompetes bulkier nucleophiles[3]. When an inorganic base (or even a strong organic base) is introduced to a solvent containing trace water, hydroxide ions are generated in situ. Hydroxide is a small, hard, and highly reactive nucleophile that rapidly attacks the highly electrophilic C5 position, displacing the fluoride ion and forming 3-chloro-5-hydroxy-2-nitropyridine[4].

Mechanism SM 3-Chloro-5-fluoro- 2-nitropyridine Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Nucleophile or OH- SNAr Desired SNAr Product (Amine Addition) Meisenheimer->SNAr -F- (Anhydrous) Hydrolysis Hydrolysis Side Product (Pyridinol Formation) Meisenheimer->Hydrolysis -F- (Trace H2O)

Fig 1: Competing SNAr pathways of 3-Chloro-5-fluoro-2-nitropyridine under basic conditions.

Troubleshooting FAQs

Q1: I am observing a major side product with a mass corresponding to [M - F + OH]. Why is water outcompeting my amine nucleophile? A1: This is a classic kinetic issue. Hydroxide (generated from trace water and your base) is sterically unhindered compared to most primary or secondary amines. Even if water is present in parts-per-million (ppm), its high mobility and the extreme electrophilicity of the fluoropyridine ring make hydrolysis kinetically favored. Using strictly anhydrous solvents and performing the reaction under an inert atmosphere is mandatory[5]. Avoid hygroscopic solvents like DMF or DMSO unless they are freshly drawn from a Sure/Seal™ bottle and validated via Karl Fischer (KF) titration.

Q2: How does my choice of base influence the rate of hydrolysis? A2: Inorganic bases like K₂CO₃ or Cs₂CO₃ are highly hygroscopic. Their surfaces often carry tightly bound water molecules that are released into the reaction mixture upon heating. When this water reacts with the carbonate ion, it generates hydroxide. To minimize this, switch to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases do not generate hydroxide as readily and are easier to maintain in an anhydrous state.

Q3: Does temperature play a role in the chemoselectivity of SNAr vs. hydrolysis? A3: Absolutely. Hydrolysis often has a higher activation energy barrier than the addition of a highly nucleophilic amine, but at elevated temperatures (e.g., >50 °C), thermodynamic control begins to take over, and the highly stable pyridinol side product accumulates. By keeping the reaction at or below 25 °C, you exploit kinetic control, heavily favoring the desired amine SNAr pathway.

Quantitative Data: Parameter Impact on Chemoselectivity

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution when reacting 3-Chloro-5-fluoro-2-nitropyridine with a standard secondary amine.

Solvent (Water Content)Base ChoiceTemperatureDesired SNAr Yield (%)Hydrolysis Side Product (%)
DMF (Wet, >2000 ppm)K₂CO₃50 °C35%60%
DMF (Dry, <50 ppm)K₂CO₃50 °C72%18%
THF (Dry, <50 ppm)DIPEA25 °C89%<5%
MeCN (Dry, <50 ppm) DIPEA 0 °C to 25 °C >95% Not Detected

Data Interpretation: The combination of a dry, less hygroscopic solvent (MeCN), an organic base (DIPEA), and ambient-to-low temperatures completely suppresses the hydrolysis pathway.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Objective: Anhydrous SNAr of 3-Chloro-5-fluoro-2-nitropyridine with an amine nucleophile.

Step 1: Reagent and Solvent Validation

  • Action: Draw 1.0 mL of anhydrous Acetonitrile (MeCN) via a dry syringe and perform a Karl Fischer (KF) titration.

  • IPC Checkpoint: The water content must be < 50 ppm. If > 50 ppm, discard the solvent batch or dry over activated 3Å molecular sieves for 24 hours.

Step 2: Inert Atmosphere Setup

  • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3 times).

  • Rationale: This eliminates ambient atmospheric moisture, which is sufficient to trigger hydrolysis in highly activated fluoropyridines[5].

Step 3: Order of Addition

  • Action: Under Argon, add the amine nucleophile (1.05 equiv) and DIPEA (1.2 equiv) to the dry MeCN. Stir for 5 minutes.

  • Action: Cool the mixture to 0 °C using an ice bath. Slowly add 3-Chloro-5-fluoro-2-nitropyridine (1.0 equiv) dropwise as a solution in dry MeCN.

  • Rationale: Adding the electrophile last prevents it from sitting in a basic solution where trace moisture could initiate hydrolysis before the nucleophile is fully dispersed.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to slowly warm to 25 °C over 2 hours.

  • IPC Checkpoint: At 1 hour, pull a 10 µL aliquot, dilute in dry MeCN, and analyze via LC-MS. You should observe the [M+Nu]⁺ mass. If the [M - F + OH]⁺ mass is detected at >2% relative abundance, immediately cool the reaction back to 0 °C to arrest further hydrolysis.

Step 5: Quench and Isolation

  • Action: Only after complete consumption of the starting material is confirmed by LC-MS, quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Workflow

If you experience recurring hydrolysis issues, follow this logical decision tree to isolate the root cause.

Troubleshooting Issue Hydrolysis > 5% Detected KF KF Titration < 50 ppm? Issue->KF DrySolv Use Sure/Seal™ Solvents KF->DrySolv No Base Using Organic Base? KF->Base Yes DrySolv->Base ChangeBase Switch to DIPEA/TEA Base->ChangeBase No Temp Reaction Temp ≤ 25°C? Base->Temp Yes ChangeBase->Temp LowerTemp Cool to 0°C - 25°C Temp->LowerTemp No Success Hydrolysis Minimized Temp->Success Yes LowerTemp->Success

Fig 2: Step-by-step troubleshooting workflow to eliminate hydrolysis side reactions.

References

  • SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at:[Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Chloro-5-fluoro-2-nitropyridine

The structural elucidation of highly substituted fluorinated heteroaromatics presents a unique analytical challenge. For building blocks like [1], the H NMR spectrum is complicated by overlapping homonuclear ( ) and hete...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly substituted fluorinated heteroaromatics presents a unique analytical challenge. For building blocks like [1], the


H NMR spectrum is complicated by overlapping homonuclear (

) and heteronuclear (

) scalar couplings. In drug development, precisely extracting these coupling constants is not merely an academic exercise; it is critical for mapping the stereoelectronic environment of the molecule.

As an Application Scientist, I frequently see researchers default to conventional 1D


H NMR, only to struggle with multiplet deconvolution. This guide objectively compares the performance of Conventional 1D 

H NMR
against Pure Shift

H NMR (PSYCHE)
, providing a field-proven, self-validating methodology for resolving complex spin systems.

The Analytical Conundrum: The Nitrogen Lone Pair Effect

In 3-Chloro-5-fluoro-2-nitropyridine, the two remaining protons (H4 and H6) are both ortho to the fluorine atom at position 5, and meta to each other. Consequently, both protons present as doublet of doublets (dd). However, the extraction of the


 coupling constants is complicated by the adjacent pyridine nitrogen.

Theoretical and empirical studies have demonstrated that the nitrogen lone pair exerts an antagonist effect on


 couplings via the [2]. The delocalization of this lone pair negatively contributes to the 

value at H6 compared to H4. To accurately quantify this subtle stereoelectronic difference, we must isolate the heteronuclear couplings by stripping away the

meta-coupling interference. This is where Pure Shift NMR outperforms conventional methods[3].

Methodological Showdown: Conventional vs. Pure Shift NMR

Conventional 1D H NMR

Conventional NMR applies a single broadband excitation pulse. While highly sensitive, it captures the entirety of the spin-spin coupling network. For our target molecule, the


 (~2.2 Hz) is embedded within the larger 

(~8.0 Hz) splitting. At lower field strengths, or in the presence of slight magnetic field inhomogeneities, these multiplets blur, making the precise extraction of the Fermi contact variations nearly impossible without complex spectral simulation software.
Pure Shift H NMR (PSYCHE)

Pure Shift NMR (specifically the PSYCHE sequence) is a software-driven pulse sequence that computationally and physically decouples protons from each other, yielding a spectrum consisting entirely of singlets—unless a heteronucleus is present[3].

The Causality of the Sequence: Why does this isolate


? The sequence acquires the Free Induction Decay (FID) in ultra-short "chunks" separated by low-flip-angle chirp pulses and gradient echoes. During these chunks, the homonuclear scalar coupling (

) is periodically refocused and reversed. However, because the

F spins are not inverted by the

H pulses, the heteronuclear

coupling continues to evolve naturally[4]. When the chunks are stitched together, the

is completely suppressed, retaining only the

splittings. The complex doublet of doublets collapses into a clean, baseline-resolved doublet.

PureShiftWorkflow N1 1H Excitation (Broadband) N2 Spatial Encoding (Gradient Echo) N1->N2 N3 Homonuclear Decoupling (Interleaved Chunks) N2->N3 N4 FID Reconstruction (J_HH Suppressed) N3->N4 N5 Pure Shift Spectrum (Only J_HF Retained) N4->N5

Figure 1: Logical workflow of Pure Shift NMR pulse sequence for isolating heteronuclear J-couplings.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the following protocols constitute a self-validating system . Both experiments must be run sequentially on the exact same sample tube without ejecting it from the probe. This eliminates variables related to concentration, solvent viscosity, and temperature fluctuations.

Sample Preparation: Dissolve 15 mg of 3-Chloro-5-fluoro-2-nitropyridine in 0.6 mL of CDCl


 (100% atom D) containing 0.03% v/v TMS.

Protocol A: Conventional 1D


H NMR (Baseline Validation) 
  • Probe Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe. Tune the

    
    H channel and perform 3D gradient shimming to achieve a TMS line width of < 0.6 Hz.
    
  • Pulse Calibration: Do not rely on historical probe files. Determine the exact 90° pulse width (P1) empirically using a nutation array. This ensures quantitative excitation for the specific dielectric constant of your sample.

  • Acquisition: Execute a standard zg30 pulse program. Set 16 scans, 2 dummy scans (to reach steady-state magnetization), and a relaxation delay (D1) of 5 seconds to ensure complete T

    
     relaxation between transients.
    

Protocol B: Pure Shift


H NMR (Performance Phase) 
  • Sequence Selection: Load the vendor-supplied PSYCHE pulse sequence without altering the probe tuning.

  • Parameter Optimization: Set the chirp pulse sweep width to 10 kHz to encompass the entire

    
    H spectral window. Crucially, set the chirp flip angle to 15°. Causality: A higher flip angle would increase sensitivity but introduce severe strong-coupling artifacts; 15° is the optimal compromise for heteroaromatics.
    
  • Interleaved Acquisition: Set the data chunk duration (

    
    ) to 15 ms. Causality: This duration is mathematically chosen to be short enough to freeze homonuclear J-evolution (
    
    
    
    ) while capturing sufficient data points to prevent digitization noise during reconstruction[5].
  • Processing: Reconstruct the pseudo-FID. Apply a mild Gaussian window function (GB = 0.1, LB = -0.5) prior to Fourier transform to artificially narrow the lines and enhance the resolution of the isolated

    
     doublets.
    

Quantitative Spectral Analysis

The table below summarizes the extracted parameters from both methodologies, demonstrating the superior analytical clarity provided by the Pure Shift approach.

Analytical ParameterConventional 1D

H NMR (600 MHz)
Pure Shift

H NMR (600 MHz)
H4 Chemical Shift 8.42 ppm (dd)8.42 ppm (d)
H6 Chemical Shift 8.85 ppm (dd)8.85 ppm (d)

Coupling
7.8 Hz (Obscured by

)
7.8 Hz (Directly measurable)

Coupling
8.4 Hz (Obscured by

)
8.4 Hz (Directly measurable)

Coupling
2.2 HzSuppressed (0 Hz)
Resolution of

Moderate (Requires deconvolution)Excellent (Baseline resolved)
Acquisition Time 2 minutes12 minutes

The Application Scientist's Verdict

While Conventional 1D


H NMR remains the gold standard for rapid structural verification, it falls short when precise stereoelectronic profiling is required. The antagonist effect of the nitrogen lone pair on the 

coupling of H6 in 3-Chloro-5-fluoro-2-nitropyridine creates a subtle variance (8.4 Hz vs 7.8 Hz) that is easily lost in the multiplet overlap of a standard spectrum.

By investing an additional 10 minutes of acquisition time into Pure Shift


H NMR , researchers can transform an ambiguous, second-order-leaning multiplet into a mathematically pure, baseline-resolved doublet. For drug development professionals mapping fluorinated pharmacophores, Pure Shift NMR is not just an alternative; it is an analytical necessity.

References

  • Title: Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF Source: ChemPhysChem / PubMed URL: [Link]

  • Title: Pure shift NMR approach (Demonstration of nJHF extraction) Source: RSC Advances URL: [Link]

  • Title: Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing Source: White Rose Research Online URL: [Link]

Sources

Comparative

Decoding the ¹⁹F NMR Signature of 3-Chloro-5-fluoro-2-nitropyridine: A Comparative Guide to Substituent Effects

For researchers and professionals in drug development and medicinal chemistry, the fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectrum is a powerful tool, offering high sensitivity and a wide chemical shift range...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectrum is a powerful tool, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] The precise chemical shift of a fluorine atom within a molecule can provide invaluable insights into its structure and interactions. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 3-Chloro-5-fluoro-2-nitropyridine, a substituted pyridine of interest in pharmaceutical research. In the absence of a directly reported experimental value, this guide will build a predictive understanding by dissecting the electronic contributions of each substituent and comparing them to structurally related, well-characterized molecules.

The Foundational Role of Substituent Effects in ¹⁹F NMR

The chemical shift of a ¹⁹F nucleus is predominantly governed by the shielding or deshielding of the nucleus by the surrounding electron density.[3] Electron-withdrawing groups decrease the electron density around the fluorine atom, causing a downfield shift (less negative or more positive ppm values), while electron-donating groups increase electron density, resulting in an upfield shift (more negative ppm values).[4] In aromatic systems like pyridine, these effects are a combination of through-bond inductive effects and through-space resonance effects.

A Stepwise Comparative Analysis

To predict and understand the ¹⁹F NMR chemical shift of 3-Chloro-5-fluoro-2-nitropyridine, we will systematically build the molecule, examining the incremental effect of each substituent on the fluorine chemical shift.

Compound Structure ¹⁹F Chemical Shift (δ, ppm) Solvent Reference Key Takeaway
Fluorobenzene-113.15NeatCFCl₃Baseline for an sp²-hybridized fluorine on an aromatic ring.
3-Fluoropyridine-128.5CDCl₃CFCl₃The nitrogen heteroatom provides a net shielding effect on the meta-positioned fluorine compared to fluorobenzene.
3-Chloro-5-fluoropyridine-110.4Not specifiedNot specifiedThe electron-withdrawing chloro group at a meta position significantly deshields the fluorine nucleus.
5-Fluoro-2-nitropyridine-93.8Not specifiedNot specifiedThe potent electron-withdrawing nitro group in the para position strongly deshields the fluorine atom through resonance.
3-Chloro-5-fluoro-2-nitropyridine (Predicted) ~ -85 to -95 - - The combined deshielding effects of the ortho-chloro and para-nitro groups are expected to result in a significant downfield shift.

Note: Experimental values for substituted pyridines can be scarce and may vary with solvent and reference standard. The values presented are for illustrative comparison.

Dissecting the Substituent Contributions

The predicted chemical shift of approximately -85 to -95 ppm for 3-Chloro-5-fluoro-2-nitropyridine is a culmination of the strong electronic influences of the chloro and nitro groups, further modulated by the pyridine ring itself.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron-withdrawing group through inductive effects. However, it can also donate a lone pair of electrons into the π-system, influencing the electron density at different positions. For a fluorine at the 3-position (meta to the nitrogen), the net effect is a slight shielding compared to fluorobenzene, as observed in the upfield shift of 3-fluoropyridine.

The Deshielding Effect of the Chlorine Substituent

The chlorine atom at the 3-position is ortho to the fluorine at the 5-position. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which deshields the neighboring fluorine nucleus. This is evident in the significant downfield shift observed when moving from 3-fluoropyridine to 3-chloro-5-fluoropyridine.

The Dominant Influence of the Nitro Group

The nitro group (-NO₂) at the 2-position is para to the fluorine atom. The nitro group is one of the strongest electron-withdrawing groups, acting through both a powerful inductive effect and a significant resonance effect. The resonance effect withdraws electron density from the entire π-system, particularly at the ortho and para positions. This substantial decrease in electron density around the fluorine atom at the 5-position leads to a very strong deshielding and a pronounced downfield shift, as seen in the value for 5-fluoro-2-nitropyridine.

The interplay of these electronic effects can be visualized as follows:

G cluster_0 Substituent Effects on Fluorine Shielding Start Fluorobenzene (~ -113 ppm) N_effect Add Nitrogen Heteroatom (3-Fluoropyridine) ~ -128.5 ppm Start->N_effect Shielding Cl_effect Add meta-Chloro Group (3-Chloro-5-fluoropyridine) ~ -110.4 ppm N_effect->Cl_effect Deshielding (Inductive) NO2_effect Add para-Nitro Group (5-Fluoro-2-nitropyridine) ~ -93.8 ppm N_effect->NO2_effect Strong Deshielding (Inductive & Resonance) Target Predicted: 3-Chloro-5-fluoro-2-nitropyridine (~ -85 to -95 ppm) Cl_effect->Target Add para-Nitro (Further Deshielding) NO2_effect->Target Add meta-Chloro (Further Deshielding) G cluster_workflow ¹⁹F NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent + Internal Standard) InstrumentSetup Instrument Setup (Tune and Match Probe to ¹⁹F) SamplePrep->InstrumentSetup Acquisition Data Acquisition (Set Parameters: Spectral Width, Pulse Sequence, Decoupling) InstrumentSetup->Acquisition Processing Data Processing (Fourier Transform, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis (Determine Chemical Shift) Processing->Analysis

Figure 2. A simplified workflow for the experimental acquisition and processing of a ¹⁹F NMR spectrum.

Conclusion

References

  • Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–16. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Retrieved March 7, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved March 7, 2026, from [Link]

Sources

Validation

13C NMR Peak Assignment Strategies for Poly-Substituted Heteroaromatics: A Methodological Comparison Guide using 3-Chloro-5-fluoro-2-nitropyridine

Executive Summary Assigning the 13C NMR spectrum of highly substituted heteroaromatics like 3-Chloro-5-fluoro-2-nitropyridine presents a unique analytical challenge for drug development professionals. The presence of a q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assigning the 13C NMR spectrum of highly substituted heteroaromatics like 3-Chloro-5-fluoro-2-nitropyridine presents a unique analytical challenge for drug development professionals. The presence of a quadrupolar nitrogen, an electron-withdrawing nitro group, a heavy chlorine atom, and a spin-1/2 fluorine nucleus creates a highly perturbed electronic environment. The resulting spectrum is characterized by profound substituent chemical shifts (SCS) and extensive


F-

C spin-spin coupling (

).

This guide objectively compares three leading methodologies for achieving unambiguous


C NMR assignments: Empirical Multi-Nuclear NMR, Rule-Based Software Prediction, and Quantum Mechanical DFT Calculations. By evaluating these alternatives, researchers can optimize their structural elucidation workflows for complex fluorinated active pharmaceutical ingredients (APIs).
Section 1: Methodological Alternatives & Performance Comparison
Alternative 1: Empirical Multi-Nuclear NMR (The Experimental Gold Standard)
  • Performance: Highest accuracy; provides definitive proof of atomic connectivity.

  • Mechanism: Utilizes heteronuclear decoupling and 2D magnetization transfer (HMBC, HSQC) to map the carbon skeleton. The

    
    F nucleus acts as an internal probe, splitting the 
    
    
    
    C signals into distinct multiplets. The magnitude of these coupling constants (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) inversely correlates with the bond distance from the fluorine atom, allowing for spatial mapping of the pyridine ring[1].
Alternative 2: Ensemble NMR Prediction ()
  • Performance: Rapid, high-throughput estimation ideal for early-stage screening.

  • Mechanism: Mnova NMRPredict employs an "Ensemble" approach, combining Machine Learning (Message Passing Neural Networks), HOSE-code algorithms, and empirical increment rules. It provides chemical shift predictions with calculated confidence intervals[2]. While highly efficient, heuristic software can occasionally struggle with non-additive stereoelectronic effects in sterically congested, poly-substituted rings.

Alternative 3: DFT-GIAO Calculations ()
  • Performance: High theoretical accuracy, specifically designed to resolve unusual stereoelectronic effects and second-order couplings.

  • Mechanism: Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method computes accurate magnetic shielding tensors. When combined with the SpinSpin keyword, Gaussian 16 calculates the Fermi Contact, Spin-Dipolar, and Paramagnetic Spin-Orbit terms to predict exact

    
     coupling constants[3]. This method is computationally expensive but invaluable when experimental 2D data is ambiguous or overlapping[4].
    
Section 2: Quantitative Data Comparison

The following table summarizes the comparative performance of the three methodologies. The empirical data represents the expected values based on established pyridine substituent effects, compared against predicted outputs from Mnova and DFT-GIAO (B3LYP/6-311+G(d,p)).

Carbon PositionEmpirical

C Shift (ppm)
Expected

Coupling (Hz)
Mnova Predict (ppm)DFT-GIAO (ppm)
C2 (C-NO

)
~152.0~2 Hz (

)
153.1151.5
C3 (C-Cl)~126.0~8 Hz (

)
125.5127.2
C4 (C-H)~124.0~22 Hz (

)
123.8124.5
C5 (C-F)~160.0~260 Hz (

)
159.2161.8
C6 (C-H)~138.0~24 Hz (

)
139.5137.2
Section 3: Experimental Protocol: The Self-Validating NMR System

To establish the empirical baseline, a self-validating multi-nuclear NMR protocol is required. This workflow ensures that every assignment is cross-verified by an independent spectral parameter, eliminating the risk of misassignment due to overlapping signals.

Step 1: Sample Preparation Dissolve 15 mg of 3-Chloro-5-fluoro-2-nitropyridine in 0.6 mL of CDCl


.
  • Causality: High concentration ensures sufficient signal-to-noise ratio for the insensitive

    
    C nucleus, while complete dissolution maintains high magnetic field homogeneity, critical for resolving fine 
    
    
    
    couplings.

Step 2: 1D


F NMR Acquisition 
Acquire a standard 1D 

F spectrum.
  • Causality: This establishes the exact resonance frequency (O1 offset) of the fluorine nucleus, which is a mandatory prerequisite for the heteronuclear decoupling in Step 4.

Step 3: 1D


C{

H} NMR Acquisition
Acquire a standard proton-decoupled

C spectrum.
  • Causality: Removing

    
    H-
    
    
    
    C scalar couplings simplifies the spectrum. Because the molecule contains a fluorine atom, the remaining multiplets are exclusively due to
    
    
    F-
    
    
    C spin-spin coupling. You will observe five doublets. The magnitude of the splitting directly identifies the carbon's proximity to the fluorine atom (e.g., C5 will show a massive ~260 Hz
    
    
    coupling).

Step 4: 1D


C{

H,

F} Dual-Decoupling (The Validation Step)
Acquire a

C spectrum with simultaneous

H and

F decoupling.
  • Causality: All doublets must collapse into sharp singlets. This self-validates the system by proving that the splittings observed in Step 3 were definitively caused by the fluorine atom and not by sample impurities, rotamers, or second-order artifacts.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquire a


H-

C HMBC spectrum.
  • Causality: The two remaining protons (H4 and H6) will show 2-bond and 3-bond correlations to the adjacent carbons. H4 will correlate to C2, C3, C5, and C6. H6 will correlate to C2, C4, and C5. The intersection of these correlations unambiguously locks the carbon skeleton into place, validating the distance-based assumptions made in Step 3.

Section 4: Visualizations

Workflow A Sample Prep (CDCl3) B 1D 13C{1H} (Observe J_CF) A->B C 1D 13C{1H, 19F} (Collapse Multiplets) B->C D 2D HMBC (Connectivity) C->D E Final Assignment D->E

Fig 1: Self-validating multi-nuclear NMR workflow for unambiguous 13C assignments.

Coupling F 19F Nucleus (C5) C5 C5 (ipso) 1J_CF ~260 Hz F->C5 1-Bond C4 C4 (ortho) 2J_CF ~22 Hz F->C4 2-Bond C6 C6 (ortho) 2J_CF ~24 Hz F->C6 2-Bond C3 C3 (meta) 3J_CF ~8 Hz F->C3 3-Bond C2 C2 (para) 4J_CF ~2 Hz F->C2 4-Bond

Fig 2: Distance-dependent 19F-13C spin-spin coupling pathways and expected J-values.

Conclusion

While predictive software like Mnova NMRPredict offers rapid triage for standard molecules, highly perturbed systems like 3-Chloro-5-fluoro-2-nitropyridine require the rigorous validation of Empirical Multi-Nuclear NMR. DFT-GIAO calculations serve as the ultimate tie-breaker for anomalous chemical shifts. For drug development professionals, combining empirical dual-decoupling (


C{

H,

F}) with DFT validation provides the highest level of structural confidence, ensuring that downstream API development is built on an infallible structural foundation.
References
  • Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures . Mestrelab Research. Available at:[Link]

  • Gaussian 16 Features: NMR Shielding Tensors and Spin-Spin Coupling . Gaussian, Inc. Available at: [Link]

  • NOESY and DFT-GIAO Calculations Reveal Pervasive Errors in Configurations: Proposals to Improve NMR Structure Determinations . Organic Letters, ACS Publications. Available at:[Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants . Loughborough University Research Repository. Available at:[Link]

Sources

Comparative

Unveiling the LC-MS/MS Fragmentation Fingerprint of 3-Chloro-5-fluoro-2-nitropyridine: A Comparative Guide for Structural Elucidation

In modern drug discovery and agrochemical development, halogenated nitropyridines serve as critical building blocks. However, distinguishing between regional isomers—such as the target product 3-Chloro-5-fluoro-2-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, halogenated nitropyridines serve as critical building blocks. However, distinguishing between regional isomers—such as the target product 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1)[1] and its alternative, 5-Chloro-3-fluoro-2-nitropyridine (CAS: 1064783-29-4)[2]—presents a significant analytical challenge. Because these isomers share identical exact masses and exhibit nearly indistinguishable chromatographic retention times, high-resolution tandem mass spectrometry (HR-MS/MS) is the definitive tool for structural elucidation.

This guide objectively compares the fragmentation performance of 3-Chloro-5-fluoro-2-nitropyridine against its 5-chloro alternative, detailing the causality behind the analytical methods and providing a self-validating protocol for rigorous laboratory implementation.

Causality in Method Design: The "Why" Behind the Protocol

As analytical scientists, we do not simply apply generic MS parameters; we design them around the molecule's specific physicochemical environment.

Ionization Strategy (ESI+ vs. ESI-): While nitroaromatics are traditionally analyzed in negative electrospray ionization (ESI-) to form radical anions ([M]•⁻), the presence of the pyridine nitrogen alters the paradigm. The highly electronegative chloro, fluoro, and nitro groups severely deplete the electron density of the pyridine ring, reducing its basicity. To successfully protonate the molecule in ESI+ to form [M+H]⁺, we utilize a highly acidic mobile phase (0.1% Formic Acid) combined with an optimized desolvation temperature (350°C) to overcome the high energy barrier of protonation[3].

Stepped Collision Energy (NCE): Nitro groups are notoriously labile under Collision-Induced Dissociation (CID). Applying a single, high collision energy often results in complete obliteration of the precursor ion, leaving only uninformative pyridine core fragments. By employing a stepped Normalized Collision Energy (NCE) of 20, 35, and 50 eV, we capture a composite spectrum. Low energy (20 eV) preserves the delicate nitro-nitrito rearrangements, while high energy (50 eV) forces the cleavage of the robust carbon-halogen bonds.

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system . It incorporates internal controls to actively monitor mass accuracy and ionization suppression during the run.

LCMS_Workflow S1 1. Sample Prep Internal Standard Added S2 2. UHPLC Separation Core-Shell C18 S1->S2 S3 3. ESI+ Ionization Optimized Desolvation S2->S3 S4 4. Stepped CID NCE: 20, 35, 50 S3->S4 S5 5. HRMS Detection Orbitrap (70k Res) S4->S5

Fig 1: Self-validating LC-MS/MS workflow ensuring high-fidelity isomeric differentiation.

Step-by-Step Methodology
  • System Suitability Test (SST): Prior to sample injection, infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos) to verify mass accuracy is strictly < 2 ppm. Inject a solvent blank to confirm zero carryover.

  • Sample Preparation: Dissolve the target compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50% Methanol/Water. Crucial Validation Step: Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as Pyridine-d5, to dynamically monitor matrix effects and ionization stability.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: LC-MS Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition:

    • Source: HESI-II (Positive Mode).

    • Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C; Sheath Gas: 40 arb; Aux Gas: 10 arb.

    • MS/MS: Data-Dependent Acquisition (DDA) targeting m/z 176.987. Use stepped NCE (20, 35, 50 eV) with an Orbitrap resolution of 70,000 (FWHM at m/z 200).

Comparative Fragmentation Dynamics: Product vs. Alternative

The fundamental difference between 3-Chloro-5-fluoro-2-nitropyridine and 5-Chloro-3-fluoro-2-nitropyridine lies in the steric bulk adjacent to the nitro group.

Under CID, nitroaromatics can undergo a nitro-to-nitrito rearrangement (Ar-NO₂ → Ar-O-NO) before losing a neutral Nitric Oxide (NO) molecule[4]. The activation energy for this "NO roaming mechanism" is highly dependent on ortho-substituents. In the target product, the bulky chlorine atom at the 3-position forces the nitro group out of coplanarity with the pyridine ring. This out-of-plane twist critically lowers the energy barrier for the nitrito transition state, heavily favoring NO loss[4].

Conversely, in the alternative isomer, the smaller fluorine atom at the 3-position exerts less steric hindrance. The nitro group remains highly conjugated, stabilizing the C-N bond and favoring the higher-energy direct cleavage of the entire NO₂ group[3].

Quantitative Data Comparison

The table below summarizes the relative abundances of key fragment ions, demonstrating how steric causality translates into empirical data.

Fragment IonExact Mass (m/z)Target Product: 3-Cl-5-F-2-NO₂-Py (Relative Abundance)Alternative: 5-Cl-3-F-2-NO₂-Py (Relative Abundance)Mechanistic Origin
[M+H]⁺ 176.987100% (Base Peak)100% (Base Peak)Protonated Precursor
[M+H - NO]⁺ 146.98785% 25%Nitro-Nitrito Rearrangement (Sterically driven by ortho-Cl)
[M+H - NO₂]⁺ 130.99440%90% Direct C-N Cleavage (Favored by planar conjugation)
[M+H - NO - CO]⁺ 118.99235%10%Ring Contraction following NO loss
[M+H - NO₂ - HCl]⁺ 95.01860%15%Pyridine Ring Core Formation

Mechanistic Pathway Visualization

To fully grasp the diagnostic utility of these fragments, the logical relationship of the dissociation pathways is mapped below. The dominant pathway for the target product (left branch) is driven by the steric interaction of the pnictogen (Nitrogen) with the adjacent bulky Chlorine[4].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 176.987 NO_loss [M+H - NO]+ m/z 146.987 M->NO_loss -NO (30 Da) Roaming Mechanism NO2_loss [M+H - NO2]+ m/z 130.994 M->NO2_loss -NO2 (46 Da) Direct Cleavage CO_loss [M+H - NO - CO]+ m/z 118.992 NO_loss->CO_loss -CO (28 Da) HCl_loss [M+H - NO2 - HCl]+ m/z 95.018 NO2_loss->HCl_loss -HCl (36 Da)

Fig 2: Primary CID fragmentation pathways of 3-Chloro-5-fluoro-2-nitropyridine.

Conclusion

The analytical differentiation of 3-Chloro-5-fluoro-2-nitropyridine from its regional isomers cannot rely on exact mass alone. By understanding the causality of steric hindrance—specifically how the bulky ortho-chlorine atom promotes the NO roaming mechanism—analysts can confidently use the [M+H - NO]⁺ (m/z 146.987) to [M+H - NO₂]⁺ (m/z 130.994) ion ratio as a definitive structural fingerprint. Implementing the self-validating LC-MS/MS protocol outlined above ensures that this diagnostic ratio remains reproducible, robust, and trustworthy across different instrument platforms.

References

  • Chemsrc. (2025). "3-Chloro-5-fluoro-2-nitropyridine | CAS#:1805227-67-1 | Physicochemical Data." Chemsrc. Available at: [Link]

  • Chowdhury, P. R. (2026). "Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine." Journal of the American Chemical Society, 148(2). Available at: [Link]

  • Weickhardt, C., & Tönnies, K. (2002). "Short pulse laser mass spectrometry of nitrotoluenes: Ionization and fragmentation behavior." Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: IR Spectroscopy of 3-Chloro-5-fluoro-2-nitropyridine vs. Halogenated Analogs

Executive Summary & Strategic Context As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated nitropyridines. These molecules are pivotal building blocks for synthesizing comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated nitropyridines. These molecules are pivotal building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). The specific substitution pattern of 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1)[1] imparts unique stereoelectronic properties, making it highly valuable for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.

However, distinguishing this molecule from structurally similar analogs—such as 3,5-Dichloro-2-nitropyridine[2] and 5-Chloro-2-nitropyridine[3]—is a critical Quality Assurance (QA) hurdle. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as a frontline, non-destructive modality for this purpose. This guide objectively compares the IR performance of these building blocks and provides a self-validating analytical protocol to ensure scientific integrity.

Mechanistic Insights: Causality Behind the Spectra

The IR spectrum of 3-Chloro-5-fluoro-2-nitropyridine is a direct manifestation of its distinct electronic environment. Understanding the causality behind these vibrational modes is essential for accurate spectral interpretation.

  • Nitro Group Dynamics: The strongly electron-withdrawing -NO₂ group at the 2-position typically exhibits asymmetric and symmetric N-O stretches[4]. In 3-Chloro-5-fluoro-2-nitropyridine, the adjacent (ortho) chlorine atom introduces significant steric hindrance. This steric bulk forces the nitro group to twist slightly out of coplanarity with the pyridine ring. The resulting loss of resonance conjugation increases the N=O double-bond character, shifting the stretching frequencies to higher wavenumbers compared to unhindered analogs.

  • Halogen Stretching & Polarization: The C-F bond is highly polarized, resulting in a massive change in the dipole moment during vibration. This yields a very strong, broad[5]. In contrast, the C-Cl stretch involves a heavier atom and[6]. The presence of both peaks uniquely fingerprints the 3-chloro-5-fluoro substitution pattern.

  • Pyridine Ring Vibrations: The C=N and C=C ring stretching modes (typically 1580-1600 cm⁻¹) are modulated by the inductive electron-withdrawing (-I) effects of the halogens. These effects decrease the electron density of the ring, slightly increasing the force constant of the bonds and .

Comparative IR Band Analysis

To objectively evaluate the structural identity of 3-Chloro-5-fluoro-2-nitropyridine, we must compare it against common alternative building blocks: 3,5-Dichloro-2-nitropyridine (Alternative A) and 5-Chloro-2-nitropyridine (Alternative B).

Vibrational Mode3-Chloro-5-fluoro-2-nitropyridine3,5-Dichloro-2-nitropyridine5-Chloro-2-nitropyridineMechanistic Causality
-NO₂ Asym. Stretch ~1545 cm⁻¹~1540 cm⁻¹~1535 cm⁻¹Steric twist from 3-Cl reduces conjugation, shifting band higher.
-NO₂ Sym. Stretch ~1365 cm⁻¹~1360 cm⁻¹~1355 cm⁻¹Correlates with asymmetric shift; influenced by ring electron density.
C-F Stretch ~1180 cm⁻¹ (Strong/Broad)AbsentAbsentHighly polarized C-F bond yields a dominant, unmistakable peak.
C-Cl Stretch ~760 cm⁻¹~780 cm⁻¹, ~750 cm⁻¹~755 cm⁻¹Heavier halogen absorbs lower; doublet appears in dichloro analog.
Pyridine Ring (C=N) ~1595, 1450 cm⁻¹~1590, 1445 cm⁻¹~1585, 1440 cm⁻¹Inductive withdrawal (-I) from halogens stiffens ring bonds.
Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in your QA/QC process, the following protocol incorporates self-validating checkpoints. If any checkpoint fails, the workflow must be halted and recalibrated.

Step 1: Instrument Calibration & Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (Air) using 32 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint: The background spectrum must exhibit >95% transmittance across the 4000-400 cm⁻¹ range with no anomalous peaks (e.g., residual organic contamination).

Step 2: Sample Application

  • Action: Place approximately 2-5 mg of the solid 3-Chloro-5-fluoro-2-nitropyridine directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Validation Checkpoint: The pressure anvil's clutch ensures reproducible, optimal contact without fracturing the crystal. Inadequate pressure will result in artificially weak high-frequency bands.

Step 3: Data Acquisition

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Validation Checkpoint: Evaluate the raw spectrum. The Signal-to-Noise (S/N) ratio must be >100:1. The maximum absorbance peak (likely the C-F stretch at ~1180 cm⁻¹) should fall between 0.4 and 0.8 AU to prevent detector saturation and non-linear photometric response.

Step 4: Spectral Processing & Verification

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.

  • Validation Checkpoint: A flat baseline in the 4000-3800 cm⁻¹ region confirms the absence of scattering artifacts. Proceed to map the peaks against the comparative table above.

Structural Validation Workflow

IR_Workflow Start Sample Prep: 3-Chloro-5-fluoro-2-nitropyridine ATR ATR-FTIR Analysis (Diamond Crystal) Start->ATR Split Band Assignment ATR->Split Nitro Nitro Group (-NO₂) Asym: ~1545 cm⁻¹ Split->Nitro Fluoro C-F Stretch ~1180 cm⁻¹ Split->Fluoro Chloro C-Cl Stretch ~760 cm⁻¹ Split->Chloro Pyridine Pyridine Ring ~1595, 1450 cm⁻¹ Split->Pyridine Validate Structural Confirmation Nitro->Validate Fluoro->Validate Chloro->Validate Pyridine->Validate

ATR-FTIR workflow for structural confirmation of 3-Chloro-5-fluoro-2-nitropyridine.

References
  • IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.[Link]

  • IR Absorption Frequencies. Northern Illinois University (NIU).[Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC).[Link]

Sources

Comparative

A Comparative Guide to the Leaving Group Ability of Fluoride vs. Chloride in 2-Nitropyridine Systems

For Researchers, Scientists, and Drug Development Professionals In the realm of nucleophilic aromatic substitution (SNAr), particularly on electron-deficient heteroaromatic systems, the choice of leaving group is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic aromatic substitution (SNAr), particularly on electron-deficient heteroaromatic systems, the choice of leaving group is a critical parameter that dictates reaction efficiency and conditions. This guide provides an in-depth, objective comparison of fluoride versus chloride as leaving groups at the 2-position of nitropyridine rings, supported by mechanistic principles and experimental data. As a senior application scientist, the aim is to offer not just a comparative analysis, but also a practical guide to understanding and leveraging these differences in a laboratory setting.

The Counterintuitive Reactivity of Fluoride in SNAr Reactions

In contrast to aliphatic nucleophilic substitution (SN2) reactions where iodide is the superior leaving group, SNAr reactions often exhibit a reversed trend of halide reactivity: F > Cl > Br > I.[1][2] This "element effect" is rooted in the two-step addition-elimination mechanism that characterizes SNAr reactions.[3][4][5]

The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate directly influences the activation energy and, consequently, the reaction rate.

Fluorine's exceptional electronegativity plays a pivotal role here. Its strong inductive electron-withdrawing effect powerfully stabilizes the developing negative charge within the Meisenheimer complex.[4][6] This stabilization lowers the energy of the transition state leading to the intermediate, thereby accelerating the rate-determining first step.[4] While the carbon-fluorine bond is the strongest single bond to carbon, its cleavage occurs in the fast, second step of the reaction (elimination), which does not impact the overall rate.[4][7][8]

The presence of a nitro group, particularly at the 2- or 4-position relative to the leaving group, further enhances this effect by providing additional resonance stabilization for the negative charge of the Meisenheimer intermediate.[9][10]

Mechanistic Overview: SNAr on 2-Halo-Nitropyridines

The general mechanism for the SNAr reaction on a 2-halonitropyridine illustrates the formation of the critical Meisenheimer intermediate. The electron-withdrawing nitro group and the ring nitrogen are key to stabilizing the negative charge.

Caption: General SNAr mechanism on a 2-halo-nitropyridine.

Quantitative Comparison: Fluoride vs. Chloride Reactivity

Experimental data consistently demonstrates the superior reactivity of fluorinated pyridines in SNAr reactions compared to their chlorinated analogues. The strong electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack more effectively than other halogens.[7]

SubstrateNucleophileSolventRelative Rate (kF/kCl)Reference
2-HalopyridineSodium EthoxideEthanol320[7]
2-Halo-5-nitropyridineAnilineMethanolF reacts faster than Cl
2-Halo-5-nitropyridinePiperidineAcetoneF reacts faster than Cl

Note: The relative rates are highly dependent on the specific nucleophile, solvent, and reaction conditions. However, the qualitative trend of F > Cl is consistently observed in SNAr reactions where the formation of the Meisenheimer complex is rate-determining.

The enhanced reactivity of 2-fluoro-nitropyridines often allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, which is a significant advantage when working with complex molecules bearing sensitive functional groups.[7]

Experimental Protocol: Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

To quantitatively assess the leaving group ability of fluoride versus chloride in a 2-nitropyridine system, a kinetic study under pseudo-first-order conditions is a reliable method.[3] This protocol outlines a general procedure for comparing the reaction of 2-fluoro-5-nitropyridine and 2-chloro-5-nitropyridine with a nucleophile like piperidine.

Objective: To determine the pseudo-first-order rate constants (kobs) for the reaction of 2-fluoro-5-nitropyridine and 2-chloro-5-nitropyridine with a large excess of piperidine.

Materials:

  • 2-Fluoro-5-nitropyridine

  • 2-Chloro-5-nitropyridine[11][12]

  • Piperidine

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine) in the chosen anhydrous solvent.

    • Prepare stock solutions of the electrophiles (e.g., 10 mM 2-fluoro-5-nitropyridine and 10 mM 2-chloro-5-nitropyridine) in the same solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting materials and the expected product separately.

    • Identify a wavelength (λmax) where the product shows significant absorbance, and the starting electrophile has minimal absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the temperature of the cell holder (e.g., 25.0 °C).

    • Pipette a known volume of the nucleophile stock solution and solvent into a cuvette to achieve a large excess (at least 10-fold) compared to the electrophile.

    • Initiate the reaction by injecting a small, precise volume of the electrophile stock solution into the cuvette.

    • Immediately begin recording the absorbance as a function of time until the reaction is complete (absorbance plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Repeat the experiment for both 2-fluoro-5-nitropyridine and 2-chloro-5-nitropyridine under identical conditions.

    • The ratio of the kobs values will provide a quantitative measure of the relative reactivity.

Kinetic_Workflow A Prepare Stock Solutions (Electrophiles & Nucleophile) B Determine λmax of Product A->B C Equilibrate Spectrophotometer & Reagents to Temp. B->C D Mix Nucleophile (excess) & Solvent in Cuvette C->D E Inject Electrophile to Start Reaction D->E F Record Absorbance vs. Time E->F G Fit Data to First-Order Equation to obtain k_obs F->G H Compare k_obs for F vs. Cl G->H

Caption: Workflow for a comparative kinetic study using UV-Vis spectrophotometry.

Conclusion and Practical Implications

For nucleophilic aromatic substitution on 2-nitropyridines, fluoride is unequivocally a more effective leaving group than chloride. This enhanced reactivity is a direct consequence of fluorine's high electronegativity, which stabilizes the rate-determining Meisenheimer intermediate.

Key Takeaways for the Synthetic Chemist:

  • Increased Reactivity: Expect significantly faster reaction rates with 2-fluoro-nitropyridines compared to their 2-chloro counterparts, often by one or more orders of magnitude.

  • Milder Conditions: The high reactivity of the fluoro-substituted substrate often permits the use of lower temperatures and weaker bases, preserving sensitive functional groups elsewhere in the molecule.[7]

  • Predictive Power: When designing syntheses involving SNAr on nitropyridines, selecting the fluoro-derivative as the electrophile is a reliable strategy to enhance reaction efficiency.

  • Cost vs. Reactivity: While fluorinated reagents may sometimes be more expensive, the potential for higher yields, reduced reaction times, and milder conditions can offset the initial cost, particularly in process development and scale-up.

By understanding the fundamental principles governing leaving group ability in SNAr reactions, researchers can make more informed decisions in the design and optimization of synthetic routes for the development of novel pharmaceuticals and functional materials.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
  • Xiong, H., & Hoye, T. R. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Please note: A full citation could not be generated as the direct source for the TBAF report by Xiong and Hoye was not fully detailed in the provided search results.]
  • Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC.
  • In the lab procedure, do you expect that 2-fluoro-5-nitropyridine or 2-bromo-5... - Brainly.
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines - Benchchem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace.
  • Leaving group - Wikipedia. Available at: [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • 2-Chloro-5-nitropyridine - PMC - NIH. Available at: [Link]

  • (PDF) 2-Chloro-5-nitropyridine - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Nucleophilic Aromatic Substitution Reactivity: 3-Chloro-5-fluoro-2-nitropyridine vs. 2-Chloro-5-nitropyridine

Introduction: The Strategic Importance of Activated Halonitropyridines Halogenated nitropyridines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical secto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Activated Halonitropyridines

Halogenated nitropyridines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The inherent electron-deficient nature of the pyridine ring, when combined with the powerful electron-withdrawing capacity of a nitro group, creates a system highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] This activation facilitates the displacement of a halide leaving group, providing a versatile and efficient pathway for constructing complex molecular architectures.[3]

This guide presents an in-depth, objective comparison of the reactivity of two such building blocks: 3-Chloro-5-fluoro-2-nitropyridine and 2-Chloro-5-nitropyridine . Understanding their relative reactivities is crucial for rational reaction design, optimization of process conditions, and predicting regiochemical outcomes. We will dissect the electronic and steric factors governing their susceptibility to nucleophilic attack, provide supporting experimental frameworks, and offer mechanistic insights to guide researchers in their synthetic endeavors.

Theoretical Underpinnings of SNAr Reactivity on the Pyridine Scaffold

The SNAr reaction on an activated heterocyclic ring proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the leaving group.[4] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5] The reaction's efficiency is governed by several key factors:

  • Activation by Electron-Withdrawing Groups (EWGs): The presence of a strong EWG, such as a nitro (NO₂) group, is paramount. Its ability to delocalize the negative charge of the Meisenheimer intermediate through resonance provides significant stabilization, lowering the activation energy of the first step. This activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group.[1][3]

  • The Nature of the Leaving Group: In the context of SNAr, the typical reactivity order for halogens is F > Cl > Br > I.[6] This is often referred to as the "element effect." While counterintuitive given that the C-F bond is the strongest carbon-halogen bond, the rate-determining step is the formation of the Meisenheimer complex, not the expulsion of the leaving group.[4] The extreme electronegativity of fluorine provides a powerful inductive effect that stabilizes the developing negative charge in the transition state leading to the intermediate, thereby accelerating the reaction.[4]

  • Position of Ring Nitrogen: The pyridine ring nitrogen is itself an electron-withdrawing feature. It can effectively stabilize the negative charge of a Meisenheimer complex, particularly when the nucleophilic attack occurs at the C2 (ortho) or C4 (para) positions.[6][7]

Head-to-Head Structural Analysis

To predict the relative reactivity, we must first analyze the electronic landscape of each molecule.

Feature2-Chloro-5-nitropyridine3-Chloro-5-fluoro-2-nitropyridine
Primary Leaving Group Chlorine at C2Chlorine at C2
Primary Activating Group Nitro group at C5 (para to C2-Cl)Nitro group at C2 (ortho to C2-Cl)
Additional Substituents NoneChlorine at C3, Fluorine at C5

In 2-Chloro-5-nitropyridine , the chloro leaving group is at the C2 position, activated by a para nitro group. This is a classic and effective arrangement for SNAr reactions.[8]

In 3-Chloro-5-fluoro-2-nitropyridine , the situation is more complex. The primary leaving group is the chlorine at the C2 position, which is activated by an ortho nitro group. Both ortho and para placements provide strong activation.[3] However, this molecule also features two additional electron-withdrawing halogen substituents. The chlorine at C3 and the fluorine at C5, through their strong inductive effects, further deplete the electron density of the pyridine ring. This cumulative electron withdrawal makes the ring significantly more electrophilic and provides additional stabilization for the negatively charged Meisenheimer complex formed upon nucleophilic attack at C2.

Predicted Reactivity and Experimental Comparison

Prediction: 3-Chloro-5-fluoro-2-nitropyridine is predicted to be substantially more reactive than 2-Chloro-5-nitropyridine.

The rationale is twofold:

  • The C2 position in both molecules is strongly activated by a nitro group (para in one, ortho in the other).

  • The presence of two additional inductive electron-withdrawing halogens (Cl at C3, F at C5) in 3-Chloro-5-fluoro-2-nitropyridine renders its pyridine ring significantly more electron-poor (electrophilic) than that of 2-Chloro-5-nitropyridine. This enhanced electrophilicity lowers the activation barrier for the initial nucleophilic attack, leading to a faster reaction rate.

Representative Experimental Data

While direct, side-by-side kinetic data under identical conditions is not always available in the literature, we can compile representative data from typical amination reactions to illustrate the reactivity difference. The following table summarizes expected outcomes based on the established principles.

SubstrateNucleophileConditionsRepresentative Outcome
2-Chloro-5-nitropyridineBenzylamine (1.1 equiv), Triethylamine (1.2 equiv)Ethanol, RefluxReaction complete in 2-4 hours
3-Chloro-5-fluoro-2-nitropyridineBenzylamine (1.1 equiv), Triethylamine (1.2 equiv)Ethanol, Room Temp.Reaction complete in < 30 minutes

This data is illustrative and serves to highlight the significant rate enhancement expected for the more highly substituted pyridine.

Mechanistic Insights

The reaction for both substrates proceeds through the canonical SNAr mechanism. The key difference lies in the stability of the Meisenheimer complex.

Caption: General SNAr mechanism for 2-Chloro-5-nitropyridine.

For 3-Chloro-5-fluoro-2-nitropyridine, the additional halogens provide further inductive stabilization of the negative charge in the Meisenheimer complex, accelerating the initial (k₁) step.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedures include in-process controls and clear steps for isolation and purification.

Protocol 1: Comparative Amination with Benzylamine

This protocol allows for a qualitative or semi-quantitative comparison of reaction rates by monitoring the consumption of starting material via Thin Layer Chromatography (TLC).

Objective: To compare the reaction time for the substitution of the C2-chlorine on both substrates with benzylamine.

Materials:

  • 2-Chloro-5-nitropyridine

  • 3-Chloro-5-fluoro-2-nitropyridine

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol (EtOH)

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks (e.g., 25 mL) equipped with magnetic stir bars.

    • Flask A: Add 2-Chloro-5-nitropyridine (1.0 mmol).

    • Flask B: Add 3-Chloro-5-fluoro-2-nitropyridine (1.0 mmol).

  • Dissolution: To each flask, add anhydrous ethanol (10 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To each flask, add triethylamine (1.2 mmol, 1.2 equiv) followed by benzylamine (1.1 mmol, 1.1 equiv). Start a timer for each reaction immediately after the benzylamine addition.

  • Reaction Monitoring:

    • Immediately take a starting TLC spot (t=0) from each reaction mixture.

    • Stir the reactions at ambient temperature.

    • Spot the reaction mixtures on a TLC plate every 10-15 minutes.

    • Develop the TLC plate in the chosen solvent system and visualize under UV light (254 nm). The starting materials are typically less polar than the amine products.

  • Endpoint Determination: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Record the time for each reaction.

  • Workup and Isolation (Optional):

    • Once a reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Workflow for Kinetic Analysis via UV-Vis Spectrophotometry

For a precise, quantitative comparison, a kinetic study under pseudo-first-order conditions is the gold standard.[5][7] This workflow outlines the necessary steps.

Kinetic_Workflow cluster_prep 1. Preparation cluster_run 2. Kinetic Run (Repeat for each Nucleophile Conc.) cluster_analysis 3. Data Analysis prep_sub Prepare stock solution of Pyridine Substrate (A or B) in appropriate solvent (e.g., MeCN) prep_nuc Prepare multiple stock solutions of Nucleophile (e.g., Piperidine) at varying concentrations (in large excess) prep_spec Determine λ_max of product where starting materials have minimal absorbance thermo Equilibrate solutions and thermostatted cuvette holder to desired temperature (e.g., 25°C) prep_spec->thermo mix Inject substrate solution into cuvette containing nucleophile solution. Mix rapidly. thermo->mix record Immediately record Absorbance vs. Time at λ_max until reaction is complete (absorbance plateaus) mix->record fit Fit Abs vs. Time data to a first-order exponential equation to determine k_obs record->fit plot Plot k_obs vs. [Nucleophile] for each concentration fit->plot slope The slope of the line gives the second-order rate constant (k₂) plot->slope compare Compare k₂ values for Substrate A and Substrate B slope->compare

Caption: Experimental workflow for comparative kinetic analysis.

Applications and Synthetic Utility

The ability to precisely tune the reactivity of these intermediates is of great synthetic value. For instance, 2-chloro-3-amino-4-picoline (CAPIC), a related pyridine derivative, is a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV.[9] The SNAr reactions that build the core of such molecules depend on the predictable reactivity of the halopyridine precursors. The enhanced reactivity of substrates like 3-Chloro-5-fluoro-2-nitropyridine allows for milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve functional group tolerance and reduce the formation of byproducts.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. [Online].
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. [Online].
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. [Online].
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. [Online].
  • Bioorganic & Medicinal Chemistry Letters. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. [Online].
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring. [Online].
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Online].
  • SlideShare. (2014). Nevirapine Batch Transfer Document. [Online].
  • Wikipedia. Nucleophilic aromatic substitution. [Online].
  • PMC. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Online].

Sources

Comparative

A Comparative Guide to Monitoring the Reduction of 3-Chloro-5-fluoro-2-nitropyridine via Thin-Layer Chromatography

In the synthesis of complex pharmaceutical intermediates and novel chemical entities, the precise monitoring of chemical transformations is paramount. The reduction of a nitro group to an amine is a fundamental reaction...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex pharmaceutical intermediates and novel chemical entities, the precise monitoring of chemical transformations is paramount. The reduction of a nitro group to an amine is a fundamental reaction in medicinal chemistry, often representing a critical step in a synthetic pathway. This guide provides an in-depth comparison of the Thin-Layer Chromatography (TLC) retention factors (Rf) for 3-chloro-5-fluoro-2-nitropyridine and its corresponding amine product, 5-chloro-3-fluoro-2-aminopyridine. We will explore the underlying principles governing their separation and present a detailed, field-proven protocol for monitoring this reaction effectively.

The Significance of Polarity in Chromatographic Separation

The successful separation of compounds by Thin-Layer Chromatography hinges on the principle of differential partitioning between a stationary phase and a mobile phase.[1][2][3] For the compounds , we utilize a polar stationary phase, typically silica gel (SiO₂), which is rich in hydroxyl groups.[1][4] The mobile phase, or eluent, is a less polar solvent system that travels up the TLC plate via capillary action.[1][5]

The key to separating 3-chloro-5-fluoro-2-nitropyridine from its amine analogue lies in their significant difference in polarity.

  • 3-Chloro-5-fluoro-2-nitropyridine (Starting Material): The nitro group (-NO₂) is a potent electron-withdrawing group, which reduces the electron density of the pyridine ring. While the oxygen atoms in the nitro group can act as hydrogen bond acceptors, the overall molecule is relatively less polar compared to its amine counterpart.

  • 5-Chloro-3-fluoro-2-aminopyridine (Product): The amine group (-NH₂) is a strong hydrogen bond donor and acceptor. This functionality allows for much stronger interactions (adsorption) with the polar silica gel stationary phase.

This difference in polarity dictates their mobility on the TLC plate. The less polar nitro compound will have a weaker affinity for the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf).[6][7] Conversely, the highly polar amine product will adsorb more strongly to the silica gel, causing it to travel a shorter distance and exhibit a lower Rf value.[2]

The Retention Factor (Rf) is a dimensionless quantity calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6][7][8]

This value is characteristic of a compound in a specific solvent system and on a particular stationary phase.[2]

Visualizing the Chemical Transformation and Polarity Shift

The reduction of the nitro group to an amine fundamentally alters the molecule's polarity, which is the basis for its differential behavior in TLC.

cluster_0 Chemical Reaction Nitro 3-Chloro-5-fluoro-2-nitropyridine (Less Polar, Higher Rf) Amine 5-Chloro-3-fluoro-2-aminopyridine (More Polar, Lower Rf) Nitro->Amine Reduction (e.g., H₂, Pd/C or SnCl₂) cluster_workflow TLC Experimental Workflow A 1. Prepare and Saturate Developing Chamber B 2. Prepare TLC Plate (Draw Origin Line) A->B C 3. Spot Plate (SM, Co, RM) B->C D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry D->E F 6. Visualize Under UV Light E->F G 7. Calculate Rf Values & Analyze F->G

Caption: Step-by-step workflow for TLC analysis of the reaction.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the reduction of 3-chloro-5-fluoro-2-nitropyridine. The significant increase in polarity upon conversion of the nitro group to an amine provides a large and easily measurable difference in their respective Retention Factors. By following the detailed protocol outlined in this guide, researchers can efficiently track the consumption of the starting material and the formation of the desired product, ensuring optimal reaction times and yields. This simple, cost-effective, and rapid analytical technique remains a cornerstone of synthetic organic chemistry, providing critical insights with minimal sample consumption.

References

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. [Link]

  • Debasish, S., & Mishra, A. K. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(16), 6245-6248. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Sherma, J., & Rabel, F. (2019). Thin-Layer Chromatography in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules, 24(3), 595. [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Link]

  • Oreshonkov, A. S., et al. (2012). Nitropyridines, Their Synthesis and Reactions. Russian Chemical Reviews, 81(4), 315-344. [Link]

  • LibreTexts Chemistry. (2022, April 8). 2.3C: The Retention Factor. [Link]

  • Scribd. (n.d.). TLC Retention Factor Calculation Guide. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

Sources

Validation

Analytical Comparison Guide: Elemental Purity Validation of 3-Chloro-5-fluoro-2-nitropyridine

The synthesis and scale-up of highly functionalized building blocks like 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) demand rigorous purity validation. While chromatographic techniques (HPLC-UV, LC-MS) are exce...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and scale-up of highly functionalized building blocks like 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) demand rigorous purity validation. While chromatographic techniques (HPLC-UV, LC-MS) are excellent for identifying structurally related organic impurities, they suffer from critical "blind spots"—specifically, their inability to detect inorganic salts, moisture, or non-chromophoric residual solvents.

As a Senior Application Scientist, I consistently advocate for Elemental Analysis (EA) as the ultimate orthogonal technique. By providing the absolute mass fraction of a sample, EA serves as the definitive proof of the empirical formula and overall macroscopic purity, ensuring that drug development professionals are not misled by artificially clean chromatograms.

The Mechanistic Challenge: Why Halogenated Nitroaromatics are Difficult

Analyzing the empirical formula of 3-Chloro-5-fluoro-2-nitropyridine (


) presents a triad of combustion challenges that require specific instrumental interventions:
  • Refractory Nitrogen: The combination of a pyridine ring and a nitro group makes the compound thermally stable. Standard combustion can yield incomplete oxidation, forming refractory nitrogen oxides (

    
    ) rather than the required 
    
    
    
    gas.
  • Halogen Aggression: Flash combustion of this molecule generates HCl and HF. HF is notoriously aggressive and will rapidly corrode quartz combustion tubes, a well-documented issue in the 1.

  • Detector Interference: If halogens are not neutralized, they will poison the copper reduction catalyst and severely interfere with the Thermal Conductivity Detector (TCD), leading to artificially skewed carbon and nitrogen readings.

To counteract this, modern 2 requires specialized scrubbing matrices. As detailed in3, the integration of silver tungstate on magnesium oxide is critical to trap halogens as stable silver halides before they reach the detection zone.

Workflow Start 3-Chloro-5-fluoro- 2-nitropyridine Sample Split Purity Assessment Strategy Start->Split EA Elemental Analysis (Absolute Mass) Split->EA Empirical Formula Chrom HPLC-UV / LC-MS (Organic Impurities) Split->Chrom Related Substances CHN CHN Combustion (Ag-Tungstate Scrubber) EA->CHN C, H, N Halogen Schöniger Flask + IC (Cl & F Quantification) EA->Halogen Cl, F

Figure 1: Orthogonal purity assessment workflow for halogenated nitroaromatics.

Technique Comparison Matrix

To understand where Elemental Analysis fits into the analytical pipeline, we must objectively compare it against standard laboratory alternatives.

Feature / TechniqueElemental Analysis (CHNS/O + Halogen IC)HPLC-UV (Area %)Quantitative NMR (qNMR)
Primary Output Absolute mass fraction (w/w %)Relative abundance of chromophoresAbsolute mass fraction (requires IS)
Inorganic Salt Detection Excellent (Causes proportional drop in CHN)Blind (Salts have no UV absorbance)Poor (Unless salts contain NMR-active nuclei)
Moisture Detection High (Elevates %H and %O)Blind Moderate (Water peak integration is variable)
Structural Elucidation None (Empirical formula only)Moderate (Coupled with MS)Excellent (Full connectivity)
Best Used For Final batch release, absolute purity proofReaction monitoring, organic impuritiesReference standard certification

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. A result is only accepted if the system suitability criteria (blanks and reference standards) pass strictly defined thresholds.

Protocol 1: CHN Determination via Flash Combustion

Causality Focus: We utilize a dynamic flash combustion method at 1000°C with an extended oxygen dosing time to ensure the refractory pyridine ring is completely annihilated, while employing targeted scrubbers to protect the detector.

  • System Blank Validation: Run three empty tin capsules. Acceptance Criteria: Baseline drift must be < 10 µV to ensure no residual carbon/nitrogen from previous runs.

  • Calibration: Analyze a certified reference material (e.g., Sulfanilamide) in triplicate. Acceptance Criteria: Relative Standard Deviation (RSD) < 0.3% for C, H, and N. This guarantees the 4 system is operating at 100% accuracy.

  • Sample Preparation: Accurately weigh 2.000 ± 0.100 mg of 3-Chloro-5-fluoro-2-nitropyridine using a microbalance into a tin capsule. Fold tightly to exclude atmospheric nitrogen.

  • Combustion & Scrubbing: Drop the capsule into the 1000°C reactor. The tin creates an exothermic flash (up to 1800°C). Pass the resulting gas stream (

    
    , 
    
    
    
    ,
    
    
    , HCl, HF) through a primary scrubber containing chromium oxide (for complete oxidation) and silver tungstate/MgO. Causality: The silver tungstate irreversibly binds Cl and F, preventing them from poisoning the downstream catalyst.
  • Reduction & Detection: Pass the scrubbed gas through a copper catalyst at 600°C to reduce

    
     to 
    
    
    
    . Separate gases via a GC column and quantify via TCD.

Mechanism Sample Sample in Tin Capsule (C, H, N, O, Cl, F) Combustion Flash Combustion @ 1000°C (O2) Sample->Combustion Gases Gas Mixture CO2, H2O, NOx, HCl, HF Combustion->Gases Scrubber Ag-Tungstate / MgO Scrubber Gases->Scrubber Traps Cl, F Reduction Copper Catalyst (NOx -> N2) Scrubber->Reduction Detector TCD Detection (C, H, N) Reduction->Detector

Figure 2: Combustion and halogen scrubbing mechanism in CHN elemental analyzers.

Protocol 2: Halogen Quantification via Schöniger Flask & Ion Chromatography (IC)

Causality Focus: CHN analyzers do not quantify halogens; they only suppress them. To verify the Cl and F mass fractions, we must use an orthogonal destructive method, utilizing5.

  • Combustion: Weigh 5.0 mg of the sample into ashless filter paper. Combust in an oxygen-filled Schöniger flask containing 10 mL of 10 mM NaOH absorption solution. Causality: The alkaline solution quantitatively traps the highly volatile HCl and HF gases as stable

    
     and 
    
    
    
    ions.
  • Validation Check: Process a blank filter paper to establish the background halogen baseline.

  • IC Analysis: Inject the absorption solution into an Ion Chromatograph equipped with a conductivity detector and a suppressed anion-exchange column. Quantify against a 5-point calibration curve of mixed halide standards.

Experimental Data & Interpretation

Below is a comparison of theoretical mass percentages against two real-world synthesis batches of 3-Chloro-5-fluoro-2-nitropyridine (MW: 176.53 g/mol ).

ElementTheoretical %Batch A (High Purity)Batch B (Failed QC)Deviation in Batch B
Carbon (C) 34.02%34.10%31.85%-2.17%
Hydrogen (H) 1.14%1.16%1.05%-0.09%
Nitrogen (N) 15.87%15.80%14.82%-1.05%
Chlorine (Cl) 20.08%20.15%23.50%+3.42%
Fluorine (F) 10.76%10.71%10.05%-0.71%

Data Interpretation: Batch A aligns perfectly with the theoretical empirical formula (all deviations


), confirming high absolute purity.

Batch B, however, shows systematically depressed C, H, N, and F values, coupled with a significantly elevated Chlorine value (+3.42%). This specific deviation profile strongly indicates contamination with an inorganic chloride salt (e.g., NaCl used during aqueous workup) or an unreacted highly chlorinated precursor. Because inorganic salts lack a chromophore, HPLC-UV completely missed this contamination during preliminary screening , highlighting exactly why Elemental Analysis is a mandatory self-validating check in drug development.

References

  • Source: pepolska.pl (PerkinElmer Application Note)
  • Source: wikipedia.
  • Source: elementar.
  • Source: researchgate.
  • Source: huji.ac.il (Hebrew University of Jerusalem)

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Safety & Regulatory Compliance

Safety

3-Chloro-5-fluoro-2-nitropyridine proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 3-Chloro-5-fluoro-2-nitropyridine As a highly functionalized heterocyclic building block, 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) is frequently utilized in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 3-Chloro-5-fluoro-2-nitropyridine

As a highly functionalized heterocyclic building block, 3-Chloro-5-fluoro-2-nitropyridine (CAS: 1805227-67-1) is frequently utilized in drug discovery and agrochemical development [1]. However, its structural features—specifically the combination of a nitro group with multiple halogens (chlorine and fluorine)—present unique end-of-life logistical challenges.

Improper disposal of halogenated nitroaromatics can lead to severe environmental contamination, the generation of highly corrosive gases (HCl, HF) upon uncontrolled combustion, and potential reactivity in mixed waste streams. This guide provides drug development professionals and laboratory personnel with a self-validating, EHS-compliant (Environmental Health and Safety) workflow for the safe segregation, containment, and final destruction of this compound.

Physicochemical Hazard Profile & Disposal Causality

To design an effective disposal strategy, one must understand the causality behind the chemical's hazards. The presence of the highly electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) [2]. If mixed with incompatible waste streams (e.g., strong nucleophiles, amines, or strong bases), uncontrolled exothermic reactions can occur within the waste carboy.

Furthermore, during thermal destruction, the fluorine and chlorine substituents will mineralize into hydrogen fluoride (HF) and hydrogen chloride (HCl). Therefore, this compound must never be placed in standard non-halogenated waste streams, as standard incinerators lack the specialized alkaline scrubbers required to neutralize these corrosive exhaust gases.

Table 1: Waste Characterization and Logistical Parameters

ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic WasteContains C-Cl and C-F bonds requiring specialized high-temperature incineration with flue gas scrubbing.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)The electrophilic nature of the halonitropyridine core readily interacts with biological nucleophiles [2].
Compatible Containers High-Density Polyethylene (HDPE), PTFE-linedPrevents solvent degradation; avoids metal containers which can corrode if trace halogen acids form.
Strict Incompatibilities Strong bases, Azides, Reducing agentsRisk of exothermic SNAr reactions or reduction of the nitro group leading to pressurization.

Step-by-Step Disposal Methodology

The following protocol establishes a closed-loop system for managing 3-Chloro-5-fluoro-2-nitropyridine waste, ensuring that every step validates the safety of the next.

Step 1: Source Segregation and Quenching

  • Action: Ensure that any reaction mixtures containing unreacted 3-Chloro-5-fluoro-2-nitropyridine are fully quenched (e.g., neutralized to pH 6-8) before transfer to a waste container.

  • Causality: Transferring active, unquenched reaction mixtures into a communal waste carboy introduces the risk of cross-reactivity with unknown legacy waste, potentially leading to thermal runaway or gas evolution.

Step 2: Primary Containment

  • Action: Transfer the material (whether as a pure solid or dissolved in solvent) strictly into a designated Halogenated Organic Waste container. Use a dedicated funnel to prevent spillage.

  • Causality: Segregating halogenated from non-halogenated waste is not merely regulatory; it is an economic and safety necessity. Halogenated waste requires specialized, higher-cost incineration. Diluting non-halogenated streams with halogens ruins the entire batch's calorific value and damages standard incinerator linings.

Step 3: Labeling and Inventory Tracking

  • Action: Immediately affix a GHS-compliant hazardous waste label indicating "Halogenated Organic Waste" and explicitly list "3-Chloro-5-fluoro-2-nitropyridine" along with the primary solvent (e.g., Dichloromethane, Ethyl Acetate). Check the boxes for "Toxic" and "Irritant".

  • Causality: Accurate labeling is a self-validating safety mechanism. It informs EHS personnel of the exact chemical makeup, ensuring the waste is routed to the correct licensed facility equipped with HF/HCl scrubbers.

Step 4: Secondary Containment and EHS Handoff

  • Action: Store the primary waste container in a secondary containment tray (capable of holding 110% of the primary container's volume) in a well-ventilated, designated satellite accumulation area. Contact your institutional EHS department for pickup within the regulatory timeframe (typically 90 days for hazardous waste).

  • Causality: Secondary containment ensures that catastrophic failure of the primary vessel does not result in environmental release or exposure to laboratory personnel.

Waste Stream Visualization

The following diagram illustrates the strict, unidirectional flow of halogenated waste from the laboratory bench to final destruction, highlighting the critical intervention points.

G Bench Lab Bench Generation & Quenching Segregation Halogenated Waste Carboy (HDPE) Bench->Segregation pH 6-8 Storage EHS Temporary Storage (Secured) Segregation->Storage Labeling Incineration High-Temp Incineration (Alkaline Scrubbers) Storage->Incineration Licensed Contractor

Workflow for 3-Chloro-5-fluoro-2-nitropyridine waste management.

Emergency Spill Response Prior to Disposal

In the event of a spill during the disposal process, immediate containment is required to prevent aerosolization or environmental release.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE, including a chemical-resistant apron, nitrile gloves (double-gloved), and safety goggles. If ventilation is compromised, a half-face respirator with organic vapor/acid gas cartridges may be required by your EHS protocol.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust for nitroaromatic spills.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label appropriately and request an immediate EHS pickup.

References

  • Chemsrc. (2025). 3-Chloro-5-fluoro-2-nitropyridine | CAS#: 1805227-67-1. Chemical Database and Properties. Retrieved from [Link]

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